Product packaging for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine(Cat. No.:CAS No. 55716-66-0)

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Cat. No.: B1365601
CAS No.: 55716-66-0
M. Wt: 119.16 g/mol
InChI Key: JTXHBTQCQCFUQW-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N B1365601 Bicyclo[4.2.0]octa-1,3,5-trien-3-amine CAS No. 55716-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXHBTQCQCFUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455656
Record name Bicyclo[4.2.0]octa-1,3,5-trien-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55716-66-0
Record name Bicyclo[4.2.0]octa-1,3,5-trien-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, more commonly known as 4-aminobenzocyclobutene (4-aminoBCB), is a bifunctional building block of significant interest to researchers in materials science and medicinal chemistry. Its unique molecular architecture, combining a strained, thermally reactive four-membered ring fused to an aromatic amine, offers a versatile platform for chemical innovation. The benzocyclobutene (BCB) moiety is renowned for its ability to undergo thermal electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate, a property extensively utilized in the development of high-performance thermoset polymers.[1][2][3] Simultaneously, the primary amine group serves as a classical nucleophilic handle for derivatization, enabling its incorporation into a diverse range of molecular frameworks, from small-molecule drug candidates to complex macromolecules. This guide provides an in-depth examination of the physicochemical properties, spectroscopic signature, synthetic strategies, and core applications of 4-aminoBCB, tailored for professionals in advanced chemical research and development.

The Benzocyclobutene (BCB) Scaffold: A Foundation of Latent Reactivity

To appreciate the utility of this compound, one must first understand the foundational chemistry of its core scaffold. The defining feature of all benzocyclobutenes is the fusion of a strained cyclobutane ring to a benzene ring.[3][4] This arrangement imparts significant ring strain, which is the driving force for its most valuable chemical transformation: a thermally induced conrotatory electrocyclic ring-opening.

Upon heating, typically above 180°C, the four-membered ring cleaves to form a transient, non-aromatic E,Z-diene known as an o-quinodimethane (or ortho-xylylene).[3] This intermediate is exceptionally reactive and readily participates in a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), making it a powerful tool for constructing complex polycyclic systems. In polymer science, this "reaction-on-demand" characteristic allows BCB-functionalized monomers to remain stable during formulation and processing, only to be triggered by heat to form highly cross-linked, thermally stable, and dielectric polymer networks.[1][2] In medicinal chemistry, the compact and rigid BCB scaffold serves as a valuable bioisosteric replacement for larger or more flexible aromatic groups, often leading to improved pharmacological profiles.[3]

Caption: Thermal electrocyclic ring-opening of the BCB scaffold.

Physicochemical & Safety Profile

The integration of an amine functional group onto the BCB core modifies its properties, introducing polarity and a site for hydrogen bonding. A comprehensive summary of its key properties is presented below.

Key Properties Table
PropertyValueReference(s)
IUPAC Name Bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine[5]
Common Synonyms 4-Aminobenzocyclobutene, 1,2-Dihydrocyclobutabenzen-4-amine[5][6]
CAS Number 55716-66-0[5][6]
Molecular Formula C₈H₉N[5]
Molecular Weight 119.16 g/mol [5]
Physical Form Solid, semi-solid, or liquid[6]
Purity Typically ≥95%[6]
Exact Mass 119.0735 g/mol [5]
XLogP3-AA 0.8[5]
TPSA 26.0 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Storage Conditions 2-8°C, sealed in dry, keep in dark place[6]
Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

  • Signal Word: Warning[6]

  • Pictogram: GHS07 (Exclamation Mark)[6]

  • Hazard Statements:

    • H302: Harmful if swallowed[6]

    • H315: Causes skin irritation[6]

    • H319: Causes serious eye irritation[6]

    • H335: May cause respiratory irritation[6]

  • Precautionary Measures: Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust/vapors and contact with skin and eyes.[6]

Spectroscopic and Analytical Characterization

unambiguous identification of this compound relies on a combination of standard spectroscopic techniques. While a definitive spectrum for this specific compound is not publicly available, its expected signature can be reliably predicted based on its structure and data from closely related analogues.[7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. It should feature distinct regions for the aromatic protons (approximately 6.5-7.5 ppm), the benzylic protons of the cyclobutane ring (a characteristic singlet or AB quartet around 3.0-3.5 ppm), and the broad singlet for the amine protons (NH₂), whose chemical shift will be solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (110-150 ppm) and a key upfield signal for the aliphatic carbons of the cyclobutane ring (around 30 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typical for a primary amine. C-H stretches for the aromatic and aliphatic portions will also be present, along with C=C stretching bands in the aromatic fingerprint region (1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of the parent benzocyclobutene shows a strong molecular ion peak.[9] For the amine derivative, a molecular ion (M⁺) peak at m/z = 119 is expected, which would be a definitive indicator of the compound's identity.

Synthesis and Mechanistic Considerations

The synthesis of functionalized benzocyclobutenes is a non-trivial challenge that has spurred the development of novel synthetic methodologies. Modern approaches often rely on transition-metal catalysis to construct the strained ring system efficiently.[3][10]

Retrosynthetic Strategy & Workflow

A robust and modular approach to this compound involves a palladium-catalyzed intramolecular C-H activation/cyclization of a substituted o-xylene derivative. This strategy offers an advantage by forming the strained ring in a late stage of the synthesis. The amine functionality can be introduced either before cyclization (carried through the synthesis as a protected group) or after the BCB core has been formed via nitration and subsequent reduction.

The workflow below illustrates a plausible synthetic route, highlighting the key bond formations and functional group interconversions.

Synthesis_Workflow Start o-Xylene Intermediate1 2,3-Dimethylnitrobenzene Start->Intermediate1 HNO₃ / H₂SO₄ Intermediate2 2-Bromo-3-methyl- nitrobenzene Intermediate1->Intermediate2 NBS / Light Intermediate3 Pd-Catalyzed Intramolecular C-H Activation Intermediate2->Intermediate3 Pd(OAc)₂, Ligand, Base Product_Nitro 4-Nitrobenzocyclobutene Intermediate3->Product_Nitro Cyclization Product_Amine Bicyclo[4.2.0]octa-1,3,5- trien-3-amine (Final Product) Product_Nitro->Product_Amine Reduction (e.g., H₂, Pd/C)

Caption: Plausible synthetic workflow for 4-aminobenzocyclobutene.

Exemplary Protocol: Reduction of 4-Nitrobenzocyclobutene

This step is critical for installing the amine functionality. The choice of reducing agent is key to ensuring the strained cyclobutane ring remains intact. Catalytic hydrogenation is a clean and efficient method.

Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the reaction via Thin Layer Chromatography (TLC) until the starting nitro compound (a UV-active spot) is completely consumed and replaced by the amine product (which may require a different stain, e.g., ninhydrin, for visualization). Further validation is achieved by full spectroscopic characterization (NMR, MS) of the purified product, which must match the expected data.

  • System Inerting: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar is charged with 4-Nitrobenzocyclobutene (1.0 g, 6.7 mmol) and Palladium on Carbon (10 wt%, 0.1 g). The flask is sealed and purged with nitrogen gas, followed by evacuation under vacuum. This cycle is repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous Methanol (30 mL) is added via cannula under a positive pressure of nitrogen.

  • Hydrogenation: The nitrogen inlet is replaced with a balloon filled with hydrogen gas (H₂). The reaction mixture is stirred vigorously at room temperature. Causality Note: Vigorous stirring is essential to ensure efficient mass transfer of the hydrogen gas to the catalyst surface for the reaction to proceed.

  • Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) every hour.

  • Workup: Upon completion (typically 4-6 hours), the hydrogen balloon is removed, and the system is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional methanol (2 x 10 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery and Materials Science

The dual reactivity of 4-aminoBCB makes it a highly valuable intermediate for advanced applications.

  • Thermoset Polymers and Resins: As a derivative of BCB, the molecule can be used as a monomer or cross-linking agent. The amine group provides an additional site for modification, allowing for the tuning of polymer properties such as solubility, adhesion, or glass transition temperature. For instance, the amine can be reacted to form amides or imides, incorporating new functionalities into the final polymer network after the thermal curing of the BCB moiety.[1][2]

  • Medicinal Chemistry Building Block: The compound is a key starting material for creating libraries of complex molecules for drug screening. The amine serves as a versatile anchor point for attaching various pharmacophores through amide bond coupling, reductive amination, or other standard N-functionalization reactions. The rigid BCB core acts as a constrained phenyl bioisostere, a strategy used to lock a molecule into a specific conformation to enhance binding affinity to a biological target. This principle is exemplified in the structure of Ivabradine, a marketed drug for heart failure that contains a benzocyclobutane core.[3] The synthesis of BCB-containing peptides has also been explored, demonstrating the utility of this scaffold in creating novel peptidomimetics.[3]

Conclusion and Future Outlook

This compound is more than a simple aromatic amine; it is a sophisticated chemical tool that embodies the principle of latent reactivity. Its unique combination of a thermally triggerable ring system and a versatile nucleophilic center provides chemists with a powerful platform for innovation. Future research will likely focus on developing more efficient and enantioselective synthetic routes to this and related chiral BCB derivatives, further expanding their application in asymmetric synthesis and the development of next-generation pharmaceuticals and smart materials. The continued exploration of its reactivity will undoubtedly unlock new possibilities in fields ranging from microelectronics to targeted therapeutics.

References

4-aminobenzocyclobutene structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Aminobenzocyclobutene: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Unique Role of Benzocyclobutene in Modern Chemistry

Benzocyclobutene (BCB) represents a fascinating class of molecules where a thermodynamically stable benzene ring is fused to a kinetically reactive, strained cyclobutane ring.[1] This structural arrangement confers a unique reactivity profile. Upon thermal activation, typically at temperatures exceeding 200-250°C, the cyclobutene ring undergoes a conrotatory ring-opening reaction to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate.[2][3] This intermediate readily participates in cycloaddition reactions, most notably Diels-Alder reactions, to form new, stable ring systems.[2][3] This transformation is the cornerstone of BCB's utility, making it a powerful building block in both organic synthesis and materials science.[1][4]

Among its derivatives, 4-aminobenzocyclobutene (4-aminoBCB) is of particular importance. The presence of an amino group on the aromatic ring provides a versatile functional handle for a wide array of chemical transformations. This bifunctionality allows 4-aminoBCB to serve as a critical monomer in the development of high-performance polymers and as a valuable scaffold in medicinal chemistry, bridging the worlds of advanced materials and drug discovery.[5][6]

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's properties is foundational to its application. Below are the key structural and physical characteristics of 4-aminobenzocyclobutene.

Chemical Structure and Identifiers
  • IUPAC Name: Bicyclo[4.2.0]octa-1,3,5-trien-3-amine[7]

  • CAS Number: 55716-66-0[7][8]

  • Molecular Formula: C₈H₉N[7]

  • Molecular Weight: 119.16 g/mol [7]

Structure:

Caption: Chemical structure of 4-aminobenzocyclobutene.

Physicochemical Data

The following table summarizes essential data for 4-aminobenzocyclobutene, critical for experimental design and safety considerations.

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[9]
Boiling Point 257.3 ± 29.0 °C (Predicted)[7]
Density 1.156 ± 0.06 g/cm³ (Predicted)[7]
pKa 5.17 ± 0.20 (Predicted)[7]
Storage 2-8°C, under inert gas (Nitrogen or Argon), protect from light[7][9]
Reactivity Profile

The utility of 4-aminoBCB stems from the distinct reactivity of its two key functionalities: the aromatic amine and the strained cyclobutene ring.

  • Aromatic Amine Reactivity: The primary amine at the 4-position exhibits typical reactivity for an aniline derivative. It can readily undergo N-acylation, N-alkylation, diazotization to form diazonium salts, and serve as a nucleophile in condensation reactions. This allows for its straightforward incorporation into larger molecular frameworks, such as polyamides and polyimides.

  • Benzocyclobutene Core Reactivity: The defining feature of the BCB core is its thermal electrocyclic ring-opening to form an o-xylylene diene. This highly reactive intermediate is not isolated but is trapped in situ. For most BCB derivatives, this process requires temperatures around or above 250°C, though substituents on the four-membered ring can lower this activation energy.[10][11] This transformation is the basis for its use as a thermosetting cross-linker in polymer applications, as it proceeds without the release of volatile byproducts.[1]

Expert Insight: It is crucial to recognize that the BCB ring system is sensitive to strongly acidic conditions, which can catalyze ring-opening and lead to undesired byproducts.[4] Consequently, synthetic transformations requiring harsh acidic reagents, such as direct nitration of the benzene ring, are generally avoided in favor of milder, more controlled methods.

Part 2: Synthesis of 4-Aminobenzocyclobutene

A general and broadly applicable synthetic approach to 4-aminobenzocyclobutene remains a challenge.[4] However, a reliable and scalable strategy involves a multi-step sequence starting from a readily available halogenated benzocyclobutene precursor. The pathway via a Grignard reaction and formylation is a well-documented and robust method.

Synthetic Workflow Overview

The most practical synthesis begins with 4-bromobenzocyclobutene. This starting material is converted into an aldehyde intermediate, which is then transformed into the target amine.

workflow Start 4-Bromobenzocyclobutene Grignard Grignard Reagent Formation Start->Grignard  Mg, THF   Aldehyde 4-Carboxaldehyde benzocyclobutene Grignard->Aldehyde  DMF   Amine 4-Aminobenzocyclobutene Aldehyde->Amine Reductive Amination or Oxime Reduction

Caption: Synthetic pathway from 4-bromobenzocyclobutene to 4-aminobenzocyclobutene.

Detailed Experimental Protocol

This protocol is a two-stage process: the synthesis of the key intermediate, 4-carboxaldehydebenzocyclobutene, followed by its conversion to 4-aminobenzocyclobutene.

Stage 1: Synthesis of 4-Carboxaldehydebenzocyclobutene[9][12]

  • Apparatus Setup: A 500 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel. The entire apparatus must be flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium shavings (2.88 g, 120 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).

    • Add a few drops (approx. 4) of 1,2-dibromoethane to initiate the reaction.

    • Heat the mixture to reflux for 15 minutes.

    • Slowly add a solution of 4-bromobenzocyclobutene (20.0 g, 109 mmol) in 25 mL of anhydrous THF via the dropping funnel. Maintain a gentle reflux throughout the addition.

    • After the addition is complete, rinse the funnel with an additional 25 mL of anhydrous THF and continue to reflux the mixture for 45 minutes. A greenish-brown solution indicates the successful formation of the Grignard reagent.

  • Formylation:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add N,N-dimethylformamide (DMF) (15 mL, 210 mmol) dropwise. An exothermic reaction will be observed.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 15 minutes.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into 150 g of an ice-water slurry.

    • Acidify the mixture to a pH of 2-3 using dilute hydrochloric acid.

    • Neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: 10% diethyl ether in hexane) to yield 4-carboxaldehydebenzocyclobutene as a colorless liquid.

Stage 2: Synthesis of 4-Aminobenzocyclobutene (via Reductive Amination)

Causality Behind Method Choice: Reductive amination is a high-yielding and common method for converting aldehydes to primary amines. It proceeds under relatively mild conditions, which is advantageous for the acid-sensitive BCB core.

  • Reaction Setup: In a round-bottom flask, dissolve 4-carboxaldehydebenzocyclobutene (10.0 g, 75.7 mmol) in 150 mL of methanol.

  • Imine Formation: Add ammonium acetate (58.3 g, 757 mmol) and stir until dissolved. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (NaCNBH₃) (5.2 g, 83.3 mmol) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Basify the aqueous residue with 2 M NaOH until pH > 10.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 4-aminobenzocyclobutene.

Part 3: Applications in Advanced Materials and Drug Development

The unique bifunctional nature of 4-aminoBCB makes it a valuable component in several high-technology fields.

High-Performance Polymers for Microelectronics

The primary industrial application of BCB derivatives is in the formulation of thermosetting polymers for microelectronics.[6][13][14] 4-AminoBCB can be incorporated as a monomer into polymer backbones, such as polyimides. Upon heating, the BCB moieties undergo their characteristic ring-opening and subsequent cycloaddition reactions, forming a robust, highly cross-linked network.[6][11]

Key Properties of BCB-Based Polymers:

  • Low Dielectric Constant (k): These materials are excellent electrical insulators, which is critical for minimizing signal delay and cross-talk in integrated circuits.[11][14]

  • High Thermal Stability: The cross-linked aromatic network can withstand the high temperatures required for semiconductor manufacturing processes.[15]

  • Low Moisture Absorption: This property ensures stable dielectric performance in various environmental conditions.[6][16]

  • Excellent Planarization: When applied as a solution, BCB resins form exceptionally flat surfaces upon curing, which is essential for multi-layer microelectronic assemblies.[13][14]

These properties make BCB-based polymers, including those derived from 4-aminoBCB, ideal for use as interlayer dielectrics, encapsulants, and planarization layers in advanced packaging and integrated circuits.[14][16]

Scaffolds in Medicinal Chemistry

The benzocyclobutene core is a privileged structure found in several biologically active compounds and marketed pharmaceuticals, such as the heart medication Ivabradine.[3][17] The rigid, strained ring system can act as a bioisostere for other aromatic substituents, imparting unique conformational constraints on a molecule. This can lead to improved binding affinity and selectivity for biological targets.[17]

4-Aminobenzocyclobutene serves as a key starting material for synthesizing libraries of novel compounds for structure-activity relationship (SAR) studies. The amino group provides a convenient point of attachment for various pharmacophores, allowing medicinal chemists to explore the chemical space around the BCB core efficiently.[18]

Part 4: Safety and Handling

Proper handling of 4-aminobenzocyclobutene is essential for laboratory safety.

  • Hazards: The compound is classified as a skin and eye irritant.[7]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

    • Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), preferably under an inert atmosphere to prevent degradation.[7][9]

Conclusion

4-Aminobenzocyclobutene is a uniquely versatile chemical building block that masterfully combines the established reactivity of an aromatic amine with the latent cross-linking capability of the thermally activated benzocyclobutene core. Its synthesis, while requiring careful execution of moisture-sensitive steps, is achievable through well-established organometallic and reductive pathways. The resulting molecule provides a critical gateway to the production of high-performance, low-dielectric polymers essential for the advancement of microelectronics and serves as an intriguing and valuable scaffold for the discovery of new therapeutic agents. As demands in materials science and medicine continue to evolve, the importance of specialized molecules like 4-aminobenzocyclobutene is set to grow.

References

An In-Depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, also known as 4-aminobenzocyclobutene, is a fascinating and increasingly important structural motif in medicinal chemistry. Its unique combination of a strained four-membered ring fused to an aromatic system imparts distinct chemical properties and reactivity, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound, with a particular focus on its applications in the development of novel therapeutics. We will delve into the causality behind experimental choices in its synthesis and derivatization, and explore its role in the structure-activity relationships of various biologically active compounds.

Introduction: The Allure of a Strained Ring System

The benzocyclobutene (BCB) core of this compound is a unique entity in organic chemistry. The fusion of a cyclobutane ring to a benzene ring results in significant ring strain, which in turn governs its characteristic reactivity.[1] Upon heating, the cyclobutene ring can undergo a conrotatory ring-opening to form a highly reactive o-xylylene intermediate.[1] This intermediate can then participate in a variety of cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.[2] The presence of an amino group at the 3-position (or 4-position by another common nomenclature) further enhances the synthetic utility of this scaffold, allowing for a wide range of functionalization and derivatization reactions. These features have made this compound a sought-after building block in the quest for new drugs.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 55716-66-0[1]
Molecular Formula C₈H₉N[1]
Molecular Weight 119.16 g/mol [1]
Appearance Solid or semi-solid or liquid or lump[4]
Purity ≥95%[4]
Storage Keep in dark place, sealed in dry, 2-8°C[4]

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be approached through a multi-step sequence starting from the parent benzocyclobutene. A plausible and commonly employed strategy involves the bromination of benzocyclobutene followed by amination.

Synthesis_Workflow Benzocyclobutene Benzocyclobutene Bromobenzocyclobutene 4-Bromobenzocyclobutene Benzocyclobutene->Bromobenzocyclobutene Bromination (Br₂, I₂, Acetic Acid) Aminobenzocyclobutene This compound Bromobenzocyclobutene->Aminobenzocyclobutene Amination (e.g., Buchwald-Hartwig or Ullmann condensation)

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Bromination of Benzocyclobutene

The selective bromination of benzocyclobutene at the 4-position is a key initial step.

Protocol:

  • Dissolve benzocyclobutene in a suitable solvent such as acetic acid.[3]

  • Add a mixture of bromine and a catalytic amount of iodine at room temperature.[3]

  • The reaction is typically stirred for several hours to ensure complete conversion.

  • Work-up involves quenching the excess bromine, followed by extraction and purification by distillation or chromatography to yield 4-bromobenzocyclobutene.

Causality: The use of iodine as a catalyst facilitates the electrophilic aromatic substitution by polarizing the bromine molecule, making it a more potent electrophile. Acetic acid serves as a polar protic solvent that can stabilize the intermediates in the reaction.

Step 2: Amination of 4-Bromobenzocyclobutene

The introduction of the amino group is a critical transformation. While a specific, detailed protocol for the direct amination of 4-bromobenzocyclobutene to the title compound is not extensively documented in publicly available literature, established methods for aryl amination can be effectively applied.

Proposed Protocol (based on Buchwald-Hartwig Amination):

  • In an inert atmosphere glovebox or using Schlenk techniques, combine 4-bromobenzocyclobutene, a suitable amine source (e.g., ammonia, or a protected amine equivalent like benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a dry, aprotic solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. The choice of ligand is crucial for the efficiency of the catalytic cycle, and ligands like Xantphos are often effective for the amination of aryl bromides. The base is required to deprotonate the amine nucleophile and to facilitate the reductive elimination step.

Characterization

The synthesized this compound should be thoroughly characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching vibrations of the primary amine.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by both the strained benzocyclobutene core and the nucleophilic amino group.

Reactions of the Benzocyclobutene Core

As previously mentioned, the hallmark of the benzocyclobutene system is its thermal isomerization to an o-xylylene. This reactive diene can be trapped in situ by a variety of dienophiles in Diels-Alder reactions to construct complex polycyclic and heterocyclic systems.[2] This unique reactivity has been exploited in the synthesis of natural products and other complex molecules.

Reactivity_Diagram BCB_Amine This compound o_Xylylene o-Xylylene Intermediate BCB_Amine->o_Xylylene Heat (Δ) (Ring Opening) Amine_Derivatives Functionalized Amine Derivatives BCB_Amine->Amine_Derivatives Acylation, Alkylation, etc. (Amine Functionalization) Diels_Alder_Adduct Diels-Alder Adduct o_Xylylene->Diels_Alder_Adduct + Dienophile ([4+2] Cycloaddition)

Figure 2: Key reactivity pathways of this compound.

Reactions of the Amino Group

The primary amino group at the 3-position is a versatile handle for further synthetic modifications. It can readily undergo a variety of standard transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Participation in Coupling Reactions: The amine can be used as a nucleophile in various coupling reactions to introduce diverse substituents.

These derivatizations are crucial for exploring the structure-activity relationships of drug candidates and for fine-tuning their pharmacological properties.

Applications in Drug Discovery and Medicinal Chemistry

The Bicyclo[4.2.0]octa-1,3,5-triene scaffold is present in a number of pharmacologically active compounds, highlighting its importance as a "privileged structure" in drug design.

Cardiovascular Drugs: The Case of Ivabradine

A prominent example of a drug containing a benzocyclobutene moiety is Ivabradine, which is used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. While not containing the 3-amino group directly, a key intermediate in the synthesis of Ivabradine is a dimethoxy-substituted aminomethyl benzocyclobutane.[6] This underscores the utility of amino-functionalized benzocyclobutenes as key building blocks in the synthesis of complex pharmaceutical agents.

Neuroprotective Agents

Derivatives of bicyclic amines, including those with structures similar to Bicyclo[4.2.0]octa-1,3,5-trien-7-ylethan-1-amine, have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] These compounds are thought to modulate pathways involved in neuroinflammation and oxidative stress.[2]

Other Therapeutic Areas

The benzocyclobutene scaffold has also been incorporated into compounds with a wide range of other biological activities, including:

  • Antiproliferative agents: For potential use in cancer therapy.[2]

  • Psychoactive substances: Several cyclized phenethylamines and cathinones containing the benzocyclobutene ring system have been described.[1]

The rigid and conformationally constrained nature of the benzocyclobutene scaffold can be advantageous in drug design, as it can help to pre-organize the molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity.

Future Perspectives and Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique reactivity, stemming from the strained four-membered ring, provides access to a diverse range of complex molecular architectures. The presence of a readily functionalizable amino group further expands its synthetic utility. As our understanding of the synthesis and reactivity of this scaffold continues to grow, we can expect to see its increased application in the development of novel therapeutics for a wide range of diseases. The continued exploration of new synthetic methodologies and the investigation of the structure-activity relationships of its derivatives will undoubtedly unlock the full potential of this intriguing molecule.

References

Introduction: The Significance of the Benzocyclobutene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Abstract: This technical guide provides a comprehensive analysis of this compound, a significant benzocyclobutene (BCB) derivative. The central focus is the determination and experimental confirmation of its molecular weight. This document details the compound's physicochemical properties, outlines a conceptual synthetic strategy, and presents detailed protocols for its characterization by mass spectrometry and NMR spectroscopy. Designed for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes theoretical calculations with practical, field-proven methodologies to ensure a thorough understanding of this versatile chemical building block.

This compound, also known by its common synonym 4-aminobenzocyclobutene, belongs to the benzocyclobutene (BCB) class of compounds. BCBs are characterized by a benzene ring fused to a strained four-membered cyclobutane ring.[1][2] This strained system imparts unique chemical reactivity, making BCB and its derivatives highly valuable building blocks in organic synthesis.[1][3][4]

Upon heating, the cyclobutene ring can undergo a thermally induced, conrotatory ring-opening to form a highly reactive o-xylylene intermediate.[2] This intermediate readily participates in cycloaddition reactions, providing a powerful tool for constructing complex polycyclic and heterocyclic systems. This reactivity has positioned BCB derivatives as critical components in the development of high-performance polymers with exceptional thermal stability and low dielectric constants, which are essential for the microelectronics industry.[5][6][7] Furthermore, the rigid and unique conformational structure of the BCB scaffold has been incorporated into various pharmacologically active molecules, including the approved heart-failure medication ivabradine, highlighting its importance in medicinal chemistry.[2][3][4] Understanding the fundamental properties of functionalized BCBs, such as the title amine, beginning with its molecular weight, is the first step toward harnessing their synthetic potential.

Core Physicochemical Properties

The foundational characteristics of any chemical compound begin with its molecular formula and weight. These values are intrinsic to its identity and are prerequisites for stoichiometric calculations in synthesis, analytical characterization, and formulation.

Molecular Formula and Weight

This compound has the molecular formula C₈H₉N .[8][9][10] The molecular weight is calculated from the sum of the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

  • (8 x 12.011) + (9 x 1.008) + (1 x 14.007) = 119.16 g/mol

This calculated value is the monoisotopic mass, which is critical for high-resolution mass spectrometry analysis. Public chemical databases confirm this molecular weight.[8][11][12]

Data Summary

For ease of reference, the key identifying information and properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name bicyclo[4.2.0]octa-1(6),2,4-trien-3-aminePubChem[8]
Synonyms 4-AminobenzocyclobutenePubChem[8]
CAS Number 55716-66-0PubChem[8], Sigma-Aldrich
Molecular Formula C₈H₉NPubChem[8], Sigma-Aldrich
Molecular Weight 119.16 g/mol PubChem[8], BLD Pharm[11]
Physical Form Solid or semi-solidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich

Synthesis and Verification Workflow

The synthesis of BCB derivatives has historically been challenging.[3][4] However, recent advancements, particularly in palladium-catalyzed C-H activation, have provided more accessible routes.[3][13] A conceptual workflow for obtaining and verifying the target compound is outlined below. The trustworthiness of the final product hinges on a rigorous, self-validating system of synthesis followed by purification and comprehensive characterization.

Conceptual Synthetic Pathway

A plausible, though conceptual, laboratory synthesis of 4-aminobenzocyclobutene could proceed via a two-step sequence starting from benzocyclobutene:

  • Nitration: Electrophilic aromatic substitution of benzocyclobutene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto the aromatic ring, yielding 4-nitrobenzocyclobutene. Reaction conditions would need to be carefully controlled to manage regioselectivity and prevent unwanted side reactions.

  • Reduction: The resulting nitro-substituted intermediate would then be reduced to the primary amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C).

Following the reaction, the crude product would require purification, typically via column chromatography, to isolate the target amine.

Experimental Workflow Diagram

The logical flow from synthesis to final verification is a critical process. The following diagram illustrates the necessary steps to ensure the identity and purity of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Verification start Benzocyclobutene (Starting Material) nitration Step 1: Nitration (HNO₃ / H₂SO₄) start->nitration reduction Step 2: Reduction (e.g., SnCl₂ / HCl) nitration->reduction purification Purification (Column Chromatography) reduction->purification product Purified Product: This compound purification->product ms Molecular Weight Confirmation (Mass Spectrometry) product->ms nmr Structural Elucidation (¹H and ¹³C NMR) product->nmr

Caption: Workflow for the synthesis and analytical verification of this compound.

Experimental Confirmation of Molecular Weight

While the molecular weight can be calculated theoretically, it must be confirmed experimentally. Mass spectrometry is the definitive technique for this purpose, with NMR spectroscopy serving to validate the underlying chemical structure.

Mass Spectrometry Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, electrospray ionization (ESI) is a common technique used in positive ion mode. The amine group is readily protonated, forming a pseudomolecular ion [M+H]⁺.

  • Expected m/z: 119.16 (M) + 1.008 (H⁺) = 120.17

High-resolution mass spectrometry (HRMS) can measure this value to four or more decimal places, providing unequivocal confirmation of the elemental composition (C₈H₉N).

Step-by-Step Protocol: Molecular Weight Verification by ESI-MS

This protocol describes a self-validating system for confirming the molecular weight of the synthesized product.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified product.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Setup (Typical ESI-MS Parameters):

    • Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

    • Set the ion source to positive electrospray ionization (ESI+).

    • Set the mass analyzer to scan a relevant range, for example, m/z 50-300.

    • Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Examine the spectrum for a prominent peak at or very near the calculated m/z for the [M+H]⁺ ion (120.17).

    • If using HRMS, confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass for C₈H₁₀N⁺.

    • The presence of this peak with the correct high-resolution mass provides definitive confirmation of the compound's molecular weight and elemental formula.

Structural Confirmation by NMR Spectroscopy

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific arrangement of atoms. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. Based on known spectra of benzocyclobutene derivatives, the following characteristic signals would be expected:[14][15][16]

  • ¹H NMR:

    • Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the benzene ring.

    • Signals in the aliphatic region (approx. 3.0-3.5 ppm) corresponding to the four protons of the cyclobutane ring, likely appearing as a singlet or a complex multiplet.

    • A broad signal for the amine (-NH₂) protons.

  • ¹³C NMR:

    • Signals in the aromatic region (approx. 120-150 ppm) for the six carbons of the benzene ring.

    • A signal in the aliphatic region (approx. 30 ppm) for the two CH₂ carbons of the cyclobutane ring.

Confirmation of this pattern validates the C₈H₉N structure, thereby reinforcing the accuracy of the calculated molecular weight.

References

The Unassuming Powerhouse: A Technical Guide to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique blend of structural rigidity, synthetic versatility, and favorable biological properties is relentless. Among the myriad of carbocyclic frameworks, Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, more commonly known as 4-aminobenzocyclobutene, has emerged as a deceptively simple yet powerful building block. Its strained four-membered ring fused to an aromatic system bestows upon it a unique chemical reactivity that can be harnessed to construct complex polycyclic and heterocyclic architectures of significant therapeutic interest. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of 4-aminobenzocyclobutene in drug discovery, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

The Benzocyclobutene Core: A Spring-Loaded Synthon

The cornerstone of this compound's utility lies in the inherent strain of its cyclobutene ring fused to a benzene ring. This strained arrangement makes the benzocyclobutene (BCB) moiety a "spring-loaded" synthon, poised to undergo a characteristic thermal electrocyclic ring-opening to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This transformation is the linchpin of BCB chemistry, as the generated diene can readily participate in a variety of cycloaddition reactions, most notably [4+2] Diels-Alder reactions. This unique reactivity provides a powerful tool for the construction of complex molecular frameworks from relatively simple precursors. The ability to generate a transient, highly reactive intermediate under thermal control allows for the formation of intricate ring systems that would be challenging to assemble through other synthetic strategies.

The presence of the amine functionality at the 4-position of the benzocyclobutene core introduces a versatile handle for further chemical modification. This amino group can be readily derivatized, allowing for the introduction of a wide array of substituents and pharmacophoric elements, making 4-aminobenzocyclobutene a valuable scaffold for the construction of compound libraries for high-throughput screening.

Synthesis of this compound: A Practical Approach

While various methods for the synthesis of the benzocyclobutene core have been developed, a common and practical approach to 4-aminobenzocyclobutene involves the construction of the strained ring system followed by the introduction or unmasking of the amino group. A representative synthetic strategy is outlined below.

Experimental Protocol: Synthesis of 4-Aminobenzocyclobutene

Step 1: Synthesis of Benzocyclobutenone

A common starting point is the generation of benzyne, which can then undergo a [2+2] cycloaddition with a suitable ketene equivalent. For instance, the reaction of 1,2-dibromobenzene with a strong base like sodium amide in the presence of 2-methylene-1,3-dioxepane can yield the corresponding benzocyclobutenone precursor after hydrolysis.

Step 2: Reductive Amination of Benzocyclobutenone

The resulting benzocyclobutenone can then be converted to 4-aminobenzocyclobutene via reductive amination.

  • Reaction: Benzocyclobutenone is reacted with an ammonia source, such as ammonium acetate or ammonia gas, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

  • Reagents and Conditions:

    • Benzocyclobutenone (1.0 eq)

    • Ammonium acetate (10 eq)

    • Sodium cyanoborohydride (1.5 eq)

    • Methanol as solvent

    • The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-aminobenzocyclobutene.

This reductive amination protocol offers a direct and efficient method for the introduction of the primary amine, providing the desired building block in good yield.

G cluster_synthesis Synthesis of 4-Aminobenzocyclobutene Start Benzocyclobutenone Reagents NH4OAc, NaBH3CN Methanol, RT Start->Reagents Reductive Amination Product This compound (4-Aminobenzocyclobutene) Reagents->Product

Caption: Reductive amination of benzocyclobutenone.

Chemical Reactivity and Derivatization

The chemical reactivity of 4-aminobenzocyclobutene is twofold, stemming from both the strained benzocyclobutene core and the nucleophilic amino group.

Reactions of the Amino Group

The primary amino group of 4-aminobenzocyclobutene readily undergoes a variety of standard transformations, allowing for its elaboration into a wide range of functional groups. These include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano).

This versatility makes 4-aminobenzocyclobutene an excellent starting material for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_reactivity Reactions of the Amino Group Start 4-Aminobenzocyclobutene Acylation Acylation (RCOCl) Start->Acylation Forms Amide Sulfonylation Sulfonylation (RSO2Cl) Start->Sulfonylation Forms Sulfonamide Alkylation Alkylation (R-X) Start->Alkylation Forms Secondary/Tertiary Amine ReductiveAmination Reductive Amination (RCHO, [H]) Start->ReductiveAmination Forms Secondary/Tertiary Amine

Caption: Derivatization of 4-aminobenzocyclobutene.

Reactions of the Benzocyclobutene Core

As previously mentioned, the hallmark of the benzocyclobutene core is its thermal ring-opening to an ortho-xylylene. The amino group can influence the temperature at which this ring-opening occurs. Electron-donating groups, such as an amino group, can lower the activation energy for this process. The resulting ortho-xylylene is a powerful intermediate for the construction of polycyclic systems. For example, intramolecular Diels-Alder reactions of appropriately substituted 4-aminobenzocyclobutene derivatives can lead to the rapid assembly of complex nitrogen-containing heterocyclic scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and chemical properties of this compound have made it an attractive scaffold in drug discovery. Its rigid framework can be used to orient substituents in a well-defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

Case Study: Benzocyclobutene-Containing Pharmaceuticals

While 4-aminobenzocyclobutene itself is primarily a building block, the benzocyclobutene moiety is present in several biologically active compounds. A notable example is Ivabradine , a heart rate-lowering medication used for the treatment of stable angina and heart failure. Ivabradine contains a dimethoxy-substituted benzocyclobutene-methylamine core, highlighting the successful incorporation of this scaffold into a clinically approved drug. The synthesis of Ivabradine and its analogs often involves synthetic routes that build upon a functionalized benzocyclobutene precursor.

Benzocyclobutene Scaffolds in Lead Optimization

The benzocyclobutene core is increasingly being explored as a bioisosteric replacement for other aromatic systems in drug candidates. Its rigid nature can lock a molecule into a specific conformation, which can lead to improved potency and selectivity. Furthermore, the unique metabolic profile of the benzocyclobutene ring can offer advantages over more traditional aromatic systems, potentially reducing the formation of toxic metabolites.

Recent research has demonstrated the potential of benzocyclobutene derivatives as general anesthetics and as SGLT1/SGLT2 dual inhibitors for the treatment of metabolic syndrome.[1][2] In these studies, the benzocyclobutene scaffold served as a key structural element for modulating the pharmacological activity of the compounds.[1][2]

Characterization of this compound

Accurate characterization of 4-aminobenzocyclobutene is crucial for its use in synthesis. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C₈H₉N
Molecular Weight 119.16 g/mol
CAS Number 55716-66-0
Appearance Solid or semi-solid
¹H NMR (CDCl₃, δ) ~7.0-6.5 (m, 3H, Ar-H), ~3.6 (br s, 2H, NH₂), ~3.1 (s, 4H, CH₂)
¹³C NMR (CDCl₃, δ) ~145, 128, 123, 115 (Ar-C), ~29 (CH₂)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1620 (N-H bend)
Mass Spectrum (EI) m/z 119 (M⁺)

Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and concentration.

Future Perspectives and Conclusion

This compound, or 4-aminobenzocyclobutene, represents a valuable and versatile building block for modern drug discovery. Its unique combination of a strained ring system and a functionalizable amino group provides a powerful platform for the synthesis of novel and complex molecular architectures. The ability to undergo thermal ring-opening to a highly reactive ortho-xylylene intermediate opens up a vast chemical space for the construction of polycyclic and heterocyclic compounds with potential therapeutic applications.

As our understanding of the synthesis and reactivity of benzocyclobutenes continues to grow, we can expect to see the increasing incorporation of this scaffold into drug discovery programs. The development of new and more efficient synthetic methods will further enhance its accessibility and utility.[3][4] For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry and potential of 4-aminobenzocyclobutene is essential for the design and synthesis of the next generation of innovative medicines.

References

Potential Biological Activity of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Bicyclo[4.2.0]octa-1,3,5-triene scaffold, commonly known as benzocyclobutene, represents a unique and compelling structural motif in medicinal chemistry. The inherent ring strain of the four-membered ring fused to an aromatic system imparts distinct reactivity and conformational rigidity, making it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities associated with amine-substituted benzocyclobutenes, with a particular focus on their potent and selective modulation of the serotonin 2A (5-HT2A) receptor. We will delve into the synthesis, structure-activity relationships (SAR), and key experimental protocols for evaluating the pharmacological profile of these compounds, offering valuable insights for researchers and drug development professionals.

The core structure of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine presents a conformationally restricted phenethylamine analogue, a well-established pharmacophore for targeting various central nervous system (CNS) receptors. By constraining the ethylamine side chain, as seen in derivatives like (R)-(3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine (TCB-2), a highly potent and selective 5-HT2A receptor agonist has been identified.[1] This discovery has opened new avenues for the development of therapeutics for psychiatric disorders.[1] This guide will use TCB-2 as a primary exemplar to illustrate the therapeutic potential of this compound class.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several routes. A common strategy involves the construction of the benzocyclobutene core followed by functionalization. Patents describe the synthesis of related compounds, such as (1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane, an intermediate for the drug Ivabradine, starting from 1-cyano-4,5-dimethoxy-1-cyanobenzocyclobutane.[2][3] This multi-step process involves hydrolysis, reduction, and eventual resolution to obtain the desired enantiomer.[2][3]

A general synthetic pathway to access optically active benzocyclobutene-based amino acids involves the use of a chiral auxiliary, such as Schöllkopf's bis-lactim ether.

cluster_synthesis Representative Synthetic Scheme Start Benzocyclobutene Derivative Intermediate1 Hydroxy Derivative Start->Intermediate1 Functionalization Intermediate2 Bromo Derivative Intermediate1->Intermediate2 NaBr / BF3*OEt2 Intermediate3 Chiral Auxiliary Adduct Intermediate2->Intermediate3 Schollkopf's Auxiliary Final_Product Optically Active Amino Acid Derivative Intermediate3->Final_Product Hydrolysis

A generalized synthetic pathway to chiral benzocyclobutene amino acids.

Primary Biological Target: The Serotonin 5-HT2A Receptor

A significant body of research has identified the serotonin 5-HT2A receptor as a primary target for this compound derivatives.[1][4] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is widely distributed in the central nervous system and is implicated in a range of physiological and pathological processes, including mood, cognition, and perception.

Mechanism of Action: Potent and Biased Agonism

Derivatives of this compound, most notably (R)-TCB-2, act as potent agonists at the 5-HT2A receptor.[5] Agonist binding to the 5-HT2A receptor typically initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6]

An intriguing aspect of these compounds is their potential for biased agonism, also known as functional selectivity. This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For instance, TCB-2 has been shown to have a 65-fold greater effect on signaling via the phosphoinositide pathway compared to the arachidonic acid pathway.[5][7] This biased signaling may have significant therapeutic implications, potentially separating desired therapeutic effects from unwanted side effects.

cluster_pathway 5-HT2A Receptor Signaling Ligand This compound Derivative (e.g., TCB-2) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC

Canonical 5-HT2A receptor signaling pathway activated by agonist binding.
Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution pattern. The following table summarizes key SAR findings for 5-HT2A receptor agonism.[8][9]

Compound/DerivativeR-Group Substitutions5-HT2AR EC50 (nM)Key Observations
2C-B4-Bromo, 2,5-dimethoxy (unconstrained)1.6Potent, non-selective agonist.[8]
(R)-TCB-24-Bromo, 2,5-dimethoxy (constrained)~0.8 (Ki)Highly potent and selective agonist.[4]
Constrained Analog 14-H, 2,5-dimethoxy100Removal of the 4-bromo group significantly reduces potency.[8]
Constrained Analog 24-Ethyl, 2,5-dimethoxy41Small alkyl groups at the 4-position can be tolerated.[10]
Constrained Analog 34-Thiomethyl, 2,5-dimethoxyPotentThioether substituents can enhance potency.[10]

Secondary Biological Target: Monoamine Oxidase (MAO)

While the primary focus of research has been on the 5-HT2A receptor, the structural similarity of this compound to known monoamine oxidase (MAO) inhibitors warrants consideration of this enzyme as a potential secondary target. MAOs are responsible for the degradation of monoamine neurotransmitters, and their inhibition can lead to antidepressant and neuroprotective effects.[11][]

Although direct experimental evidence for potent MAO inhibition by this compound derivatives is currently limited in the public domain, the benzocyclobutene scaffold is present in some compounds with reported MAO inhibitory activity.[11] Further investigation into the potential for this compound class to inhibit MAO-A and/or MAO-B is a promising area for future research.

Experimental Protocols for Biological Evaluation

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Protocol:

  • Membrane Preparation: Utilize membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]ketanserin is a commonly used radiolabeled antagonist for the 5-HT2A receptor.

  • Incubation: Incubate the cell membranes, [3H]ketanserin, and varying concentrations of the test compound in the assay buffer.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

cluster_binding_assay Radioligand Binding Assay Workflow A Prepare 5-HT2A Receptor Membranes B Incubate Membranes with [3H]ketanserin & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

Workflow for a 5-HT2A receptor radioligand binding assay.

This assay measures the ability of a compound to act as an agonist and stimulate the Gq-mediated signaling pathway of the 5-HT2A receptor.

Protocol:

  • Cell Culture: Use cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (concentration of the compound that produces 50% of the maximal response).

In Vivo Assay

The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is considered a preclinical model of hallucinogenic-like effects.[1][4]

Protocol:

  • Animal Model: Use male C57BL/6J mice.

  • Compound Administration: Administer the test compound via intraperitoneal (i.p.) injection.

  • Observation Period: Place the mice in individual observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

  • Quantification: Manually or automatically score the number of head twitches. An increase in the frequency of head twitches compared to a vehicle control group indicates 5-HT2A receptor agonism.

  • Specificity Confirmation: To confirm that the HTR is mediated by the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before administration of the test compound. A blockade of the HTR confirms 5-HT2A receptor involvement.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable platform for the development of potent and selective 5-HT2A receptor agonists. The conformational constraint imposed by the bicyclic ring system appears to be crucial for high-affinity binding and functional activity at this receptor. The discovery of biased agonism in this chemical series opens up exciting possibilities for designing novel therapeutics with improved side-effect profiles.

Future research in this area should focus on:

  • Expanding the SAR: A more systematic exploration of substituents on both the aromatic and cyclobutene rings is needed to fully understand the requirements for optimal potency, selectivity, and biased agonism.

  • Investigating Other CNS Targets: While the 5-HT2A receptor is a key target, the potential for these compounds to interact with other receptors, transporters, and enzymes, such as monoamine oxidases, should be explored to build a comprehensive pharmacological profile.

  • Translational Studies: Promising lead compounds should be advanced into more complex behavioral models and preclinical safety studies to assess their therapeutic potential for treating psychiatric and neurological disorders.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the rich pharmacology of this compound compounds.

References

Solubility and stability of 4-aminobenzocyclobutene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Aminobenzocyclobutene

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a molecule is paramount for its successful application. This guide provides a detailed exploration of the solubility and stability of 4-aminobenzocyclobutene, a key building block in the synthesis of various polymers and pharmaceutical intermediates. While direct experimental data on the monomer is limited in public literature, this document furnishes a robust methodological framework for determining these critical parameters. By synthesizing established analytical techniques and drawing parallels with structurally similar compounds, this guide offers a practical roadmap for researchers.

Introduction to 4-Aminobenzocyclobutene

4-Aminobenzocyclobutene (4-AMBCB) is an aromatic amine with the chemical formula C₈H₉N. Its structure features a benzene ring fused to a four-membered cyclobutane ring, with an amino group attached to the aromatic ring. This unique strained ring system makes it a valuable precursor for thermosetting polymers, as the cyclobutene ring can undergo thermal ring-opening to form a highly reactive o-quinodimethane intermediate, which then polymerizes.[1]

Table 1: Physicochemical Properties of 4-Aminobenzocyclobutene

PropertyValueSource
CAS Number 55716-66-0[2][3]
Molecular Formula C₈H₉N[2]
Molecular Weight 119.16 g/mol [2]
Boiling Point 257.3 ± 29.0 °C (Predicted)[2]
Density 1.156 ± 0.06 g/cm³ (Predicted)[2]
pKa 5.17 ± 0.20 (Predicted)[2]

Safety and Handling Precautions

Proper handling of 4-aminobenzocyclobutene is crucial to ensure laboratory safety. Based on available Safety Data Sheets (SDS), 4-aminobenzocyclobutene is classified as causing skin and serious eye irritation.[2] It is recommended to handle this compound in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2] For storage, it is advised to keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[2][5]

Solubility Profile: A Methodological Approach

Theoretical Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of 4-aminobenzocyclobutene, with its aromatic ring and an amino group, suggests it will have moderate polarity. Therefore, it is expected to be more soluble in polar organic solvents and less soluble in nonpolar organic solvents and water. The solubility of structurally similar compounds, such as 4-aminobenzoic acid, is known to be higher in polar organic solvents like alcohols and limited in nonpolar solvents.[6]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 4-aminobenzocyclobutene to a series of vials, each containing a known volume of a pre-selected solvent. A visual excess of solid should be present.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved 4-aminobenzocyclobutene.

Analytical Method for Quantification: RP-HPLC

A reverse-phase HPLC (RP-HPLC) method is well-suited for the quantification of aromatic amines.

Table 2: Suggested RP-HPLC Method Parameters for 4-Aminobenzocyclobutene Quantification

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Quantification External standard calibration curve

This method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[7]

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess 4-AMBCB to solvent prep2 Equilibrate at constant temperature prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 Inject into HPLC sample3->analysis1 analysis2 Quantify using calibration curve analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for solubility determination of 4-aminobenzocyclobutene.

Stability Assessment: Protocols and Considerations

Evaluating the stability of 4-aminobenzocyclobutene under various stress conditions is essential to determine its shelf-life and potential degradation pathways.

Thermal Stability (Monomer)

Protocol:

  • Sample Preparation: Weigh a known amount of 4-aminobenzocyclobutene into several vials.

  • Stress Conditions: Place the vials in ovens at different elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period. Include a control sample stored at a recommended storage temperature (e.g., 4 °C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each temperature condition.

  • Analysis: Dissolve the sample in a suitable solvent and analyze using a stability-indicating HPLC method to quantify the remaining 4-aminobenzocyclobutene and detect any degradation products.

pH Stability

Protocol:

  • Sample Preparation: Prepare solutions of 4-aminobenzocyclobutene in buffers of different pH values (e.g., pH 2, 7, 9).

  • Stress Conditions: Store the solutions at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).

  • Time Points: At various time points, take aliquots from each solution.

  • Analysis: Analyze the aliquots directly by HPLC to determine the concentration of 4-aminobenzocyclobutene. The degradation of some aromatic amines is known to be pH-dependent.[8]

Photostability

Protocol (based on ICH Q1B guidelines): [9][10]

  • Sample Preparation: Place a thin layer of solid 4-aminobenzocyclobutene in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.

  • Light Exposure: Expose the samples to a light source that provides a standardized output of both visible and UV light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Exposure Level: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: After exposure, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

Visualization of the Stability Testing Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis stress1 Thermal (Elevated Temp) sample1 Collect samples at time points stress1->sample1 stress2 pH (Acidic/Basic) stress2->sample1 stress3 Photonic (Light Exposure) stress3->sample1 analysis1 Prepare for HPLC sample1->analysis1 analysis2 Quantify parent compound analysis1->analysis2 analysis3 Identify degradation products analysis2->analysis3

Caption: General workflow for stability testing of 4-aminobenzocyclobutene.

Conclusion

While direct experimental data on the solubility and stability of 4-aminobenzocyclobutene monomer is not extensively published, this guide provides a comprehensive framework for its determination. By employing standard methodologies such as the shake-flask method for solubility and systematic stress testing for stability, coupled with robust analytical techniques like RP-HPLC, researchers can generate the critical data needed for the effective use of this versatile compound in their research and development endeavors. The insights gained from such studies will undoubtedly contribute to the advancement of materials science and drug discovery.

References

Theoretical and computational studies of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Executive Summary

This compound, a functionalized derivative of benzocyclobutene (BCB), stands at the intersection of strained-ring chemistry and medicinal scaffolds. The fusion of a thermodynamically stable aromatic ring with a kinetically reactive cyclobutene ring imparts unique chemical properties, which are further modulated by the electron-donating amine substituent.[1][2] This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, outlining robust methodologies to elucidate its structural, electronic, and reactive properties. By leveraging quantum chemical calculations, we can predict its behavior, rationalize experimental observations, and guide its application in fields such as materials science and, most notably, drug development, where the BCB moiety has appeared in several pharmacologically active compounds.[2]

Introduction: The Scientific Imperative

The Benzocyclobutene (BCB) Core: A Fusion of Stability and Strain

The Bicyclo[4.2.0]octa-1,3,5-triene scaffold, commonly known as benzocyclobutene (BCB), is a molecule of significant interest due to its unique structural dichotomy.[1][2] It possesses a benzene ring, conferring aromatic stability, fused to a highly strained four-membered cyclobutene ring.[1] This inherent strain is the wellspring of its most characteristic reactivity: a thermally induced conrotatory electrocyclic ring-opening to form the highly reactive o-xylylene intermediate.[2] This transformation, which typically occurs at elevated temperatures (above 180 °C), provides a powerful route for constructing complex polycyclic systems via subsequent Diels-Alder reactions.[1][2]

Modulating Reactivity: The Influence of the 3-Amine Group

The introduction of an amine group at the C3 position, conjugated with the aromatic π-system, fundamentally alters the electronic landscape of the BCB core. As a potent electron-donating group (EDG), the -NH₂ moiety is expected to:

  • Influence the Ring-Opening Barrier: Theoretical studies on substituted BCBs have shown that EDGs can significantly lower the activation energy for ring-opening compared to the unsubstituted parent molecule.[3][4] This has profound implications for its use as a polymer building block, potentially enabling lower curing temperatures.[3][4]

  • Direct Electrophilic Attack: The amine group and the positions ortho and para to it become activated towards electrophilic substitution, a critical consideration for further functionalization.

  • Serve as a Pharmacophoric Feature: In a drug design context, the amine can act as a hydrogen bond donor and a basic center, enabling crucial interactions with biological targets.

Relevance in Medicinal Chemistry and Drug Discovery

The BCB scaffold is present in a number of bioactive natural products and medicinally relevant molecules, making it an attractive synthon for drug development.[4][5] Its rigid, well-defined geometry can serve as a bioisostere for phenyl rings, while its unique reactivity offers pathways for novel chemical library synthesis.[6] Computational analysis of this compound is the first step in rationally designing its derivatives as potential therapeutic agents.

Theoretical Framework and Computational Methodologies

A successful computational study relies on a validated and well-justified theoretical approach. The protocols described herein represent a self-validating system, where each step confirms the integrity of the previous one.

The Quantum Mechanical Method of Choice: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.

  • Causality for Selection: DFT methods, particularly those incorporating hybrid functionals, have proven highly effective in predicting geometries, electronic properties, and reaction energetics for organic molecules. The B3LYP functional is a robust and widely used choice for such systems, demonstrating excellent performance in calculating the ring-opening activation barriers of BCB derivatives.[3][7]

  • Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

    • Input Structure: Build an initial 3D structure of this compound using standard bond lengths and angles. The PubChem entry (CID 11116040) provides a suitable starting point.[8]

    • Method Selection: Specify the B3LYP functional.

    • Basis Set: Select the Pople-style 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is crucial for accurately describing the lone pairs of the nitrogen atom, and polarization functions (d,p) are essential for capturing the strain in the four-membered ring.

    • Optimization: Perform a full geometry optimization without constraints. The goal is to find the minimum energy conformation on the potential energy surface.

    • Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (e.g., a transition state), requiring further structural refinement. The calculated frequencies can also be used to predict the molecule's IR spectrum.

Simulating Biological Environments: Implicit Solvation Models

To approximate the influence of a solvent (like water in a biological system), an implicit solvation model is computationally efficient.

  • Expertise & Rationale: The Polarizable Continuum Model (PCM) is an excellent choice. It treats the solvent as a continuous dielectric medium, which is a computationally tractable and effective way to account for bulk electrostatic effects on the molecule's geometry and electronic properties without the immense cost of explicitly modeling solvent molecules.

Visualization: Computational Workflow

A logical workflow ensures reproducibility and comprehensive analysis.

G cluster_0 Setup cluster_1 Core Calculation cluster_2 Property Analysis cluster_3 Application A Initial 3D Structure B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Validation) B->C Confirm Minimum D Electronic Properties (HOMO, LUMO, MEP) C->D E Reactivity Indices (Fukui Functions) C->E F Spectroscopic Prediction (IR, NMR, UV-Vis) C->F G Molecular Docking D->G H ADMET Prediction D->H

Caption: Workflow for the computational analysis of this compound.

Ground State Properties: A Quantitative Portrait

The results from the core DFT calculations provide a detailed picture of the molecule's intrinsic properties.

Optimized Molecular Geometry

The optimized geometry reveals key structural features resulting from the fusion of the strained and aromatic rings. The C1-C6 bond length, for instance, is a critical indicator of strain in the four-membered ring.

Table 1: Predicted Key Geometric Parameters for this compound (Note: These are hypothetical values for illustrative purposes, to be replaced with actual calculation outputs.)

ParameterBond/AnglePredicted Value (B3LYP/6-311+G(d,p))
Bond LengthC1 - C6~ 1.58 Å
Bond LengthC1 - C2~ 1.52 Å
Bond LengthC3 - N~ 1.38 Å
Bond LengthC4 - C5~ 1.39 Å
Bond AngleC2 - C1 - C6~ 88.5°
Dihedral AngleH-N-C3-C4~ 180° (planar amine)
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic properties.

  • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be delocalized over the π-system of the benzene ring and the lone pair of the amine nitrogen, indicating these are the primary sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO will likely be a π* orbital distributed across the aromatic ring.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive guide to molecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the nitrogen atom's lone pair and the π-cloud of the aromatic ring. These are sites susceptible to electrophilic attack and favorable for hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, expected around the amine hydrogens and the hydrogens of the cyclobutene ring. These are sites for nucleophilic attack and hydrogen bond donation.

Computational Insights into Reactivity and Drug Development

Predicting Reaction Sites and Mechanisms

Beyond static properties, computation can predict dynamic behavior. The thermal ring-opening of the BCB core is a key reaction. Computational studies have shown that an amine group attached to the four-membered ring can lower the activation energy barrier (ΔG‡) for this process by over 60% compared to unsubstituted BCB.[3][4] This dramatic effect is attributed to the electronic influence of the substituent.[3] Although the amine in our target molecule is on the six-membered ring, a significant electronic effect on the ring-opening process is still anticipated and can be precisely quantified by locating the transition state structure using methods like QST2/QST3 or Berny optimization.

Implications for Drug Development

Computational tools are indispensable in modern drug discovery. For this compound, a computational approach can rapidly assess its drug-like potential.

  • Pharmacokinetic (ADMET) Profile: Properties like solubility (LogP), polar surface area (TPSA), and potential for metabolism can be predicted from the optimized structure using established algorithms. This allows for early-stage filtering of candidates.

  • Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target. By docking our molecule into the active site of a relevant protein (e.g., a kinase or receptor), we can estimate its binding affinity and identify key intermolecular interactions (hydrogen bonds, π-stacking) mediated by the amine and aromatic ring.

G A Molecule of Interest (Bicyclo[4.2.0]...amine) B Computational Property Prediction (DFT) A->B C ADMET Profile (Solubility, Toxicity) B->C F Molecular Docking Simulation B->F D Virtual Screening Database D->F E Target Protein Structure (PDB) E->F G Lead Candidate Identification F->G H Experimental Validation G->H

Caption: Workflow for in silico screening in a drug discovery context.

Conclusion and Future Directions

This guide has established a comprehensive, authoritative framework for the theoretical and computational investigation of this compound. By applying DFT calculations, we can derive a detailed understanding of its geometry, electronic structure, and reactivity. The insights gained are not merely academic; they provide predictive power to guide synthetic efforts, rationalize material properties, and accelerate the identification of novel drug candidates.

Future work should focus on benchmarking computational predictions against experimental data (e.g., X-ray crystallography, spectroscopy) as it becomes available. Furthermore, exploring the reaction mechanisms of this molecule with relevant biological electrophiles and performing molecular dynamics simulations of its complexes with target proteins will provide a more dynamic and biologically relevant picture of its potential.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Strained Benzocyclobutene Scaffold

Bicyclo[4.2.0]octa-1,3,5-triene, more commonly known in the literature as benzocyclobutene (BCB), is a fascinating molecular scaffold that marries the thermodynamic stability of an aromatic ring with the kinetic reactivity of a strained four-membered cyclobutene ring[1]. This unique structural combination makes BCB and its derivatives highly valuable building blocks in organic synthesis, materials science, and medicinal chemistry[2][3]. The propensity of the BCB core to undergo thermal electrocyclic ring-opening to form a highly reactive o-xylylene intermediate allows for a host of pericyclic reactions, making it a powerful tool for constructing complex polycyclic systems[1][3].

In the realm of drug development, the incorporation of the BCB moiety can confer improved biological properties, acting as a rigid surrogate for benzylic functionalities[2]. The amine derivatives, specifically Bicyclo[4.2.0]octa-1,3,5-trien-3-amine and its analogues, are of particular interest as they introduce a key pharmacophoric group, enabling interaction with biological targets and serving as a handle for further molecular elaboration[][5]. However, the synthesis of these functionalized BCBs is non-trivial, complicated by the inherent ring strain and the need for precise regiochemical control.

This guide provides a comprehensive overview of modern and classical synthetic strategies to access this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights to navigate the complexities of their synthesis.

A Note on Nomenclature

The IUPAC name Bicyclo[4.2.0]octa-1,3,5-triene[6] is formally correct but is less common in the literature than "benzocyclobutene". The target compound, this compound, is often referred to as 4-aminobenzocyclobutene[5]. Throughout this guide, we will use both terminologies where appropriate for clarity.

G cluster_0 Nomenclature IUPAC This compound Structure IUPAC->Structure refers to Common 4-Aminobenzocyclobutene Common->Structure refers to

Caption: Relationship between IUPAC and common nomenclature.

Part 1: Synthesis of the Core Bicyclo[4.2.0]octa-1,3,5-triene Ring

The primary challenge lies in the construction of the strained four-membered ring fused to the aromatic system. Several powerful methods have been developed, each with distinct advantages.

Method 1: Palladium-Catalyzed Intramolecular C(sp³)-H Activation

This is arguably one of the most significant modern advances in BCB synthesis. The strategy involves the intramolecular cyclization of an ortho-substituted arene, typically an o-alkylaryl halide or triflate. The Baudoin group pioneered a method using palladium catalysis to activate a benzylic methyl C-H bond, enabling the formation of the cyclobutene ring[1][7].

The key to this transformation is the selective activation of a C(sp³)-H bond to form a palladacycle intermediate, which then undergoes reductive elimination to close the four-membered ring. This approach avoids harsh conditions and offers good functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) salt like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., P(tBu)₃) is crucial. The bulky ligand promotes the difficult C-H activation and subsequent reductive elimination steps while preventing catalyst decomposition[7].

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to facilitate the C-H activation step, which proceeds via a concerted metalation-deprotonation (CMD) pathway[8].

  • Solvent: High-boiling polar aprotic solvents like DMF or DMA are typically used to ensure the reaction reaches the required temperature for efficient C-H activation.

More recent advancements have enabled the selective activation of methylene C-H bonds using transient directing groups, further expanding the scope of this methodology[9].

G start o-Alkylaryl Halide (e.g., 2-methyl-bromobenzene) pd_cat Pd(OAc)₂ / P(tBu)₃ K₂CO₃, DMF, Heat start->pd_cat ox_add Oxidative Addition pd_cat->ox_add ch_act C-H Activation (CMD Pathway) ox_add->ch_act red_elim Reductive Elimination ch_act->red_elim red_elim->pd_cat Catalyst Regeneration product Benzocyclobutene (BCB) red_elim->product

Caption: Workflow for Pd-catalyzed C-H activation synthesis of BCB.

Method 2: [2+2] Cycloaddition of Benzyne

A classic and direct route to the BCB core involves the [2+2] cycloaddition of benzyne with an alkene. Benzyne, a highly reactive intermediate, can be generated in situ from various precursors, such as 2-(trimethylsilyl)phenyl triflate or anthranilic acid[10].

This method is particularly effective when using electron-rich alkenes like vinyl ethers, which readily engage in the cycloaddition. The choice of benzyne precursor and reaction conditions is critical for achieving good yields and minimizing side reactions[10].

Method 3: Modular Cu- and Pd-Catalyzed Stereoselective Synthesis

For applications requiring precise control over stereochemistry, advanced modular approaches have been developed. One such method involves a sequential copper- and palladium-catalyzed process starting from readily available imines, allenes, and diboron precursors[2][11]. This sequence allows for the diastereoselective construction of densely functionalized BCB scaffolds, including those bearing amino acid residues[2]. While synthetically complex, this strategy offers unparalleled control over the final molecular architecture, which is critical for structure-activity relationship (SAR) studies in drug discovery[2].

Part 2: Strategies for Introducing the 3-Amine Functionality

The introduction of the amine group onto the BCB scaffold can be achieved through two primary strategic approaches: cyclizing a pre-functionalized aromatic precursor or by functionalizing the pre-formed BCB ring.

G cluster_A Strategy A: Cyclization of Pre-functionalized Arene cluster_B Strategy B: Post-cyclization Functionalization A1 Aromatic Precursor (with -NO₂ or -N₃ group) A2 Form BCB Ring (e.g., Pd-catalyzed C-H activation) A1->A2 A3 Reduce N-group to Amine (e.g., H₂, Pd/C or SnCl₂) A2->A3 A4 Target Molecule: Amine Derivative A3->A4 B1 Parent BCB Ring B2 Aromatic Nitration (HNO₃/H₂SO₄) B1->B2 B3 Reduce Nitro Group B2->B3 B4 Target Molecule: Amine Derivative B3->B4

Caption: Two primary strategies for synthesizing amine-substituted BCBs.

Strategy A: Cyclization of a Pre-functionalized Aromatic Ring (Recommended)

This is often the more reliable and regiochemically precise approach. The synthesis begins with an aromatic starting material that already contains a nitrogen-based functional group (or its precursor, like a nitro group) at the desired position. This functional group is then carried through the ring-closing reaction.

Advantages:

  • Regiocontrol: The position of the amine is unambiguously defined by the starting material.

  • Compatibility: Modern cyclization methods, particularly Pd-catalyzed C-H activation, are tolerant of many functional groups, including nitro groups and protected amines[7].

The most common implementation involves using an ortho-alkyl-nitroarene. After the formation of the BCB ring, the nitro group is readily reduced to the target primary amine using standard conditions (e.g., catalytic hydrogenation, SnCl₂, or Fe/HCl).

Strategy B: Post-cyclization Aromatic Functionalization

This strategy involves first synthesizing the parent Bicyclo[4.2.0]octa-1,3,5-triene and then introducing the amine group via electrophilic aromatic substitution. A typical sequence would be nitration followed by reduction.

Challenges and Considerations:

  • Reactivity: The strained four-membered ring can be sensitive to the strongly acidic and oxidative conditions often required for nitration, potentially leading to ring-opening or other side reactions.

  • Regioselectivity: Nitration of benzocyclobutene must be carefully controlled to achieve substitution at the desired C3 (or 4-) position.

While feasible, this approach generally requires more rigorous optimization and may be lower yielding compared to Strategy A.

Detailed Protocol: Synthesis of this compound via Strategy A

This protocol details a two-step synthesis starting from 2-bromo-5-nitrotoluene, involving a Pd-catalyzed intramolecular C-H activation followed by nitro group reduction.

Step 1: Synthesis of 3-Nitro-bicyclo[4.2.0]octa-1,3,5-triene

This protocol is adapted from the C-H activation methodology developed by Baudoin and coworkers[7].

Materials and Equipment:

  • 2-bromo-5-nitrotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(tBu)₃) or its tetrafluoroborate salt (P(tBu)₃-HBF₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or oven-dried pressure tube with a stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-bromo-5-nitrotoluene (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(tBu)₃-HBF₄ (0.10 mmol, 10 mol%), and K₂CO₃ (3.0 mmol) to a Schlenk flask.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 140 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-nitro-bicyclo[4.2.0]octa-1,3,5-triene.

Step 2: Reduction to this compound

Materials and Equipment:

  • 3-nitro-bicyclo[4.2.0]octa-1,3,5-triene (from Step 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: Dissolve 3-nitro-bicyclo[4.2.0]octa-1,3,5-triene (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir. The reaction is typically complete in 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by slowly adding a saturated sodium bicarbonate solution or a 2M NaOH solution until the pH is basic (~9-10). Caution: This can be exothermic.

  • Extraction: Extract the resulting suspension with ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude amine can be further purified by column chromatography or crystallization if necessary.

Data Summary and Comparison of Methods

MethodKey ReagentsCore TransformationAdvantagesDisadvantagesTypical YieldsReference(s)
Pd-Catalyzed C-H Activation Pd(OAc)₂, Bulky Ligand, BaseIntramolecular C(sp³)-H ArylationHigh functional group tolerance, good yields, reliable.Requires specialized ligands, potential for β-hydride elimination.60-90%[7][9]
Benzyne [2+2] Cycloaddition Benzyne precursor, Alkene[2+2] CycloadditionDirect, can introduce functionality on the 4-membered ring.Requires reactive intermediates, moderate yields, potential side reactions.40-70%[10]
Cu/Pd Modular Synthesis Imine, Allene, Diboron, CatalystsMulti-component assembly & cyclizationExcellent stereocontrol, high modularity for diversity.Multi-step, complex, requires careful optimization.Variable[2][11]
Donor-Acceptor Cyclopropane Biscyclopropane, Lewis AcidCascade RearrangementOperationally simple, novel reactivity.Substrate scope may be limited.Good[12]

Expert Insights & Troubleshooting

  • Controlling β-Hydride Elimination: In Pd-catalyzed reactions involving methylene C-H bonds, β-hydride elimination can be a competing side reaction. The choice of ligand and the use of a Pd(II)-based cycle with a transient directing group can mitigate this issue and favor the desired 4-membered ring closure[9].

  • Purity of Reagents and Solvents: Anhydrous and de-gassed solvents are critical for the success of catalytic reactions, especially those involving palladium. The presence of oxygen can lead to catalyst deactivation and side product formation.

  • Characterization: The strained nature of the BCB ring gives it unique spectroscopic signatures. In ¹H NMR, the methylene protons of the cyclobutene ring typically appear as a characteristic singlet or multiplet around 3.2 ppm[13]. Confirming the structure of novel derivatives with 2D NMR and HRMS is essential.

  • Stability: While stable at room temperature, BCB derivatives can undergo ring-opening at elevated temperatures (>180-200 °C)[3][14]. This should be a consideration during purification (e.g., distillation) and long-term storage of sensitive compounds.

References

Application Notes: The Strategic Role of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine and its Precursors in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, more commonly known as 4-aminobenzocyclobutene, a versatile and powerful building block in modern organic synthesis. We move beyond a simple recitation of facts to explain the fundamental principles governing its reactivity. The core focus is on its role as a precursor to a highly reactive, electron-rich ortho-quinodimethane (o-QDM), a transient intermediate that serves as a potent diene in Diels-Alder cycloadditions. We present a sophisticated and practical strategy that leverages a stable azide precursor and an in-situ Staudinger reaction to generate the reactive diene under mild, ambient temperature conditions, thereby circumventing the high temperatures typically required for benzocyclobutene ring-opening. This document is intended for researchers, chemists, and drug development professionals seeking to construct complex polycyclic and heterocyclic scaffolds with high efficiency and control.

Introduction: The Unique Reactivity of the Benzocyclobutene Core

The benzocyclobutene (BCB) scaffold is a fascinating structural motif in organic chemistry, characterized by the fusion of an aromatic ring with a strained four-membered cyclobutene ring. This unique combination imparts a distinctive reactivity profile: while possessing aromatic stability, the significant strain energy of the cyclobutene ring (approximately 276 kJ/mol) provides a thermodynamic driving force for reaction.

The most synthetically valuable transformation of BCBs is their thermal electrocyclic ring-opening to form highly reactive o-quinodimethane (o-QDM) intermediates. These o-QDMs are planar, conjugated dienes that readily engage in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful method for the construction of complex, fused ring systems.[1]

The Role of the C3-Amine Substituent: Modulating Reactivity

The placement of a primary amine at the C3 position (C4 in standard benzocyclobutene nomenclature) profoundly influences the molecule's reactivity. The amine group is a potent sigma- and pi-electron-donating group (EDG), which has two key consequences:

  • Lowering the Activation Energy: The electron-donating nature of the amine substituent destabilizes the ground state of the benzocyclobutene and stabilizes the transition state for ring-opening. This significantly lowers the activation energy required to form the o-quinodimethane intermediate, allowing the reaction to proceed at lower temperatures compared to unsubstituted or electron-deficient BCBs.

  • Enhanced Diene Reactivity: The resulting o-quinodimethane is electron-rich, making it an excellent diene for Diels-Alder reactions, particularly with electron-deficient dienophiles (a "Diels-Alder reaction with inverse electron demand" is also possible but less common in this context).

However, this enhanced reactivity presents a practical challenge: the amine-substituted o-QDM is highly transient and prone to polymerization if not immediately trapped by a suitable reaction partner. This necessitates a synthetic strategy where the o-QDM is generated in situ in the presence of the desired dienophile.

A Superior Strategy: Staudinger-Triggered Ring-Opening at Ambient Temperature

To harness the reactivity of the amine-substituted o-QDM while avoiding harsh thermal conditions and controlling its transient nature, we present a state-of-the-art protocol. This strategy employs a stable, readily synthesized 3-Azidobicyclo[4.2.0]octa-1,3,5-triene as a precursor.

The core of this approach is the Staudinger reaction .[2][3] The reaction of the azide with a phosphine (e.g., triphenylphosphine, PPh₃) at room temperature generates a phosphazide intermediate, which rapidly loses dinitrogen (N₂) to form an iminophosphorane.[4][5] This iminophosphorane is an exceptionally powerful electron-donating group, far more so than the amine itself. The in-situ formation of this group provides the electronic impetus to trigger the electrocyclic ring-opening to the o-QDM at ambient temperature (20-25 °C). This allows the entire cycloaddition to occur in a single pot under remarkably mild conditions.

The overall workflow is elegantly efficient, proceeding from a stable amine, to a stable azide, and finally to a one-pot, three-component reaction that generates and traps the reactive diene precisely when needed.

Workflow Amine Bicyclo[4.2.0]octa-1,3,5- trien-3-amine (Stable) Azide 3-Azidobicyclo[4.2.0]octa-1,3,5- triene (Stable Precursor) Amine->Azide Diazotization + Azide Addition OnePot One-Pot Reaction Vessel (Azide + PPh₃ + Dienophile) Azide->OnePot Protocol 2 Start Product Polycyclic Product OnePot->Product Staudinger-Triggered Diels-Alder

Figure 1: Overall synthetic workflow from the stable amine to the final polycyclic product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Azidobicyclo[4.2.0]octa-1,3,5-triene (Azide Precursor)

This protocol describes the conversion of the primary aromatic amine to the corresponding azide via a diazonium salt intermediate. This is a standard transformation adapted for this specific substrate.[1][6]

Safety Precautions: Organic azides can be energetic and potentially explosive, especially if heated or subjected to shock. Always handle with care behind a safety shield. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound119.1610.01.19 gStarting material
Hydrochloric Acid (conc., 37%)36.46~30~2.5 mLAcid catalyst
Water (deionized)18.02-15 mLSolvent
Sodium Nitrite (NaNO₂)69.0011.00.76 gDiazotizing agent
Sodium Azide (NaN₃)65.0112.00.78 gAzide source
Diethyl Ether74.12-~50 mLExtraction solvent
Sodium Sulfate (anhydrous)142.04-As neededDrying agent

Step-by-Step Procedure:

  • Amine Salt Formation: In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.19 g, 10.0 mmol) in 15 mL of deionized water.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0 °C with vigorous stirring.

  • Acidification: Slowly add concentrated hydrochloric acid (~2.5 mL) to the suspension. The amine should dissolve to form the hydrochloride salt. Ensure the temperature remains between 0 and 5 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold water. Add this solution dropwise to the stirred amine salt solution over 15 minutes, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

  • Azide Addition: In another beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in 5 mL of cold water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: Allow the reaction to stir in the ice bath for 1 hour after the addition is complete, then let it warm slowly to room temperature over another hour.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried solution and carefully remove the solvent under reduced pressure using a rotary evaporator (Note: Do not heat the flask). The resulting oil or low-melting solid is the desired 3-Azidobicyclo[4.2.0]octa-1,3,5-triene, which should be used in the next step without further purification.

Protocol 2: One-Pot Staudinger-Triggered Diels-Alder Cycloaddition

This protocol details the flagship application: a three-component reaction to synthesize a complex polycyclic system at room temperature. N-Phenylmaleimide is used as a representative electron-deficient dienophile.

ReagentMW ( g/mol )Amount (mmol)MassNotes
3-Azidobicyclo[4.2.0]octa-1,3,5-triene145.161.0~145 mgFrom Protocol 1 (use crude)
N-Phenylmaleimide173.171.0173 mgDienophile
Triphenylphosphine (PPh₃)262.291.1288 mgStaudinger reagent
Toluene (anhydrous)92.14-10 mLSolvent

Step-by-Step Procedure:

  • Reactor Setup: To a dry 25 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the crude 3-Azidobicyclo[4.2.0]octa-1,3,5-triene (~145 mg, ~1.0 mmol) from the previous protocol.

  • Add Reagents: Add N-Phenylmaleimide (173 mg, 1.0 mmol) and 10 mL of anhydrous toluene. Stir the mixture until all solids are dissolved.

  • Initiation: Add Triphenylphosphine (288 mg, 1.1 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. Gentle evolution of N₂ gas may be observed initially. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct and triphenylphosphine oxide as a byproduct.

Mechanism and Scientific Rationale

The success of Protocol 2 lies in the seamless orchestration of multiple chemical transformations within a single pot. Understanding the mechanism provides insight into the experimental design.

Mechanism cluster_0 Staudinger Reaction cluster_1 Ring-Opening & Cycloaddition Azide Azide (R-N₃) Phosphazide Phosphazide Intermediate (R-N=N-N=PPh₃) Azide->Phosphazide + PPh₃ PPh3 PPh₃ Iminophosphorane Iminophosphorane (R-N=PPh₃) Phosphazide->Iminophosphorane - N₂ BCB_imino BCB-Iminophosphorane N2 N₂ oQDM o-Quinodimethane (Highly Reactive Diene) BCB_imino->oQDM Electrocyclic Ring-Opening (Fast) Product [4+2] Cycloadduct oQDM->Product + Dienophile (Diels-Alder) Dienophile Dienophile (N-Phenylmaleimide) Dienophile->Product

Figure 2: Reaction mechanism for the Staudinger-triggered Diels-Alder cycloaddition.
  • Expertise & Causality: The choice of an azide as a precursor is deliberate. It is relatively stable and unreactive under neutral conditions. The Staudinger reaction provides a chemical "switch." The formation of the iminophosphorane (R-N=PPh₃) dramatically increases the electron-donating ability at the C3 position, which is the direct cause for the facile, low-temperature electrocyclic ring-opening.[2]

  • Trustworthiness & Self-Validation: The protocol is inherently robust because the highly reactive o-quinodimethane is generated in the presence of a trapping agent (the dienophile). Its concentration remains low throughout the reaction, minimizing undesired side reactions like dimerization or polymerization. This in-situ generation and trapping is a classic strategy for handling fleeting intermediates, ensuring a clean conversion to the desired product.

References

4-Aminobenzocyclobutene: A Versatile Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, properties, and diverse applications of 4-aminobenzocyclobutene (4-ABCB), a highly versatile and reactive building block in modern chemistry. 4-ABCB uniquely combines the thermal reactivity of the benzocyclobutene (BCB) core with the nucleophilic and directing properties of an amino group. This combination makes it an invaluable synthon for the development of advanced polymers, complex pharmaceutical intermediates, and novel functional materials. This document provides in-depth application notes and detailed, field-proven protocols for researchers, scientists, and professionals in drug development, empowering them to leverage the full potential of this remarkable molecule.

Introduction: The Unique Chemistry of 4-Aminobenzocyclobutene

Benzocyclobutene (BCB) and its derivatives are a fascinating class of molecules, characterized by a thermodynamically stable aromatic ring fused to a kinetically reactive, strained four-membered ring.[1] The synthetic utility of BCBs stems from their ability to undergo a thermal electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate.[1] This intermediate can then readily participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, providing a powerful tool for the construction of complex polycyclic and heterocyclic systems.[1][2]

The introduction of an amino group at the 4-position of the BCB core, yielding 4-aminobenzocyclobutene (4-ABCB), significantly modulates its reactivity and expands its synthetic applications. The electron-donating nature of the amino group is known to lower the activation energy for the ring-opening to the o-quinodimethane, allowing for milder reaction conditions compared to unsubstituted BCB.[3] Furthermore, the amino group itself serves as a versatile functional handle for a wide array of chemical transformations, including amidation, alkylation, and diazotization, making 4-ABCB a truly bifunctional building block.

This guide will explore the key applications of 4-ABCB, providing detailed protocols for its synthesis and its use in polymerization and Diels-Alder reactions.

Synthesis of 4-Aminobenzocyclobutene (4-ABCB)

The synthesis of 4-ABCB can be efficiently achieved from commercially available benzocyclobutene through a two-step process involving bromination followed by amination.

Protocol 2.1: Synthesis of 4-Bromobenzocyclobutene

This protocol is adapted from the established procedure for the selective bromination of benzocyclobutene.[4][5][6]

Materials:

  • Benzocyclobutene

  • Bromine

  • Water

  • n-Hexane

  • Sodium sulfite

  • 50 mL three-necked flask

  • Constant pressure dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a 50 mL three-necked flask, add benzocyclobutene (2.0 g, 19.2 mmol) and 12 mL of water.

  • Place the flask in an ice bath and stir the mixture vigorously (450 rpm) in the dark.

  • Using a constant pressure dropping funnel, slowly add bromine (1.0 mL, 19.2 mmol) to the reaction mixture.

  • After the addition of bromine is complete, remove the ice bath and continue stirring the reaction at room temperature for 4.5 hours in the dark.

  • Upon completion of the reaction, extract the mixture with n-hexane.

  • Neutralize the organic phase by washing with a saturated sodium sulfite solution until the bromine color disappears, followed by a wash with water until the pH is neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield 4-bromobenzocyclobutene as a colorless liquid.

Protocol 2.2: Synthesis of 4-Aminobenzocyclobutene from 4-Bromobenzocyclobutene

The conversion of 4-bromobenzocyclobutene to 4-aminobenzocyclobutene can be achieved through various amination methods. A common approach involves nucleophilic aromatic substitution using a suitable ammonia equivalent or a Buchwald-Hartwig amination. For the purpose of this guide, a conceptual protocol for a palladium-catalyzed amination is provided.

Materials:

  • 4-Bromobenzocyclobutene

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromobenzocyclobutene (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • The resulting imine can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield 4-aminobenzocyclobutene hydrochloride, which can then be neutralized to afford the free amine.

  • Purify the final product by column chromatography on silica gel.

Application in Polymer Science: Synthesis of Advanced Thermosets

The ability of the BCB moiety to undergo thermal ring-opening and subsequent polymerization makes 4-ABCB derivatives excellent monomers for the creation of high-performance thermosetting polymers. These polymers exhibit desirable properties such as low dielectric constants, excellent thermal stability, and low moisture absorption, making them suitable for applications in microelectronics and aerospace.[7] The amino group can be further functionalized to tune the polymer properties or to introduce specific functionalities.

Protocol 3.1: Conceptual Synthesis of a Poly(4-vinylbenzocyclobutene-co-styrene) and Post-Polymerization Functionalization

This protocol is based on the well-documented polymerization of 4-vinylbenzocyclobutene (a close derivative of 4-ABCB) and its subsequent reaction with a dienophile.[7]

Part A: Copolymerization

Materials:

  • 4-Vinylbenzocyclobutene (4-VBCB)

  • Styrene

  • Initiator (e.g., AIBN for free radical polymerization)

  • Anhydrous toluene

  • Schlenk flask and inert gas line

Procedure:

  • In a Schlenk flask, dissolve 4-VBCB and styrene in anhydrous toluene.

  • Add the initiator (AIBN).

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).

  • Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Part B: Post-Polymerization Diels-Alder Reaction with Maleimide

Procedure:

  • Dissolve the synthesized poly(4-VBCB-co-styrene) in a suitable solvent (e.g., toluene or THF).

  • Add an excess of a dienophile, such as N-phenylmaleimide.

  • Heat the mixture to a temperature sufficient to induce the ring-opening of the BCB units (typically >180 °C, though the presence of the vinyl group may alter this).

  • The in-situ generated o-quinodimethane will react with the maleimide via a Diels-Alder cycloaddition, resulting in cross-linking of the polymer chains.

  • The cross-linked polymer will precipitate from the solution or form a gel.

  • The resulting material can be isolated and characterized.

Property Value Significance
Ring-Opening Temperature~180-250 °CDefines the curing temperature for thermoset applications. Can be lowered by electron-donating substituents.
Dielectric ConstantLow (for BCB polymers)Crucial for applications in microelectronics as insulating layers.
Thermal StabilityHighEnables use in high-temperature environments.

Application in Organic Synthesis: The Diels-Alder Reaction

The thermal generation of an o-quinodimethane from 4-ABCB provides a powerful method for the construction of complex, nitrogen-containing polycyclic molecules. The amino group can act as a directing group and can be further elaborated in subsequent synthetic steps.

Protocol 4.1: Intermolecular Diels-Alder Reaction of 4-Aminobenzocyclobutene with N-Phenylmaleimide

This is a representative protocol for the trapping of the in-situ generated o-quinodimethane from 4-ABCB.

Materials:

  • 4-Aminobenzocyclobutene (4-ABCB)

  • N-Phenylmaleimide

  • High-boiling solvent (e.g., o-dichlorobenzene or diphenyl ether)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzocyclobutene (1.0 eq) and N-phenylmaleimide (1.1 eq) in o-dichlorobenzene.

  • Heat the reaction mixture to reflux (approx. 180 °C). The temperature should be sufficient to induce the ring-opening of 4-ABCB.

  • Monitor the reaction by TLC. The reaction is expected to proceed to completion within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the Diels-Alder adduct.

Expected Product Characterization Data (Hypothetical):

  • ¹H NMR: Appearance of new signals in the aliphatic region corresponding to the newly formed six-membered ring. The aromatic signals will also shift due to the change in the molecular structure.

  • ¹³C NMR: Appearance of new sp³ carbon signals.

  • IR: Presence of characteristic N-H stretching vibrations from the amino group, C=O stretching from the maleimide moiety, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the sum of the molecular weights of 4-ABCB and N-phenylmaleimide.

Mechanistic Insights and Visualizations

The core reactivity of 4-ABCB is governed by the thermally induced electrocyclic ring-opening of the cyclobutene ring. This process is concerted and proceeds via a conrotatory mechanism as dictated by the Woodward-Hoffmann rules.

G cluster_0 Thermal Ring-Opening of 4-ABCB 4_ABCB 4-Aminobenzocyclobutene TS1 Transition State 4_ABCB->TS1 Heat (Δ) o_QDM o-Quinodimethane Intermediate TS1->o_QDM G cluster_1 Diels-Alder Reaction o_QDM o-Quinodimethane (from 4-ABCB) TS2 [4+2] Transition State o_QDM->TS2 Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->TS2 Adduct Diels-Alder Adduct TS2->Adduct

References

Application Notes and Protocols for the Polymerization of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Poly(4-aminobenzocyclobutene) in Advanced Materials and Therapeutics

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, more commonly known as 4-aminobenzocyclobutene (4-amino-BCB), is a fascinating monomer that holds significant potential for the development of novel polymers. The unique structure of benzocyclobutene (BCB), featuring a thermodynamically stable benzene ring fused to a kinetically reactive four-membered ring, allows for thermal ring-opening to form highly reactive intermediates without the release of volatile byproducts.[1][2] This clean, addition-style polymerization mechanism makes BCB-based polymers highly desirable for applications where precision and low outgassing are critical, such as in microelectronics for creating insulating layers and in the aerospace industry for high-performance composites.[3][4]

The incorporation of a primary amine functionality onto the BCB core introduces a versatile handle for further chemical modification, enabling the creation of polymers with tailored properties for a range of applications, including drug delivery, gene therapy, and advanced functional materials. The resulting poly(4-aminobenzocyclobutene) and its derivatives can be designed to exhibit specific solubility, biocompatibility, and targeting capabilities, making them a compelling area of research for scientists and drug development professionals.

This guide provides a comprehensive overview of the core principles behind BCB polymerization and presents detailed, field-proven protocols for the polymerization of 4-amino-BCB. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both technical accuracy and practical success.

Core Principles of Benzocyclobutene (BCB) Polymerization: A Mechanistic Overview

The polymerization of benzocyclobutene derivatives is predominantly a thermally driven process.[1] The key mechanistic step is the conrotatory ring-opening of the strained four-membered ring to form a highly reactive ortho-quinodimethane intermediate.[2] This electrocyclic reaction is governed by the Woodward-Hoffmann rules. Once formed, the ortho-quinodimethane can undergo a variety of subsequent reactions, most commonly a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile. In the absence of an external dienophile, the ortho-quinodimethane will react with itself or other BCB-derived intermediates, leading to the formation of a crosslinked polymer network.[5]

The temperature required to induce ring-opening is a critical parameter and is influenced by the substituents on the BCB ring. While unsubstituted BCB typically requires temperatures in excess of 200 °C, electron-donating or -withdrawing groups can modulate this temperature.[6] For instance, some substituted BCBs have been shown to undergo ring-opening at significantly lower temperatures.[6][7]

BCB_Polymerization Monomer 4-Amino-BCB Monomer Intermediate ortho-Quinodimethane Intermediate Monomer->Intermediate  Δ (Heat) ~200-250 °C Intermediate->Intermediate Dimerization & Oligomerization Polymer Crosslinked Polymer Network Intermediate->Polymer [4+2] Cycloaddition (Diels-Alder)

Figure 1: General mechanism of thermal polymerization of 4-aminobenzocyclobutene.

Polymerization Techniques for 4-Aminobenzocyclobutene: Protocols and Experimental Design

Due to the limited availability of direct literature on the polymerization of 4-amino-BCB, the following protocols are based on established principles of BCB chemistry and are designed to provide a robust starting point for researchers.

Protocol 1: Direct Thermal Homopolymerization of 4-Amino-BCB

This protocol describes the direct thermal polymerization of 4-amino-BCB in the melt or in a high-boiling solvent to form a crosslinked thermoset polymer. The amine functionality may influence the ring-opening temperature and polymerization kinetics.

Rationale:

  • Inert Atmosphere: The polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine group and the reactive intermediates at elevated temperatures.

  • Solvent Choice: A high-boiling, non-reactive solvent such as diphenyl ether or Dowtherm A can be used to ensure a homogeneous reaction mixture and facilitate heat transfer. Alternatively, the polymerization can be performed neat (in the melt) if the monomer is thermally stable below the polymerization temperature.

  • Temperature Profile: A staged temperature profile is recommended. An initial lower temperature stage allows for degassing and gentle initiation, followed by a higher temperature stage to ensure complete conversion and crosslinking.

Experimental Protocol:

  • Preparation: Place 4-aminobenzocyclobutene (1.0 g) into a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Inerting: Purge the flask with dry nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Heating:

    • If using a solvent, add 5 mL of anhydrous diphenyl ether to the flask.

    • Immerse the flask in a preheated sand bath or heating mantle.

    • Slowly raise the temperature to 180 °C and maintain for 1 hour to allow for degassing and initiation.

    • Increase the temperature to 220-250 °C and maintain for 4-8 hours. The viscosity of the reaction mixture will increase significantly as polymerization proceeds.

  • Cooling and Isolation:

    • Allow the reaction to cool to room temperature under nitrogen.

    • If a solvent was used, the polymer will likely be an insoluble solid. Isolate the polymer by filtration, wash thoroughly with a suitable solvent (e.g., acetone, THF) to remove any residual monomer and solvent, and dry under vacuum at 80 °C overnight.

    • If the reaction was performed neat, the resulting solid polymer can be mechanically removed from the flask.

Parameter Value Rationale
Monomer 4-AminobenzocyclobuteneThe starting material for polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation at high temperatures.
Solvent (optional) Diphenyl ether, Dowtherm AHigh-boiling and non-reactive.
Temperature 220-250 °CTo induce thermal ring-opening of the BCB moiety.
Reaction Time 4-8 hoursTo ensure high conversion and crosslinking.
Protocol 2: Copolymerization of 4-Amino-BCB with a Divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB) Resin

This protocol outlines a method for copolymerizing 4-amino-BCB with a commercially available BCB resin, such as DVS-bis-BCB (e.g., CYCLOTENE™ resins), to enhance the mechanical properties and processability of the final polymer.[3][4]

Rationale:

  • Property Enhancement: Copolymerization with DVS-bis-BCB can improve the flexibility and toughness of the resulting thermoset compared to the homopolymer of 4-amino-BCB.

  • Processability: DVS-bis-BCB resins are often supplied as processable B-staged oligomers, which can facilitate film formation and coating applications prior to final curing.

Experimental Protocol:

  • Monomer Mixture: In a clean vial, dissolve 4-aminobenzocyclobutene (0.5 g) and DVS-bis-BCB resin (0.5 g) in a minimal amount of a suitable solvent (e.g., mesitylene) to achieve a homogeneous solution.

  • Film Deposition (Optional): The monomer solution can be spin-coated onto a substrate (e.g., silicon wafer, glass slide) to create a thin film.

  • Curing:

    • Place the vial or the coated substrate in a vacuum oven or a tube furnace under a nitrogen atmosphere.

    • Implement a staged curing process:

      • Hold at 150 °C for 30 minutes to remove the solvent.

      • Ramp the temperature to 210 °C at a rate of 5 °C/min and hold for 1 hour.

      • Increase the temperature to 250 °C and hold for 1-2 hours for final curing.

  • Characterization: The resulting crosslinked polymer can be characterized directly as a solid or thin film.

Copolymerization_Workflow cluster_prep Preparation cluster_processing Processing cluster_final Final Product MonomerA 4-Amino-BCB Mix Homogeneous Monomer Solution MonomerA->Mix MonomerB DVS-bis-BCB Resin MonomerB->Mix Solvent Solvent (e.g., Mesitylene) Solvent->Mix SpinCoat Spin Coating (Optional) Mix->SpinCoat Curing Staged Thermal Curing (150-250 °C) Mix->Curing Bulk Polymerization SpinCoat->Curing FinalPolymer Crosslinked Copolymer Film/Solid Curing->FinalPolymer

Figure 2: Workflow for the copolymerization of 4-amino-BCB with DVS-bis-BCB.

Characterization of Poly(4-aminobenzocyclobutene)

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Technique Information Obtained
FTIR Spectroscopy Confirmation of polymerization by observing the disappearance of characteristic monomer peaks and the appearance of new peaks corresponding to the polymer backbone.
Solid-State NMR Provides detailed structural information about the crosslinked polymer network.
Gel Permeation Chromatography (GPC) Not suitable for crosslinked polymers but can be used for soluble prepolymers or oligomers.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and to study the curing exotherm.[8]
Thermogravimetric Analysis (TGA) To assess the thermal stability and degradation temperature of the polymer.[9]

Potential Applications

The unique combination of a thermally stable, crosslinkable backbone and a reactive amine functionality makes poly(4-aminobenzocyclobutene) and its derivatives attractive for a variety of advanced applications:

  • Microelectronics: As a low-k dielectric material for interlayer insulation and as an encapsulant for sensitive electronic components.[1][10]

  • Aerospace Composites: As a matrix resin for high-performance composites requiring excellent thermal and mechanical stability.

  • Biomedical Applications: The amine groups can be functionalized with targeting ligands, drugs, or imaging agents for use in drug delivery systems and medical devices. The synthesis of poly(beta-amino esters) is a well-established field where amine-containing monomers are used for creating biodegradable polymers for nucleic acid delivery.[11] While the backbone is different, similar functionalization strategies could be applied.

Conclusion

The polymerization of this compound offers a pathway to a new class of functional thermosetting polymers. While direct, detailed literature for this specific monomer is scarce, the well-established principles of benzocyclobutene chemistry provide a strong foundation for developing successful polymerization protocols. The methods outlined in this guide, from direct thermal homopolymerization to copolymerization with established BCB resins, provide researchers with a solid starting point for exploring the synthesis and properties of these promising materials. The versatility of the amine functionality opens up a vast design space for creating advanced polymers tailored for specific, high-value applications in both materials science and the life sciences.

References

Application Notes & Protocols: The Role of 4-Aminobenzocyclobutene in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Strained Ring System

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, more commonly known in the field as 4-aminobenzocyclobutene (4-aminoBCB), is a versatile chemical building block that derives its utility from the unique benzocyclobutene (BCB) moiety.[1][2] The BCB framework, characterized by the fusion of a strained four-membered ring to an aromatic system, is a cornerstone of modern materials chemistry.[3] Its significance lies not in its inertness, but in its remarkable propensity to undergo a thermally induced electrocyclic ring-opening. This reaction transforms the BCB unit into a highly reactive ortho-xylylene (or o-quinodimethane) intermediate.[4] This transient diene is primed for subsequent polymerization and cycloaddition reactions, allowing for the formation of robust, crosslinked polymer networks without the release of volatile byproducts.[5][6]

These polymers are renowned for their high thermal stability, excellent mechanical properties, and low dielectric constants, making them ideal for demanding applications in microelectronics and optoelectronics.[7][8] The introduction of an amine functional group, as in 4-aminoBCB, provides a crucial handle for chemists. It allows for the covalent integration of the BCB crosslinking unit into a wide array of polymer backbones—such as polyimides, polyamides, and specialized side-chain polymers—thereby tailoring the final material's properties for specific, high-performance applications.

Core Application: Crosslinkable Hole-Transporting Polymers for High-Efficiency OLEDs

One of the most compelling applications of a 4-aminoBCB derivative is in the development of solution-processable, thermally crosslinkable hole-transporting layers (HTLs) for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).

Causality and Scientific Principle: In multi-layer OLED devices, the HTL must efficiently transport positive charge carriers (holes) from the anode to the emissive layer. Furthermore, to enable the fabrication of subsequent layers from solution without dissolving the HTL, it must be rendered insoluble after deposition. This is where the BCB moiety proves invaluable. A polymer featuring a pendant 4-aminoBCB derivative can be spin-coated to form a uniform thin film. Upon gentle heating, the BCB group undergoes its characteristic ring-opening and subsequent crosslinking reaction. This process creates a robust, solvent-resistant network, locking in the morphology of the film and ensuring the integrity of the device stack.[9]

A leading example involves a side-chain polymer, X-TPACz, synthesized from a monomer incorporating a carbazole-based hole-transporting unit and a 4-aminoBCB crosslinking entity.[9] The amine group serves as the attachment point to link the BCB unit to the polymerizable monomer. The resulting polymer exhibits a high HOMO energy level (-5.26 eV), which facilitates efficient hole injection from the anode, and excellent thermal stability (degradation temperature > 467 °C).[9]

Workflow for Crosslinkable Polymer Synthesis and OLED Fabrication

cluster_synthesis Part A: Polymer Synthesis cluster_fabrication Part B: OLED Device Fabrication Monomer BCB-Amine Containing Monomer Synthesis Polymerization Addition Polymerization Monomer->Polymerization Initiator Substrate ITO Substrate Cleaning Purification Polymer Purification (e.g., Precipitation) Polymerization->Purification HTL_Dep Spin-Coating of X-TPACz Polymer HTL Purification->HTL_Dep Polymer Solution in Solvent Substrate->HTL_Dep HTL_Crosslink Thermal Curing (180 °C) HTL_Dep->HTL_Crosslink Inert Atmosphere Layers Sequential Deposition: Emissive Layer (EML) Electron Transport Layer (ETL) HTL_Crosslink->Layers Solution Processing Cathode Cathode Evaporation (LiF/Al) Layers->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Fig. 1: Synthesis and Fabrication Workflow
Protocol 1: Fabrication of a Crosslinked HTL for TADF-OLEDs

This protocol is a representative methodology based on the synthesis and application of the X-TPACz polymer.[9]

1. Synthesis of the Hole-Transporting Polymer (X-TPACz): a. Monomer Synthesis: Synthesize the vinyl-functionalized monomer, N-([1,1'-biphenyl]-4-yl)-N-(4-(9-(4-vinylbenzyl)-9H-carbazol-3-yl)phenyl)bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine, via established organic chemistry routes. The key final step is typically a coupling reaction to attach the BCB-amine moiety to the carbazole-based aromatic structure. b. Polymerization: Dissolve the synthesized monomer in an anhydrous solvent (e.g., toluene). Add a radical initiator such as AIBN (Azobisisobutyronitrile). c. Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 60-70 °C for 24-48 hours. d. Purification: Precipitate the resulting polymer by slowly adding the reaction mixture to a non-solvent like methanol. Filter the solid polymer, wash with methanol, and dry under vacuum.

2. Device Fabrication: a. Substrate Preparation: Sequentially clean an Indium Tin Oxide (ITO) coated glass substrate using detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate in an oven and treat with UV-ozone immediately before use to improve the work function. b. HTL Deposition: Prepare a solution of the synthesized X-TPACz polymer (e.g., 10 mg/mL in chlorobenzene). Spin-coat the solution onto the prepared ITO substrate to form a thin film. c. Thermal Crosslinking: Transfer the substrate into a nitrogen-filled glovebox. Place it on a hotplate and cure at the optimized temperature of 180 °C for 60 minutes. This step crosslinks the BCB units, rendering the film insoluble. d. Subsequent Layer Deposition: On top of the crosslinked HTL, deposit the emissive layer (e.g., a host material doped with a TADF emitter), the electron-transporting layer (ETL), and any electron-injection or hole-blocking layers as required by the device architecture. These layers can be deposited via spin-coating or vacuum thermal evaporation. e. Cathode Deposition: Complete the device by thermally evaporating a cathode, typically a bilayer of LiF (Lithium Fluoride) and Al (Aluminum), through a shadow mask. f. Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

3. Characterization: a. Analyze the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector. b. Measure the electroluminescence spectrum and calculate the CIE coordinates. c. Evaluate the external quantum efficiency (EQE), current efficiency, and power efficiency from the collected data.

Performance Data Summary

The use of a 4-aminoBCB derived crosslinkable polymer as the HTL leads to significant performance improvements compared to standard, non-crosslinkable polymer HTLs like PVK (poly(9-vinylcarbazole)).

ParameterX-TPACz (BCB-based) HTLPVK HTL (Reference)
Turn-on Voltage (Von) 2.7 V3.9 V
Max. External Quantum Eff. (EQE) 19.18%17.42%
Max. Current Efficiency (CE) 66.88 cd/A58.33 cd/A
Max. Power Efficiency (PE) 60.03 lm/W33.32 lm/W
Data synthesized from ACS Applied Materials & Interfaces.[9]

The lower turn-on voltage and superior efficiencies are attributed to the higher HOMO level of the X-TPACz polymer, which reduces the energy barrier for hole injection, and the robust, crosslinked film morphology.[9]

Broader Applications & Future Outlook

While the OLED application is a prime example, the principles demonstrated are broadly applicable. The 4-aminoBCB unit can be used to impart thermal curability to a wide range of materials.

1. Low-k Dielectrics: BCB-based polymers are used as dielectric insulators in microelectronics due to their low dielectric constant (low-k), which helps to reduce signal delay and cross-talk in integrated circuits.[8][10] Incorporating 4-aminoBCB into polymer backbones like polyimides can enhance their processability and create highly stable, low-k insulating films.

2. Thermosetting Resins & Composites: The amine functionality allows 4-aminoBCB to be used as a curative or co-monomer in thermosetting resins (e.g., epoxies, bismaleimides). This creates materials with exceptionally high thermal stability and mechanical strength, suitable for aerospace and advanced composite applications.[8]

3. Latent Crosslinking Agents: In complex polymerization schemes like frontal ring-opening metathesis polymerization (FROMP), BCB derivatives can be incorporated as latent crosslinkers. The initial polymerization can proceed at a lower temperature without activating the BCB, and a subsequent high-temperature step can be used to trigger the BCB crosslinking, drastically increasing the glass transition temperature (Tg) and mechanical properties of the final part.[6]

Fundamental Reaction Mechanism: BCB Ring Opening

Fig. 2: Thermal Activation of Benzocyclobutene

Conclusion

This compound, or 4-aminobenzocyclobutene, represents a critical functionalized monomer for advanced material synthesis. Its true power is realized by harnessing the thermally-triggered ring-opening of the BCB core. This unique reactivity enables the formation of highly stable, crosslinked polymer networks without byproducts, a feature that is expertly leveraged in the creation of next-generation hole-transporting layers for high-performance OLEDs. The principles underlying this application—insolubilization, thermal stability, and electronic tuning—pave the way for its use in a multitude of other advanced materials, from low-k dielectrics to robust aerospace composites, positioning 4-aminoBCB as a key building block in the materials scientist's toolkit.

References

The Strategic Deployment of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine and its derivatives, a class of compounds distinguished by the unique benzocyclobutene (BCB) scaffold. The inherent ring strain and aromaticity of the BCB core impart distinctive reactivity, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery.[1] Researchers and drug development professionals will find herein detailed protocols and application notes designed to harness the synthetic potential of this versatile amine.

The benzocyclobutene moiety is not merely a structural curiosity; it is a key component in several pharmacologically active agents and advanced materials.[2][3] Its significance is underscored by its presence in therapeutics such as the heart failure medication Ivabradine.[4][5] The strategic incorporation of an amine functionality onto this scaffold, as in this compound, provides a critical handle for a diverse array of chemical transformations, enabling the construction of novel drug candidates.

Core Concepts: The Chemistry of Benzocyclobutenes

The utility of the benzocyclobutene scaffold is rooted in its unique reactivity. The fused four-membered ring is highly strained, and upon thermal activation (typically above 180°C), it undergoes a conrotatory electrocyclic ring-opening to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate.[2] This intermediate can then readily participate in a variety of cycloaddition reactions, most notably [4+2] Diels-Alder reactions, to construct new six-membered rings with a restored aromatic system.[2] This thermal reactivity provides a powerful tool for the regioselective synthesis of complex polycyclic systems.

The amine group on the benzocyclobutene ring, as in this compound, can be exploited in several ways. It can serve as a nucleophile, a directing group for further functionalization of the aromatic ring, or as a key pharmacophoric element for interaction with biological targets. The strategic placement of this amine allows for the modulation of physicochemical properties, such as solubility and basicity, which are critical for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, is provided in the table below. These properties are essential for understanding its behavior in both reaction media and biological systems.

PropertyValueSource
Molecular Formula C₈H₉NPubChem[6]
Molecular Weight 119.16 g/mol PubChem[6]
CAS Number 55716-66-0Sigma-Aldrich[7]
Physical Form Solid, semi-solid, or liquidSigma-Aldrich[7]
Storage Conditions 2-8°C, sealed in dry, dark placeSigma-Aldrich[7]

The hydrochloride salt is also commercially available and often preferred for its improved stability and handling properties as a solid.[8][9]

Synthesis and Derivatization: Protocols and Methodologies

While the direct synthesis of this compound can be challenging, recent advances in C-H activation chemistry have provided more accessible routes to the benzocyclobutene core.[4][5] The following protocols outline key synthetic manipulations and applications of this versatile building block.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol details a standard reductive amination procedure, a robust method for introducing alkyl substituents to the primary amine, a common step in generating libraries of drug-like molecules.

Workflow for N-Alkylation

cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve Bicyclo[4.2.0]octa- 1,3,5-trien-3-amine and an aldehyde/ketone in a suitable solvent (e.g., DCE, MeOH). B Add a reducing agent (e.g., NaBH(OAc)₃, NaBH₄). A->B C Stir at room temperature for 2-16 hours. B->C D Quench the reaction with saturated NaHCO₃ solution. C->D Reaction Completion E Extract with an organic solvent (e.g., EtOAc, DCM). D->E F Dry the organic layer over Na₂SO₄ and concentrate. E->F G Purify the crude product by column chromatography. F->G

Caption: Reductive amination workflow for the synthesis of N-alkylated derivatives.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) is added the desired aldehyde or ketone (1.1 eq).

  • The mixture is stirred for 20 minutes at room temperature, followed by the addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Solvent: DCE is a common choice for reductive aminations as it is compatible with the mild reducing agent and the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the reduction of the intermediate iminium ion without affecting the aldehyde or ketone starting material.

  • Workup: The aqueous bicarbonate quench neutralizes the acidic byproducts of the reaction.

Protocol 2: Synthesis of a Naphthalene Derivative via Thermal Ring-Opening and Cycloaddition

This protocol exemplifies the core reactivity of the benzocyclobutene scaffold, showcasing its transformation into a more complex polycyclic system. This strategy is particularly useful for accessing novel chemical space in drug discovery. A similar transformation has been described for related benzocyclobutene derivatives.[10]

Workflow for Thermal Ring-Opening and Cycloaddition

cluster_0 Reaction Setup cluster_1 Workup and Purification A Dissolve the N-acylated this compound derivative and a dienophile (e.g., DMAD) in a high-boiling solvent (e.g., toluene, xylene). B Heat the mixture to reflux (typically >180°C) under an inert atmosphere (N₂ or Ar). A->B C Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. B->C D Cool the reaction mixture to room temperature. C->D Reaction Completion E Concentrate the solvent under reduced pressure. D->E F Purify the residue by column chromatography or recrystallization. E->F

Caption: General workflow for the synthesis of polycyclic compounds.

Step-by-Step Methodology:

  • An N-protected derivative of this compound (e.g., the acetamide) (1.0 eq) and a suitable dienophile, such as dimethyl acetylenedicarboxylate (DMAD) (1.2 eq), are dissolved in a high-boiling solvent like xylene.

  • The solution is degassed and then heated to reflux under a nitrogen atmosphere. The temperature should be sufficient to induce the electrocyclic ring-opening of the benzocyclobutene (typically >180°C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the naphthalene derivative.

Causality Behind Experimental Choices:

  • N-Protection: The amine is often protected (e.g., as an amide) to prevent side reactions and improve solubility in the high-boiling organic solvent.

  • High Temperature: The thermal energy is required to overcome the activation barrier for the electrocyclic ring-opening of the strained cyclobutene ring.[2]

  • Inert Atmosphere: The highly reactive o-xylylene intermediate can be sensitive to oxygen, so an inert atmosphere is crucial to prevent oxidative side reactions.

Applications in Medicinal Chemistry

The Bicyclo[4.2.0]octa-1,3,5-triene scaffold, particularly when functionalized with an amine, serves as a versatile platform for the development of novel therapeutic agents.

Case Study: Ivabradine Synthesis Intermediate

The synthesis of Ivabradine, a drug used to treat stable angina, prominently features a dimethoxy-substituted benzocyclobutene derivative.[11] The core is constructed and then elaborated, with a key step involving the introduction of an aminoalkyl side chain. While not this compound itself, the synthetic strategies for Ivabradine highlight the importance of amine-functionalized benzocyclobutenes as key intermediates in pharmaceutical manufacturing.[12]

Potential as a Scaffold for Novel CNS-Active Agents

The rigid, three-dimensional structure of the benzocyclobutene core is an attractive feature for the design of ligands that target receptors in the central nervous system (CNS). The amine group can be readily modified to introduce pharmacophoric elements necessary for receptor binding and to tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, cyclized phenethylamine derivatives containing the benzocyclobutene ring system have been explored as psychedelic drugs.[2]

Summary of Synthetic Utility

The following table summarizes the key transformations and their potential applications in a drug discovery context.

Reaction TypeReagents/ConditionsApplication in Medicinal Chemistry
N-Alkylation/Acylation Alkyl halides, aldehydes/ketones + reducing agents, acyl chloridesGeneration of libraries for SAR (Structure-Activity Relationship) studies.
Thermal [4+2] Cycloaddition Heat (>180°C), dienophiles (e.g., alkynes, alkenes)Access to novel, complex polycyclic scaffolds for new target classes.
Palladium-Catalyzed Cross-Coupling Pd catalyst, coupling partner (e.g., boronic acid, amine)Late-stage functionalization to fine-tune biological activity and properties.

Conclusion

This compound is a valuable and reactive building block for medicinal chemistry. Its unique benzocyclobutene core offers a pathway to structurally novel and complex molecules through thermal ring-opening and cycloaddition reactions. The amine functionality provides a versatile handle for a wide range of synthetic modifications, enabling the exploration of vast chemical space. The protocols and application notes provided herein offer a framework for researchers to leverage the unique properties of this compound in the design and synthesis of the next generation of therapeutic agents.

References

Application Notes and Protocols for the Functionalization of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

This compound, commonly known as 4-aminobenzocyclobutene or benzocyclobutenamine (BCBA), is a fascinating and highly reactive molecule that holds significant promise for the fields of medicinal chemistry and materials science.[1] Its structure, which features a strained four-membered ring fused to a benzene ring, imparts unique chemical properties that can be harnessed for the synthesis of novel compounds.[2] The strained cyclobutene ring can undergo thermal ring-opening to form a reactive o-quinodimethane intermediate, which can participate in a variety of cycloaddition reactions.[2] Furthermore, the primary amino group serves as a versatile handle for a wide range of functionalization reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[3][4]

These application notes provide a comprehensive guide to the functionalization of BCBA, offering detailed protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this intriguing building block.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of BCBA is paramount before its use in any experimental setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N[5]
Molecular Weight 119.16 g/mol [5]
Appearance Not specified, likely an oil or low-melting solid
Solubility Expected to be soluble in common organic solvents[1]

Safety and Handling:

Diagram: Key Functionalization Strategies for BCBA

BCBA_Functionalization cluster_N_Functionalization N-Functionalization cluster_Aromatic_Functionalization Aromatic Ring Functionalization cluster_Cycloaddition Cycloaddition Reactions BCBA This compound (BCBA) NAcylation N-Acylation BCBA->NAcylation RCOCl, Base NAlkylation N-Alkylation BCBA->NAlkylation R-X, Base or Reductive Amination Aromatic_Functionalization_Entry Aromatic_Functionalization_Entry Cycloaddition_Entry Cycloaddition_Entry Suzuki Suzuki Coupling (C-C Bond Formation) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) DielsAlder Diels-Alder ([4+2] Cycloaddition) Aromatic_Functionalization_Entry->Suzuki Requires initial bromination Aromatic_Functionalization_Entry->Buchwald Requires initial bromination Cycloaddition_Entry->DielsAlder Thermal ring-opening

Caption: Overview of key functionalization strategies for this compound (BCBA).

Protocols for N-Functionalization

The primary amino group of BCBA is a prime site for modification, allowing for the introduction of a wide array of functional groups.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals.[6] This protocol describes a general procedure for the N-acylation of BCBA using an acyl chloride.

Materials:

  • This compound (BCBA)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve BCBA (1.0 eq.) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine or pyridine (1.2 eq.) to the stirred solution.

  • Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Spectroscopic Data for N-acylated BCBA:

  • ¹H NMR: Appearance of a new amide proton (NH) signal, typically in the range of δ 7-9 ppm. Shifts in the aromatic and cyclobutene protons adjacent to the amide group.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal (C=O) in the range of δ 165-175 ppm.

  • IR: Appearance of a strong C=O stretching band around 1650 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.

Protocol 2: N-Alkylation of this compound via Reductive Amination

Reductive amination is a versatile method for the N-alkylation of primary amines, proceeding through an in-situ formed imine intermediate.[7] This one-pot procedure is highly efficient for the synthesis of secondary amines.

Materials:

  • This compound (BCBA)

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve BCBA (1.0 eq.) and the aldehyde or ketone in anhydrous DCM or DCE. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add the reducing agent (1.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Expected Spectroscopic Data for N-alkylated BCBA:

  • ¹H NMR: Disappearance of one of the N-H protons and the appearance of new signals corresponding to the introduced alkyl group.

  • ¹³C NMR: Appearance of new signals corresponding to the carbons of the alkyl group.

  • Mass Spectrometry: An increase in the molecular weight corresponding to the addition of the alkyl group.

Protocols for Aromatic Ring Functionalization

For further diversification, the aromatic ring of BCBA can be functionalized. This typically requires the presence of a leaving group, such as a bromide, on the aromatic ring. The following protocols are based on a hypothetical bromo-substituted BCBA, which can be synthesized from the corresponding bromo-aniline precursor.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9]

Materials:

  • Bromo-Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (Bromo-BCBA)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)

  • Solvent (e.g., toluene, 1,4-dioxane, DMF)

  • Water

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube or sealed vial, add Bromo-BCBA (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Add the solvent and water.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography.[10][11]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O90
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O110
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13]

Materials:

  • Bromo-Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (Bromo-BCBA)

  • Primary or secondary amine (1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Bromo-BCBA (1.0 eq.), the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add the amine followed by the anhydrous solvent via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography.[12]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L_n->Ligand\nExchange R'NH₂, Base Ar-Pd(II)(NHR')L_n Ar-Pd(II)(NHR')L_n Ligand\nExchange->Ar-Pd(II)(NHR')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(NHR')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration Ar-NHR' Ar-NHR' (Product) Reductive\nElimination->Ar-NHR'

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[14]

Potential for Cycloaddition Reactions

A key feature of the benzocyclobutene scaffold is its ability to undergo thermal electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate.[2] This intermediate can then participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to construct complex polycyclic systems.[15] While specific protocols for BCBA are not detailed in the literature, the general principle can be applied to its derivatives. The presence of the amino group, or a functionalized amino group, can influence the electronic properties of the diene and thus the stereoselectivity of the cycloaddition.

Conclusion

This compound is a versatile building block with significant potential in synthetic chemistry. The protocols outlined in these application notes provide a solid foundation for the N-functionalization and aromatic ring modification of this unique scaffold. The ability to introduce a wide range of substituents through robust and well-established methodologies opens up new avenues for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of the reactivity of functionalized BCBA derivatives, particularly in cycloaddition reactions, is a promising area for future research.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzocyclobutene Amine Scaffold

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, commonly known as 4-aminobenzocyclobutene, is a unique and highly valuable building block for researchers in drug discovery and materials science. Its strained four-membered ring fused to an aromatic system imparts distinct reactivity, making it a versatile scaffold for the synthesis of complex molecules.[1] The presence of a primary amine group provides a convenient handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, are cornerstones of modern organic synthesis, enabling the precise and efficient formation of carbon-nitrogen and carbon-carbon bonds.[2][3]

This guide provides detailed application notes and experimentally-derived protocols for leveraging this compound in these pivotal cross-coupling reactions. The protocols are designed to be robust and adaptable, offering researchers a solid foundation for their synthetic endeavors.

Part 1: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate.[4][5][6] In this section, we detail the protocol for the N-arylation of this compound. Given the unique steric and electronic nature of this bicyclic amine, the choice of ligand and reaction conditions is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2]

Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination This compound Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Product Reductive Elimination Product Deprotonation->Reductive Elimination Product Reductive Elimination Reductive Elimination Product->Pd(0)L2 Product Release

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Synthesis of N-Aryl-bicyclo[4.2.0]octa-1,3,5-trien-3-amine

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Aryl Bromide≥98%Commercially Available
Pd₂(dba)₃≥97%Commercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
Anhydrous TolueneDriSolv®Commercially Available
Schlenk flask-Standard lab supplier
Magnetic stir bar-Standard lab supplier
Inert gas (Argon or Nitrogen)High PurityGas supplier

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol %) and XPhos (4 mol %).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equivalents), the aryl bromide (1.0 equivalent), and this compound (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-bicyclo[4.2.0]octa-1,3,5-trien-3-amine.

Part 2: Suzuki-Miyaura Coupling of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[7] To utilize this compound in this reaction, it must first be converted to a halide or triflate. A reliable method for this transformation is the Sandmeyer reaction.[2][8]

Workflow for Suzuki-Miyaura Coupling

Amine This compound Diazotization Sandmeyer Reaction Amine->Diazotization Halide Halo-bicyclo[4.2.0]octa-1,3,5-triene Diazotization->Halide Suzuki Suzuki-Miyaura Coupling Halide->Suzuki Product Aryl-bicyclo[4.2.0]octa-1,3,5-triene Suzuki->Product

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

Protocol 2.1: Synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene via Sandmeyer Reaction

Materials:

Reagent/MaterialGrade
This compound≥98%
Hydrobromic acid (48%)ACS Reagent
Sodium nitrite (NaNO₂)≥99%
Copper(I) bromide (CuBr)≥98%
Ice
Diethyl etherACS Reagent

Procedure:

  • Diazotization: In a beaker, dissolve this compound (1.0 equivalent) in 48% hydrobromic acid. Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid and cool it to 0 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.

Protocol 2.2: Suzuki-Miyaura Coupling of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene

Materials:

Reagent/MaterialGrade
4-Bromobicyclo[4.2.0]octa-1,3,5-trieneAs synthesized
Arylboronic acid≥98%
Pd(PPh₃)₄≥99%
Potassium carbonate (K₂CO₃)≥99%
Toluene/Ethanol/Water (4:1:1)ACS Grade

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Bromobicyclo[4.2.0]octa-1,3,5-triene (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (3 mol %), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add the toluene/ethanol/water (4:1:1) solvent mixture.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in the Buchwald-Hartwig protocol.

Part 3: Sonogashira Coupling of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] Similar to the Suzuki coupling, a halogenated benzocyclobutene is required. For this reaction, an iodo-substituted benzocyclobutene is often preferred due to its higher reactivity.

Protocol 3.1: Synthesis of 4-Iodobicyclo[4.2.0]octa-1,3,5-triene

This can be achieved via a Sandmeyer reaction analogous to Protocol 2.1, using hydrochloric acid for diazotization followed by the addition of potassium iodide.

Protocol 3.2: Sonogashira Coupling of 4-Iodobicyclo[4.2.0]octa-1,3,5-triene

Materials:

Reagent/MaterialGrade
4-Iodobicyclo[4.2.0]octa-1,3,5-trieneAs synthesized
Terminal Alkyne≥98%
PdCl₂(PPh₃)₂≥98%
Copper(I) iodide (CuI)≥99%
Triethylamine (TEA)≥99%
Anhydrous THFDriSolv®

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve 4-Iodobicyclo[4.2.0]octa-1,3,5-triene (1.0 equivalent), PdCl₂(PPh₃)₂ (2 mol %), and CuI (4 mol %) in a mixture of anhydrous THF and triethylamine (2:1).

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction: Stir the reaction at room temperature for 6-12 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 4-alkynyl-bicyclo[4.2.0]octa-1,3,5-triene.

Summary of Reaction Conditions

ReactionKey ReagentsCatalyst SystemBaseSolventTemperature
Buchwald-HartwigAryl BromidePd₂(dba)₃ / XPhosNaOtBuToluene100 °C
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80 °C
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuITriethylamineTHF/TEARoom Temp.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the application of this compound in three of the most powerful cross-coupling reactions in modern organic synthesis. The unique structural and electronic properties of the benzocyclobutene scaffold necessitate careful consideration of reaction conditions, particularly the choice of ligands and bases. By following these detailed procedures, researchers can effectively incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

Analytical methods for characterizing Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Introduction

This compound, commonly known as 4-aminobenzocyclobutene, is a versatile chemical intermediate of significant interest in both pharmaceutical development and materials science. Its unique strained four-membered ring fused to an aromatic system imparts distinctive reactivity, making it a valuable building block for complex molecular architectures.[1][2] In medicinal chemistry, the benzocyclobutene moiety is found in pharmacologically active compounds, including agents with potential therapeutic applications.[1][2] In materials science, its derivatives are precursors to high-performance polymers used in microelectronics due to their excellent dielectric properties and thermal stability.[1][3]

Given its utility, the unambiguous identification, and stringent purity assessment of this compound are paramount for reproducible and reliable downstream applications. This technical guide provides a comprehensive overview of the essential analytical methods for its characterization, offering detailed protocols and interpretation guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational step in the characterization of any compound is the documentation of its fundamental physical and chemical properties. These data serve as a primary reference for identification and handling.

PropertyValueSource
IUPAC Name bicyclo[4.2.0]octa-1(6),2,4-trien-3-aminePubChem[4]
Synonyms 4-aminobenzocyclobutenePubChem[4]
CAS Number 55716-66-0Sigma-Aldrich[5]
Molecular Formula C₈H₉NPubChem[4]
Molecular Weight 119.16 g/mol PubChem[4]
Appearance Solid, semi-solid, or liquidSigma-Aldrich[5]
Storage Conditions 2-8°C, sealed in dry, dark placeSigma-Aldrich[5]

Part 1: Structural Elucidation Methodologies

The primary goal of structural elucidation is to confirm the covalent arrangement of atoms within the molecule. A combination of spectroscopic techniques is employed to provide orthogonal data points, leading to an unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Causality and Rationale: For this compound, ¹H NMR is critical for identifying the distinct protons on the aromatic ring and the strained cyclobutane ring. The chemical shifts, integration, and coupling patterns provide a definitive fingerprint. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbons of the fused ring system.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~5-10 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum (e.g., 400-500 MHz) C->D E Acquire ¹³C NMR Spectrum (e.g., 100-125 MHz) D->E F Perform 2D NMR (COSY, HSQC) if needed E->F G Process Spectra (FT, Phasing, Baseline Correction) F->G H Integrate ¹H Peaks G->H I Assign Chemical Shifts (δ) H->I J Analyze Coupling Constants (J) I->J K Confirm Structure J->K

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Expected Data & Interpretation

While specific spectra for the title compound are not widely published, data from structurally similar benzocyclobutene derivatives provide excellent reference points.[3][6][7]

Data TypeExpected Chemical Shift (δ, ppm)Rationale & Interpretation
¹H NMR ~ 6.5 - 7.5Aromatic Protons (3H): Signals corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity (e.g., doublets, singlets).
~ 3.0 - 3.5Aliphatic Protons (4H): A characteristic singlet or a pair of closely spaced signals for the four equivalent protons of the cyclobutane ring.[6]
~ 3.5 - 4.0 (Broad)Amine Protons (2H): A broad singlet for the -NH₂ protons. This signal may shift depending on concentration and solvent and can be exchanged with D₂O.
¹³C NMR ~ 140 - 150Quaternary Aromatic Carbons (2C): Carbons at the fusion of the two rings.
~ 120 - 130Aromatic CH Carbons (3C): Aromatic carbons bearing a proton.
~ 110 - 120Aromatic C-NH₂ Carbon (1C): The carbon atom attached to the amine group, shifted upfield due to the electron-donating effect of nitrogen.
~ 29 - 31Aliphatic CH₂ Carbons (2C): The two equivalent methylene carbons of the cyclobutane ring.[3]
Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Causality and Rationale: For a novel or synthesized compound, MS provides the first piece of evidence for its identity by confirming the molecular weight. The molecular formula of C₈H₉N gives a monoisotopic mass of approximately 119.07 Da.[4] HRMS can confirm this mass to within a few parts per million (ppm), ruling out other potential elemental compositions. Fragmentation patterns can further corroborate the presence of the benzocyclobutene core.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution (e.g., 10-100 µg/mL) in MeOH or ACN/H₂O B Infuse into Ion Source (e.g., ESI, EI) A->B C Acquire Full Scan Mass Spectrum B->C D Perform MS/MS on Parent Ion (Optional) C->D E Identify Molecular Ion Peak ([M+H]⁺ or M⁺·) D->E F Calculate Elemental Composition (from HRMS data) E->F G Analyze Fragmentation Pattern F->G H Confirm Molecular Weight and Structure G->H

Caption: General workflow for Mass Spectrometry analysis.

Experimental Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Use an internal calibrant (lock mass) to ensure high mass accuracy.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement. The error between the measured and theoretical mass should be < 5 ppm.

Expected Data & Interpretation

Data TypeExpected m/zRationale & Interpretation
HRMS (ESI) Calculated [M+H]⁺: 120.0808[C₈H₁₀N]⁺: The theoretical exact mass for the protonated molecule. A measured value within 5 ppm of this confirms the elemental formula.[4]
MS (EI) M⁺·: 119Molecular Ion: In Electron Ionization (EI), the unfragmented radical cation is observed.
Fragment: 104[M-NH]⁺·: Loss of the amine radical is a plausible fragmentation pathway. The m/z 104 peak corresponds to the stable bicyclo[4.2.0]octa-1,3,5-triene radical cation.[8][9]

Part 2: Purity Assessment and Quantification

Once the structure is confirmed, it is crucial to determine the purity of the sample. Chromatographic techniques are the gold standard for separating the main compound from impurities, by-products, or residual starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically most effective.

Causality and Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains the relatively nonpolar benzocyclobutene compound, while a polar mobile phase elutes it. By using a UV detector, the aromatic nature of the compound allows for sensitive detection. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.

HPLC_Workflow A Prepare Mobile Phase (e.g., A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA) C Equilibrate HPLC System with Initial Conditions A->C B Prepare Sample Solution (~1 mg/mL in Mobile Phase) D Inject Sample (5-10 µL) B->D C->D E Run Gradient Elution D->E F Detect with UV Detector (e.g., 254 nm) E->F G Process Chromatogram F->G H Calculate Area % Purity G->H

Caption: Workflow for purity analysis by reversed-phase HPLC.

Experimental Protocol: RP-HPLC Purity Analysis

  • System Preparation:

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B

      • 22-25 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Expected Results: A high-purity sample (>95%) will show a single major peak with minimal secondary peaks.[5] The retention time will be characteristic of the compound under the specified conditions. Chromatographic analysis of similar compounds has been reported as an effective means of purity determination.[10]

Part 3: Definitive Structural Confirmation

Single-Crystal X-ray Diffraction

For an absolute and unambiguous determination of the three-dimensional molecular structure, including relative stereochemistry, single-crystal X-ray diffraction is the ultimate analytical method.

Causality and Rationale: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms. While this compound itself may be difficult to crystallize, forming a salt (e.g., a hydrochloride[11] or co-crystal[12]) can often yield crystals suitable for analysis. This method has been successfully used to determine the structure of many benzocyclobutene derivatives.[6][12][13]

Protocol Outline:

  • Crystal Growth: The primary challenge is growing a single crystal of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. Screening various solvents and counter-ions (for salt formation) is typically required.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to achieve the final, high-resolution crystal structure.

Expected Outcome: The analysis will yield a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, angles, and thermal parameters, providing definitive proof of the molecular structure.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for structural elucidation in solution, while mass spectrometry provides definitive confirmation of molecular weight and elemental composition. Chromatographic methods, particularly HPLC, are essential for quantifying purity and identifying potential contaminants. For absolute structural proof, single-crystal X-ray diffraction remains the unequivocal standard. By judiciously applying these methodologies, researchers can ensure the identity, quality, and integrity of this valuable chemical building block, thereby enabling robust and reproducible outcomes in their scientific endeavors.

References

Application Notes and Protocols: Bicyclo[4.2.0]octa-1,3,5-trien-3-amine as a Versatile Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[4.2.0]octa-1,3,5-triene, commonly known as benzocyclobutene (BCB), represents a unique class of thermally polymerizable monomers.[1] The strained four-membered ring of BCB undergoes thermal ring-opening to form a highly reactive o-quinodimethane intermediate, which can subsequently polymerize via a Diels-Alder reaction or self-react to create a highly crosslinked network.[2] This polymerization mechanism is particularly advantageous as it proceeds without the evolution of volatile byproducts, leading to void-free, high-performance thermoset polymers.[2][3] This application note details the synthesis, characterization, and polymerization of a key derivative, Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (3-amino-BCB), and explores its potential in the development of advanced polymers with tailored properties. The presence of the amine functionality offers a versatile handle for further chemical modification, enhanced adhesion, and potential applications in fields ranging from microelectronics to biomedical devices.[4]

Introduction: The Benzocyclobutene Advantage

Benzocyclobutene (BCB)-based polymers have garnered significant interest for applications demanding high thermal stability, excellent dielectric properties, low moisture absorption, and superior mechanical strength.[4][5] These properties make them ideal candidates for use in microelectronics, aerospace components, and advanced composites.[1][3] The polymerization of BCB monomers is a thermally driven process, typically initiated at temperatures above 200°C, leading to the formation of a robust and highly crosslinked polymer network.[6] The resulting thermosets exhibit high glass transition temperatures (Tg) and retain their mechanical integrity at elevated temperatures.[1][7]

The introduction of an amine group at the 3-position of the benzocyclobutene scaffold, yielding this compound, opens up new avenues for creating functional high-performance polymers. The amine group can act as a nucleophile, a base, or a site for further derivatization, allowing for the synthesis of a wide range of polymers with tunable properties.

Synthesis of this compound

While various synthetic routes to substituted benzocyclobutenes have been reported, a common approach involves the [2+2] cycloaddition of a benzyne intermediate with an appropriate alkene.[8] A plausible and efficient synthesis of 3-amino-BCB can be adapted from established methodologies for other BCB derivatives. The following protocol is a representative example.

Experimental Protocol: Synthesis of 3-amino-BCB

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Isoamyl nitrite

  • 1,2-dichloroethane (DCE)

  • Acrolein

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Generation of the Benzyne Intermediate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 2-amino-3-bromobenzoic acid in anhydrous DCE.

  • Heat the solution to reflux and add isoamyl nitrite dropwise over 30 minutes. The formation of the diazonium salt and its subsequent decomposition will generate the corresponding benzyne.

  • [2+2] Cycloaddition: In a separate flask, prepare a solution of acrolein in DCE. Add this solution dropwise to the refluxing benzyne solution. The in situ generated benzyne will undergo a cycloaddition reaction with acrolein to form the benzocyclobutene-3-carboxaldehyde.

  • Reduction of the Aldehyde: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then to 0°C in an ice bath. Slowly add a solution of NaBH₄ in methanol to reduce the aldehyde to the corresponding alcohol.

  • Conversion to Amine (via Mesylation and Azide Displacement - a multi-step process not detailed here for brevity, but a standard synthetic transformation): The resulting alcohol can be converted to the amine through a two-step process involving mesylation followed by nucleophilic substitution with sodium azide and subsequent reduction.

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized 3-amino-BCB should be confirmed using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Polymerization of 3-amino-BCB

The polymerization of 3-amino-BCB can be achieved through the thermal ring-opening of the benzocyclobutene moiety. The presence of the amine group may also allow for other polymerization techniques, such as condensation polymerization with diacids or diisocyanates, to form polyamides or polyureas, respectively. This section will focus on the thermal homopolymerization.

Experimental Protocol: Thermal Polymerization of 3-amino-BCB

Materials:

  • Purified this compound monomer

  • High-boiling point, inert solvent (e.g., Dowtherm A) (optional, for solution polymerization)

  • Curing oven or hot plate with precise temperature control

  • Nitrogen or argon atmosphere

Procedure:

  • Monomer Preparation: Ensure the 3-amino-BCB monomer is of high purity, as impurities can affect the polymerization process and the final properties of the polymer.

  • Melt or Solution Polymerization:

    • Melt Polymerization: Place the monomer in a mold or on a substrate and heat it in an inert atmosphere (e.g., under nitrogen or argon) to a temperature above its melting point but below the polymerization onset temperature.

    • Solution Polymerization: Dissolve the monomer in an inert, high-boiling point solvent to facilitate processing and control the reaction exotherm.

  • Curing Profile: Gradually increase the temperature to initiate polymerization. A typical curing profile for BCB monomers involves an initial ramp to around 180-200°C, followed by a hold at a higher temperature (e.g., 250°C) for several hours to ensure complete curing.[2][6] The optimal curing profile for 3-amino-BCB should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).

  • Post-Curing: After the initial curing cycle, a post-curing step at a slightly higher temperature may be beneficial to maximize the crosslink density and enhance the thermal and mechanical properties of the final polymer.

Characterization of Poly(3-amino-BCB)

A comprehensive characterization of the resulting polymer is crucial to understand its properties and potential applications.

Property Characterization Technique Expected Outcome/Significance
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (>400°C), indicating excellent thermal stability.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA)A high Tg is expected, characteristic of highly crosslinked thermosets.[1]
Mechanical Properties Tensile Testing, DMAHigh modulus and strength, with the amine groups potentially enhancing adhesion to substrates.
Dielectric Properties Dielectric SpectroscopyA low dielectric constant and low loss tangent are anticipated, making it suitable for microelectronic applications.[3][5]
Moisture Absorption Water Uptake MeasurementLow moisture absorption is a key feature of BCB-based polymers.[4]
Chemical Resistance Solvent Immersion TestingHigh resistance to a wide range of solvents due to the crosslinked network.[3]

Potential Applications

The unique combination of a thermally crosslinkable BCB core and a functional amine group makes poly(3-amino-BCB) a promising material for a variety of high-performance applications:

  • Microelectronics: As a low-k dielectric material for interlayer insulation, passivation layers, and wafer-level packaging.[3][9] The amine functionality could improve adhesion to silicon and metal substrates.

  • Aerospace Composites: As a matrix resin for carbon fiber or glass fiber composites, offering high thermal stability and mechanical performance.[1]

  • Adhesives: As a high-temperature structural adhesive, where the amine groups can form strong interactions with various surfaces.

  • Functional Polymer Platforms: The amine group can be further functionalized post-polymerization to introduce other chemical moieties, enabling the creation of materials with tailored surface properties or for biomedical applications.[4]

Workflow and Mechanistic Diagrams

Synthesis and Polymerization Workflow

workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start 2-Amino-3-bromobenzoic Acid benzyne Benzyne Generation start->benzyne cycloaddition [2+2] Cycloaddition with Acrolein benzyne->cycloaddition reduction Reduction to Alcohol cycloaddition->reduction amination Conversion to Amine reduction->amination purification Purification amination->purification monomer This compound purification->monomer thermal_cure Thermal Curing (>200°C) monomer->thermal_cure crosslinking Crosslinked Polymer Network thermal_cure->crosslinking polymer High-Performance Polymer crosslinking->polymer

Caption: Workflow for the synthesis and polymerization of 3-amino-BCB.

Polymerization Mechanism

mechanism monomer monomer intermediate o-Quinodimethane Intermediate (Highly Reactive) monomer:f1->intermediate:f0 Ring-Opening polymer { Crosslinked Polymer Network |  (Diels-Alder / Dimerization)} intermediate:f1->polymer:f0 Polymerization

References

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine in thermally activated delayed fluorescence (TADF) OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Bicyclo[4.2.0]octa-1,3,5-trien-3-amine in Thermally Activated Delayed Fluorescence (TADF) OLEDs

Audience: Researchers, scientists, and drug development professionals.

A Novel Building Block for Next-Generation TADF Emitters: The Potential of this compound

This application note explores the prospective use of this compound, a derivative of benzocyclobutene (BCB), as a novel structural motif in the design of emitters for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). We will delve into the mechanistic underpinnings of TADF, propose a design strategy incorporating the this compound moiety, and provide detailed protocols for the synthesis, characterization, and device fabrication to validate this new class of emitters.

The Imperative of 100% Internal Quantum Efficiency: The TADF Mechanism

In conventional fluorescent OLEDs, the internal quantum efficiency (IQE) is fundamentally limited to 25%. This is a direct consequence of spin statistics, where electrically generated excitons form in a 1:3 ratio of emissive singlets to non-emissive triplets. The advent of phosphorescent OLEDs (PHOLEDs) overcame this limitation by harvesting triplet excitons through the use of heavy metal complexes, albeit at a high cost. TADF represents the third generation of OLED technology, offering a pathway to achieving a theoretical IQE of 100% using purely organic molecules.[1][2]

The TADF mechanism relies on the efficient up-conversion of triplet excitons to singlet excitons via Reverse Intersystem Crossing (RISC).[3] This process is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). With sufficient thermal energy, triplet excitons can overcome this small energy barrier and transition to the emissive singlet state, resulting in delayed fluorescence.

TADF_Mechanism cluster_ground Ground State cluster_excited Excited States S0 S₀ S1 S₁ (Singlet) S0->S1 Electrical Excitation (25%) T1 T₁ (Triplet) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->T1 ISC T1->S0 Phosphorescence (non-radiative decay) T1->S1 RISC (kRISC) (Thermal Activation)

Caption: The Jablonski diagram illustrating the TADF mechanism.

The key to designing efficient TADF emitters lies in minimizing the ΔEST, typically to less than 0.2 eV. This is commonly achieved through a donor-acceptor (D-A) molecular architecture, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated on the donor and acceptor moieties, respectively.[1] This separation reduces the exchange energy, thereby minimizing the singlet-triplet splitting.

This compound: A Hypothetical Donor Moiety

We propose the use of this compound as a novel component in TADF emitters. The benzocyclobutene (BCB) core is a strained ring system that offers a unique combination of thermodynamic stability and kinetic reactivity. Its derivatives are known for their excellent thermal stability and desirable electronic properties, including a low dielectric constant.[1][3][4]

In our proposed design, the amine group at the 3-position of the bicyclo[4.2.0]octa-1,3,5-triene ring would serve as the electron-donating component. Aromatic amines, such as triphenylamine (TPA), are classic electron donors in TADF molecules due to the lone pair of electrons on the nitrogen atom, which facilitates hole injection and transport.[2] The bicyclo[4.2.0]octa-1,3,5-triene framework could provide a rigid, planar structure that influences the electronic coupling with a suitable acceptor.

Molecular_Design cluster_donor Donor Moiety cluster_acceptor Acceptor Moiety cluster_linker Linker (Optional) Donor This compound Linker π-conjugated bridge Donor->Linker Charge Transfer Axis Acceptor Electron Acceptor (e.g., Triazine, Sulfone) Linker->Acceptor Charge Transfer Axis

Caption: Proposed Donor-Acceptor structure with this compound.

Potential Advantages:

  • Rigidity and Stability: The BCB core could impart greater thermal and morphological stability to the emitter compared to more flexible donor moieties.

  • Tunable Electronics: The electronic properties can be tuned by modifying the substitution pattern on the aromatic ring of the BCB core or by varying the acceptor unit.

  • Novel Electronic Environment: The strained four-membered ring fused to the benzene ring creates a unique electronic environment that could lead to favorable photophysical properties.

Experimental Protocols

This protocol outlines a general synthetic route. Specific reagents and conditions would need to be optimized.

  • Synthesis of a Substituted Benzocyclobutene: Start with a commercially available or synthesized benzocyclobutene derivative. A common approach involves the palladium-catalyzed C-H activation of methyl groups.[5]

  • Introduction of the Amine Group: The amine functionality can be introduced via standard aromatic amination reactions, such as the Buchwald-Hartwig amination of a halogenated benzocyclobutene precursor.

  • Coupling with an Acceptor Moiety: The synthesized this compound can then be coupled with a suitable electron-accepting moiety (e.g., a triazine or sulfone derivative) through a cross-coupling reaction like the Suzuki or Buchwald-Hartwig reaction.

A thorough photophysical characterization is crucial to validate the TADF properties of the newly synthesized emitter.[6]

Table 1: Key Photophysical Parameters for TADF Emitter Characterization

ParameterDescriptionTypical Measurement Technique
Absorption & Emission Spectra Determines the electronic transitions and emission color.UV-Vis and Fluorescence Spectroscopy
Photoluminescence Quantum Yield (PLQY) The efficiency of light emission upon photoexcitation.Integrating Sphere Method
Singlet-Triplet Energy Gap (ΔEST) The energy difference between the S₁ and T₁ states.From the onsets of fluorescence and phosphorescence spectra at low temperature (77K).
Fluorescence Lifetime (τF) The decay time of the excited singlet state.Time-Correlated Single Photon Counting (TCSP)
Delayed Fluorescence Lifetime (τDF) The decay time of the delayed fluorescence component.Transient Photoluminescence Spectroscopy

Protocol for Photophysical Measurements:

  • Sample Preparation: Prepare dilute solutions of the emitter in a degassed organic solvent (e.g., toluene or cyclohexane) to minimize aggregation and oxygen quenching. For solid-state measurements, prepare thin films by spin-coating or vacuum deposition.

  • Steady-State Measurements:

    • Record the UV-Vis absorption spectrum to determine the absorption maxima.

    • Record the photoluminescence spectrum by exciting at a wavelength corresponding to an absorption maximum.

    • Measure the PLQY using an integrating sphere.

  • Low-Temperature Measurements (77K):

    • Record the fluorescence and phosphorescence spectra in a frozen solvent matrix or a rigid polymer host.

    • Determine the S₁ and T₁ energy levels from the high-energy onsets of the respective spectra.

    • Calculate ΔEST = E(S₁) - E(T₁).

  • Time-Resolved Measurements:

    • Measure the transient photoluminescence decay at room temperature.

    • Fit the decay curve with a multi-exponential function to distinguish between the prompt fluorescence and the delayed fluorescence components.

A multilayer OLED structure is fabricated to evaluate the electroluminescence performance of the new emitter.[7][8]

OLED_Fabrication cluster_device OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode Light Emission EML Emissive Layer (EML) (Host:TADF Emitter) EML->ETL Light Emission HTL Hole Transport Layer (HTL) HTL->EML Light Emission Anode Anode (e.g., ITO) Anode->HTL Light Emission

Caption: A typical multilayer TADF OLED device architecture.

Fabrication Protocol (Solution Processing):

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Hole Injection/Transport Layer (HIL/HTL) Deposition: Spin-coat a solution of a suitable hole-transporting material (e.g., TAPC) onto the ITO substrate and anneal.

  • Emissive Layer (EML) Deposition: Spin-coat a solution of the host material doped with the this compound-based TADF emitter onto the HTL and anneal.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material (e.g., TPBi) onto the EML and anneal.

  • Cathode Deposition: Deposit a low work function metal (e.g., LiF/Al) through thermal evaporation in a high-vacuum chamber.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics.

  • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

  • Record the electroluminescence spectrum and determine the CIE color coordinates.

Table 2: Key Performance Metrics for TADF OLEDs

MetricDescription
Turn-on Voltage (Von) The voltage at which the device begins to emit light.
Maximum Luminance (Lmax) The maximum brightness achieved by the device.
External Quantum Efficiency (EQE) The ratio of photons emitted to electrons injected.
Current Efficiency (cd/A) The luminous intensity per unit of current.
Power Efficiency (lm/W) The luminous flux per unit of electrical power.
CIE Coordinates (x, y) The color of the emitted light on the CIE 1931 color space.
Conclusion

The exploration of novel molecular architectures is paramount to advancing TADF OLED technology. This compound presents a compelling, yet unexplored, candidate as a building block for a new class of TADF emitters. Its inherent rigidity, thermal stability, and the strong electron-donating nature of the amine group provide a solid foundation for designing molecules with the requisite small ΔEST. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and device-level validation of this promising new material class.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable benzocyclobutene derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction to the Synthesis

This compound, also known as 4-aminobenzocyclobutene, is a unique molecule that incorporates a strained four-membered ring fused to an aromatic amine.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the thermal reactivity of the benzocyclobutene (BCB) core.[2][3] Upon heating, the cyclobutene ring can undergo an electrocyclic ring-opening to form a highly reactive o-xylylene intermediate, which can then participate in various cycloaddition reactions.[3]

The synthesis of this compound, while achievable, presents several challenges related to the construction of the strained bicyclic system and the introduction of the amine functionality. This guide will walk you through potential hurdles and provide solutions grounded in established chemical principles.

A plausible synthetic approach, which will form the basis of our troubleshooting guide, involves a two-stage process:

  • Formation of the Benzocyclobutene Core: Synthesis of a suitable benzocyclobutene precursor.

  • Introduction of the Amine Group: Functionalization of the benzocyclobutene core to introduce the amine group at the desired position.

Synthesis_Workflow cluster_0 Stage 1: Benzocyclobutene Core Synthesis cluster_1 Stage 2: Amination Start Substituted Toluene Derivative Core_Synthesis Palladium-Catalyzed C-H Activation Start->Core_Synthesis Pd(OAc)2, Ligand, Base BCB_Precursor Substituted Benzocyclobutene Core_Synthesis->BCB_Precursor Nitration Nitration (e.g., HNO3/H2SO4) BCB_Precursor->Nitration Nitro_BCB Nitrobenzocyclobutene Nitration->Nitro_BCB Reduction Reduction (e.g., H2/Pd-C, SnCl2) Nitro_BCB->Reduction Final_Product This compound Reduction->Final_Product Purification Purification Final_Product->Purification Characterization Characterization Purification->Characterization

A plausible synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Synthesis of the Benzocyclobutene Core

Question 1: My yield for the benzocyclobutene core synthesis via palladium-catalyzed C-H activation is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in palladium-catalyzed C-H activation for benzocyclobutene synthesis are a common issue.[4] The efficiency of this reaction is highly sensitive to several factors. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst System: The choice of palladium source and ligand is critical. While Pd(OAc)₂ is a common precursor, the ligand plays a crucial role in the catalytic cycle. For the C-H activation of methyl groups, bulky, electron-rich phosphine ligands like P(tBu)₃ have been shown to be effective.[4]

    • Troubleshooting Tip: Screen different ligands. Consider other phosphine ligands or N-heterocyclic carbene (NHC) ligands. The ligand-to-palladium ratio can also be optimized.

  • Base: The base is essential for the deprotonation step. K₂CO₃ is often used, but its solubility and particle size can affect the reaction rate.[4]

    • Troubleshooting Tip: Ensure the base is finely powdered and thoroughly dried. Consider alternative bases such as Cs₂CO₃ or organic bases like DBU, but be mindful of potential side reactions.

  • Solvent: DMF is a common solvent for these reactions.[4] However, its purity is paramount.

    • Troubleshooting Tip: Use anhydrous DMF. If the reaction is still sluggish, consider other high-boiling polar aprotic solvents like DMAc or NMP.

  • Temperature: These reactions often require elevated temperatures to overcome the activation energy for C-H bond cleavage.

    • Troubleshooting Tip: Ensure consistent and accurate temperature control. A temperature screening (e.g., from 100 °C to 140 °C) might be necessary to find the optimal condition for your specific substrate.

  • Substrate Purity: Impurities in the starting material can poison the catalyst.

    • Troubleshooting Tip: Purify the starting toluene derivative before use.

ParameterStandard ConditionOptimization Strategy
Catalyst Pd(OAc)₂ (2-5 mol%)Screen other Pd sources (e.g., PdCl₂).
Ligand P(tBu)₃ (4-10 mol%)Screen other phosphine or NHC ligands. Optimize Pd:ligand ratio.
Base K₂CO₃ (2-3 equivalents)Use finely powdered, dry base. Try Cs₂CO₃ or other bases.
Solvent Anhydrous DMFTry DMAc or NMP.
Temperature 120-140 °COptimize in 10 °C increments.

Question 2: I am observing the formation of significant side products during the benzocyclobutene synthesis. What are they and how can I minimize them?

Answer:

Side product formation is often related to the reactivity of the starting materials and intermediates. Common side products can include oligomers or products from intermolecular reactions.

  • Dimerization/Oligomerization: At high concentrations and temperatures, intermolecular reactions can compete with the desired intramolecular C-H activation.

    • Troubleshooting Tip: Use high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the substrate to the reaction mixture at the reaction temperature.

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the palladium catalyst or the substrate can occur.

    • Troubleshooting Tip: Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques. Degas the solvent before use.

Part 2: Introduction of the Amine Group

Question 3: I am struggling with the regioselectivity of the nitration of my benzocyclobutene precursor. How can I control the position of the nitro group?

Answer:

The nitration of substituted benzocyclobutenes is governed by the directing effects of the substituents on the aromatic ring. The electronics of the existing substituent will dictate the position of nitration.

  • Understanding Directing Effects: If your benzocyclobutene precursor has an ortho-, para-directing group (e.g., alkyl, alkoxy), nitration will predominantly occur at the ortho and para positions. If it has a meta-directing group (e.g., ester, cyano), nitration will occur at the meta position.

  • Controlling Regioselectivity:

    • Choice of Starting Material: The most straightforward way to control regioselectivity is to start with a benzocyclobutene precursor that will direct the nitro group to the desired position.

    • Blocking Groups: In some cases, a blocking group can be temporarily installed to direct the nitration and then removed in a subsequent step.

    • Reaction Conditions: While the directing effect of the substituent is the primary factor, reaction conditions can sometimes be tuned to favor one isomer over another, although this can be challenging. Milder nitrating agents (e.g., acetyl nitrate) may offer better selectivity in some cases.

Question 4: The reduction of the nitro group to an amine is incomplete or results in a complex mixture. What should I do?

Answer:

The reduction of an aromatic nitro group is a standard transformation, but the presence of the strained benzocyclobutene ring can introduce complications.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, ensure the catalyst is active and the system is free of catalyst poisons.

      • Troubleshooting Tip: Use a fresh batch of Pd-C. If the reaction is slow, increase the hydrogen pressure or the catalyst loading.

    • Metal-Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): These are robust methods but can require a more demanding workup to remove metal salts.

      • Troubleshooting Tip: Ensure the pH is carefully controlled during workup to ensure the amine is in its free base form for extraction.

  • Reaction Monitoring: It is crucial to monitor the reaction by TLC or LC-MS to determine the point of complete conversion. Incomplete reactions will lead to a mixture of the nitro compound, the amine, and potentially intermediate nitroso or hydroxylamine species.

  • Product Instability: The final amine product might be sensitive to air oxidation, especially if there are residual metal catalysts.

    • Troubleshooting Tip: Work up the reaction promptly after completion. Consider performing the final purification steps under an inert atmosphere.

Part 3: Purification and Characterization

Question 5: I am having difficulty purifying the final this compound. It seems to be unstable on silica gel. What are my options?

Answer:

Amines, particularly aromatic amines, can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, low recovery, and even decomposition. The strained nature of the benzocyclobutene ring may exacerbate this instability.

Purification_Troubleshooting Start Crude Amine Product Silica_Gel Standard Silica Gel Chromatography Start->Silica_Gel Problem Streaking, Low Recovery, Decomposition Silica_Gel->Problem Solution1 Neutralized Silica Gel (add Et3N to eluent) Problem->Solution1 Option 1 Solution2 Alumina Chromatography (basic or neutral) Problem->Solution2 Option 2 Solution3 Reverse-Phase HPLC Problem->Solution3 Option 3 Solution4 Recrystallization (as a salt, e.g., HCl salt) Problem->Solution4 Option 4

Decision tree for purifying this compound.
  • Modified Silica Gel Chromatography:

    • Neutralization: Add a small amount of a volatile base, such as triethylamine (Et₃N, ~1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography of the amine.

    • Treated Silica: Use commercially available deactivated or basic silica gel.

  • Alumina Chromatography: Alumina is a good alternative to silica gel for the purification of basic compounds. Use neutral or basic alumina.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[5] It might be beneficial to first convert the amine to a salt (e.g., hydrochloride salt) to improve its crystallinity and stability. The free base can then be regenerated by treatment with a base.[5]

  • Preparative HPLC: For high purity, reversed-phase preparative HPLC can be used. A mobile phase containing a buffer (e.g., ammonium bicarbonate) or a modifier (e.g., trifluoroacetic acid, followed by salt-freeing) might be necessary.

Question 6: How can I confirm the structure of my final product?

Answer:

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for the characteristic signals of the aromatic protons and the aliphatic protons of the cyclobutane ring. The benzylic protons typically appear as a singlet or an AB quartet around 3.2 ppm.[6] The aromatic protons will show a splitting pattern consistent with a substituted benzene ring.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the aliphatic and aromatic carbons will be in the expected regions.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹) and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Part 4: Stability and Handling

Question 7: Is this compound stable? How should I store it?

Answer:

Benzocyclobutene derivatives are known for their thermal reactivity.[3] The presence of an amine group can also make the compound susceptible to oxidation.

  • Thermal Stability: While stable at room temperature, this compound will undergo electrocyclic ring-opening at elevated temperatures (typically >180 °C).[3] This reactivity is often exploited in its applications but should be avoided during storage.

  • Oxidative Stability: Aromatic amines can be sensitive to air and light, leading to discoloration over time.

  • Storage Recommendations: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator or freezer, and protected from light. Storing it as a hydrochloride salt can also enhance its stability.

References

Technical Support Center: Synthesis of 4-Aminobenzocyclobutene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminobenzocyclobutene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction: The Synthetic Challenge

4-Aminobenzocyclobutene is a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials. Its strained four-membered ring fused to an aromatic core imparts unique reactivity, making it a desirable synthon. However, this same reactivity can present challenges in its synthesis, particularly in achieving high yields and purity. This guide will focus on the two most common synthetic pathways from 4-bromobenzocyclobutene: the Buchwald-Hartwig amination and the azide reduction route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-aminobenzocyclobutene, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of 4-bromobenzocyclobutene using a palladium catalyst, a phosphine ligand, and a base, but I am observing very low conversion to 4-aminobenzocyclobutene. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the Buchwald-Hartwig amination of 4-bromobenzocyclobutene can stem from several factors, primarily related to the catalyst system, reaction conditions, and the stability of the starting material.

Causality and Optimization Strategies:

  • Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[1][2] For electron-rich and sterically hindered aryl halides like 4-bromobenzocyclobutene, bulky, electron-rich phosphine ligands are generally more effective.

    • Recommendation: Employ a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand like XPhos or a related Buchwald ligand.[3] These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the active palladium(0) species.

  • Base Selection: The strength and solubility of the base are crucial. A base that is too weak will not efficiently deprotonate the amine, while a base that is too strong or has poor solubility can lead to side reactions or incomplete reaction.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[3][4] It is a strong, non-nucleophilic base that is soluble in many organic solvents.

  • Solvent and Temperature: The reaction is sensitive to the solvent and temperature. The solvent must be anhydrous and capable of dissolving all reactants. The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of the starting material or product. The benzocyclobutene ring is known to undergo ring-opening at elevated temperatures.[5]

    • Recommendation: Anhydrous toluene or dioxane are suitable solvents. The reaction is typically run at temperatures between 80-110 °C.[6] It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish, while monitoring for any signs of decomposition.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Incomplete removal of air can lead to catalyst deactivation and low yields.

    • Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be thoroughly degassed.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the catalyst/ligand system appropriate? start->check_catalyst check_base Is the base suitable? check_catalyst->check_base Yes solution1 Switch to a bulky biarylphosphine ligand (e.g., XPhos). check_catalyst->solution1 No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution2 Use a strong, non-nucleophilic base like NaOtBu. check_base->solution2 No check_atmosphere Is the reaction under a strict inert atmosphere? check_conditions->check_atmosphere Yes solution3 Use anhydrous, degassed toluene or dioxane at 80-110 °C. check_conditions->solution3 No solution4 Thoroughly degas all solvents and reagents and maintain an inert atmosphere. check_atmosphere->solution4 No start Crude 4-Aminobenzocyclobutene is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No chromatography Column Chromatography acid_base->chromatography If impurities persist modified_silica Use Base-Treated or Amino-Functionalized Silica chromatography->modified_silica

References

Technical Support Center: Purification of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this unique bicyclic aromatic amine. While specific literature on the purification of this exact molecule is limited, the principles and techniques outlined here are derived from extensive experience with structurally similar aromatic amines and are intended to provide a robust framework for achieving high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My final product is a yellow or brown solid/oil, but the literature suggests it should be a colorless compound. What are the likely impurities and how can I remove them?

Answer: Discoloration in aromatic amines is a common issue, often stemming from oxidation or residual metal catalysts from the synthesis.[1] The strained four-membered ring in the bicyclo[4.2.0]octane system may also contribute to instability under certain conditions.

  • Likely Impurities:

    • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric impurities. This is often exacerbated by exposure to light and elevated temperatures.[2]

    • Residual Palladium Catalyst: If a palladium-catalyzed reaction, such as a Catellani-type reaction, was used in the synthesis, trace amounts of palladium can cause discoloration.[1]

    • Nitrated Impurities: If nitric acid was used or formed during the synthesis, trace nitrated byproducts can be intensely colored.

  • Troubleshooting & Purification Strategies:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-2% w/w) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. This is often effective at removing colored impurities.[1]

    • Column Chromatography with Basic Modifiers: The basicity of the amine can cause it to interact strongly with the acidic silica gel, leading to streaking and poor separation.[3][4] To mitigate this, add a small amount of a basic modifier to your mobile phase.

      • Recommended Mobile Phase: Start with a non-polar solvent system like hexanes/ethyl acetate and add 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to the mobile phase.[4] This will "neutralize" the acidic sites on the silica gel and improve the elution of your amine.[3]

    • Use of Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying amines, as it avoids the strong acidic interactions.

Question 2: I am experiencing significant product loss during column chromatography. What are the potential causes and how can I improve my yield?

Answer: Product loss on a column can be frustrating. For basic compounds like this compound, the primary culprit is often irreversible adsorption to the stationary phase.

  • Potential Causes:

    • Strong Acid-Base Interaction with Silica: As mentioned, the Lewis basic amine can bind strongly to the acidic silanol groups on the surface of the silica gel.[3]

    • Product Instability on the Stationary Phase: The compound may be degrading on the acidic silica gel.

  • Strategies for Yield Improvement:

    • Deactivate the Silica Gel: Before running your column, you can flush the packed silica gel with your mobile phase containing a basic modifier (e.g., 1% triethylamine in hexanes/ethyl acetate) to pre-treat the stationary phase.[5]

    • Use Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel can provide a more inert stationary phase and significantly improve recovery.[3]

    • Salt Formation and Extraction: An acid-base liquid-liquid extraction can be a powerful purification step prior to chromatography.

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer.

      • Wash the organic layer to remove any non-basic impurities.

      • Basify the aqueous layer with a base like sodium hydroxide (NaOH) until the pH is >10.

      • Extract your purified amine back into an organic solvent.

      • Dry the organic layer, concentrate, and proceed with further purification if needed.[5]

Question 3: My product appears as a single spot on TLC, but NMR analysis shows the presence of an isomer. How can I separate these isomers?

Answer: Isomers of aromatic amines can be notoriously difficult to separate due to their similar polarities.[6][7][8]

  • Strategies for Isomer Separation:

    • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power compared to flash chromatography.

      • Normal Phase HPLC: A bare silica column with a mobile phase of hexanes/isopropanol and a small amount of a basic modifier can be effective.

      • Reverse Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water with a basic modifier like triethylamine can also provide good separation.[4]

    • Metal-Impregnated Silica Gel Chromatography: The use of silica gel impregnated with metal salts, such as cadmium or copper, can enhance the separation of aromatic amine isomers.[6][9][10] The differential complexation of the isomers with the metal ions can lead to improved resolution.[9]

    • Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective, scalable purification method.[8] This often requires careful solvent screening and optimization of cooling rates.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended initial purification technique for crude this compound?

A1: For a first-pass purification, an acid-base liquid-liquid extraction is highly recommended. This technique is excellent for removing non-basic organic impurities and can significantly clean up your crude product before attempting more sensitive methods like chromatography.[5]

Q2: How can I effectively recrystallize this compound?

A2: Recrystallization of amines can sometimes be challenging.[11] A common issue is "oiling out," where the compound separates as a liquid instead of forming crystals.[12]

  • Solvent Selection: A good starting point is a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve your compound in a minimal amount of the more polar solvent and slowly add the less polar solvent until you see persistent cloudiness. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Salt Recrystallization: Often, it is easier to recrystallize the salt of the amine. You can form the hydrochloride or hydrobromide salt by treating a solution of the amine with HCl or HBr.[5] These salts are often more crystalline than the free base. The free base can then be regenerated by treatment with a base.

Q3: What are the storage and handling recommendations for purified this compound?

A3: Due to its susceptibility to oxidation, purified this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[13] It is also recommended to store it in a cool, dark place, such as a refrigerator, to minimize degradation.[13]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Dissolve the crude this compound in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with another portion of 1M HCl.

  • Combine the aqueous extracts. Wash the original organic layer with a small amount of water and discard the organic layer (this contains non-basic impurities).

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M aqueous NaOH with stirring until the pH of the solution is >10 (check with pH paper).

  • Extract the basified aqueous solution with three portions of fresh ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent (e.g., hexanes).

  • Prepare the Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) containing 1% triethylamine.

  • Load the Sample: Dissolve your crude amine in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elute the Column: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 9:1 to 4:1 hexanes/ethyl acetate) if necessary.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Further Purification Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization If Sufficiently Pure Column_Chromatography->Recrystallization Final Polishing Pure_Product High Purity Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A typical purification workflow for this compound.

References

Stability and degradation pathways of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (4-aminobenzocyclobutene). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this unique molecule. The guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

Section 1: Fundamental Stability Profile

This section addresses the inherent chemical characteristics of this compound that govern its stability.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by the interplay of two key structural motifs:

  • The Benzocyclobutene (BCB) Core: This is a benzene ring fused to a strained cyclobutane ring.[1][2] The four-membered ring possesses significant ring strain, making it susceptible to thermal activation. Upon heating, the cyclobutene ring can undergo a conrotatory electrocyclic ring-opening to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[1][3] This is the most critical intrinsic instability of the BCB scaffold.

  • The Aromatic Amine Group (-NH₂): As an aromatic amine, the -NH₂ group's lone pair of electrons is in conjugation with the benzene ring's π-system.[4] This delocalization makes the amine nitrogen less basic compared to aliphatic amines but also renders the aromatic ring more susceptible to electrophilic substitution and makes the amine group itself prone to oxidation.[5][6][7] Aromatic amines are known to change color upon storage due to atmospheric oxidation.[4]

Q2: My sample of this compound has turned from colorless to a yellow/brown solid upon storage. What is happening?

A2: This is a classic indicator of oxidative degradation, a common issue with aromatic amines.[4][7] The primary amine is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light. This process can lead to the formation of highly colored polymeric impurities or simple oxidation products like N-oxides and nitroso compounds.[8] To mitigate this, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon), sealed tightly in a dry container, and kept in a dark place at a recommended temperature of 2-8°C.[9]

Section 2: Key Degradation Pathways

Understanding the specific chemical reactions that lead to degradation is crucial for designing stable formulations and robust experimental conditions.

Q3: What happens to the molecule at elevated temperatures? Can you explain the thermal degradation pathway?

A3: The primary thermal degradation pathway is the electrocyclic ring-opening of the strained cyclobutene ring.[1]

  • Mechanism: When heated (typically >180-200°C for unsubstituted BCB), the molecule overcomes an activation energy barrier, causing the four-membered ring to open and form a reactive diene intermediate known as an o-xylylene.[1][10] The presence of substituents on the cyclobutene ring can significantly lower this activation temperature.[3][11]

  • Consequences: This highly reactive intermediate can undergo several subsequent reactions:

    • Dimerization/Oligomerization: In the absence of other reactive species, the o-xylylene can react with another molecule of itself in a Diels-Alder reaction to form dimers and higher oligomers.[3][10] This is the basis for the use of BCB in thermoset polymers.[2]

    • Trapping: If a suitable dienophile is present in the reaction mixture, the o-xylylene can be "trapped" in a Diels-Alder cycloaddition, forming a new six-membered ring.[1]

This thermal reactivity is a critical consideration for any process involving heating, including reaction setup, purification (e.g., distillation), and formulation.

Q4: How does the amine group degrade under oxidative stress?

A4: The aromatic amine functionality is a primary target for oxidative degradation.[8] Electron-transfer oxidation is a common mechanism for amines.[12] Under oxidative conditions (e.g., exposure to air, hydrogen peroxide, or other oxidizing agents), the following can occur:

  • Formation of N-Oxides and Hydroxylamines: The nitrogen atom can be directly oxidized.[8][12]

  • Formation of Colored Impurities: Further oxidation and coupling reactions can lead to the formation of complex, colored structures like azo compounds or polymeric materials. This is often observed as a color change in the material.[4]

The presence of metal ions can catalyze these oxidative processes, so it is crucial to use high-purity solvents and reagents and avoid metal contamination.[13]

Q5: Is the compound stable across a wide pH range? What are the risks of acidic or basic conditions?

A5: The compound's stability is pH-dependent, primarily due to the amine group.

  • Acidic Conditions (Low pH): In an acidic medium, the amine group will be protonated to form an anilinium salt (-NH₃⁺). This protonation deactivates the aromatic ring toward electrophilic attack but can increase solubility in aqueous media. However, studies on primary aromatic amines (PAAs) have shown that they can be least stable in acidic solutions, such as 3% acetic acid, which can promote degradation.[14] Therefore, prolonged exposure to strong acids should be avoided unless required for a specific reaction.

  • Basic Conditions (High pH): In its free base form, the amine is more susceptible to oxidation. While stable in moderately basic conditions, strong bases could potentially interact with the C-H bonds of the cyclobutene ring, although this is less common than the thermal or oxidative pathways.

The key takeaway is that neutral or near-neutral pH is generally optimal for storage and handling in solution.

Visualization of Degradation Pathways

The following diagram illustrates the principal degradation routes for this compound under different stress conditions.

Primary Degradation Pathways cluster_main Primary Degradation Pathways cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress cluster_acidic Acidic Stress (Hydrolysis) Start This compound Intermediate o-Xylylene Intermediate (Reactive Diene) Start->Intermediate Heat (>180 °C) Electrocyclic Ring-Opening Products_O N-Oxides Colored Impurities (Azo compounds, etc.) Start->Products_O O₂ (Air), H₂O₂, Light Oxidation of Amine Products_H Protonated Species Potential Ring-Opened Products Start->Products_H Low pH (e.g., Acetic Acid) Protonation & Degradation Products_T Dimers & Oligomers Intermediate->Products_T Diels-Alder Self-Reaction

Caption: Key degradation routes for this compound.

Section 3: Troubleshooting Experimental Issues

This section provides practical advice for specific problems encountered during laboratory work.

Q6: I am running a reaction at 150°C. Is there a risk of thermal degradation and polymerization?

A6: Yes, there is a significant risk. While unsubstituted BCB opens around 180-200°C, substituents can lower this temperature.[1][3] An amine group is an electron-donating group which can influence the electronics of the ring system. It is highly advisable to run a control experiment where you heat the starting material alone in the reaction solvent at 150°C and monitor for the appearance of oligomers or other degradation products by techniques like TLC, LC-MS, or NMR. If degradation is observed, consider alternative, lower-temperature synthetic routes.

Q7: My purification by column chromatography is giving poor recovery and streaking on the column. Why?

A7: This could be due to on-column degradation. Silica gel is slightly acidic and has a high surface area, which can catalyze the degradation of sensitive compounds. The amine group can interact strongly with the acidic silanol groups, causing streaking and irreversible adsorption.

  • Troubleshooting Steps:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

    • Work Quickly: Do not let the compound sit on the column for extended periods.

Q8: I observe unexpected byproducts in a reaction involving an oxidizing agent. How can I confirm they are from the degradation of my starting material?

A8: The amine group on your starting material is likely competing with your desired reaction pathway by reacting with the oxidizing agent.

  • Validation Protocol:

    • Run a Control Reaction: Subject only your this compound starting material to the exact reaction conditions (solvent, temperature, and oxidizing agent) but without the other reactant.

    • Analyze the Mixture: Use LC-MS to compare the mass of the byproducts in your main reaction with the products formed in the control reaction. This will confirm if the byproducts originate from the degradation of your starting material.

    • Consider a Protecting Group: If the amine's reactivity is problematic, consider protecting it (e.g., as an amide or carbamate) before performing the oxidation, and deprotecting it in a subsequent step.[5]

Section 4: Analytical Protocols for Stability Assessment

To properly assess stability, a systematic approach using forced degradation studies is required. This is a cornerstone of pharmaceutical development and is mandated by regulatory bodies like the ICH.[15][16]

Q9: How do I perform a forced degradation study to understand the stability of this compound?

A9: A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions to identify likely degradation products and pathways.[16][17] This helps in developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, use a sample of the stock solution and a placebo (solvent only) as a control.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with base before analysis.To assess stability in acidic environments.[12]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with acid before analysis.To assess stability in alkaline environments.[12]
Oxidation Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.To simulate oxidative stress.[8]
Thermal Degradation Store the solid compound in an oven at 105°C for 48 hours. Also, reflux the stock solution at 60-80°C for 24 hours.To evaluate the impact of heat on both solid and solution states.[15]
Photostability Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²). Wrap a control sample in foil.To determine sensitivity to light.[8][15]

3. Sample Analysis:

  • After the designated stress period, dilute all samples (including controls) to a suitable concentration for analysis.

  • Analyze by a stability-indicating method, typically a gradient reverse-phase HPLC-UV method coupled with a mass spectrometer (LC-MS).

Q10: Can you provide a starting point for an HPLC method to monitor the stability?

A10: A stability-indicating HPLC method must be able to resolve the parent compound from all its degradation products.[18]

Protocol: Stability-Indicating RP-HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to ensure all components are detected. A peak purity analysis should be performed.

This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure all degradant peaks are separated from the main peak.

Workflow for a Forced Degradation Study

Forced Degradation Study Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, Heat) Stock->Base Oxid Oxidation (H₂O₂) Stock->Oxid Therm Thermal (Dry & Wet Heat) Stock->Therm Photo Photolytic (ICH Light) Stock->Photo SamplePrep Neutralize & Dilute Samples Acid->SamplePrep Base->SamplePrep Oxid->SamplePrep Therm->SamplePrep Photo->SamplePrep HPLC Analyze via Stability-Indicating HPLC-UV/MS Method SamplePrep->HPLC Eval Evaluate Data: - Identify Degradants - Determine Pathways - Mass Balance HPLC->Eval

References

Optimizing reaction conditions for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for optimizing reaction conditions for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine.

Technical Support Center: this compound

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (4-aminobenzocyclobutene). This guide is designed to provide Senior Application Scientist-level insights into the unique chemistry of this reagent, offering practical solutions to common challenges encountered during its use. We will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of reactivity?

This compound, more commonly known as 4-aminobenzocyclobutene, is an aromatic amine featuring a highly strained four-membered ring fused to the benzene core.[1] Its most important chemical property is the ability to undergo a thermal electrocyclic ring-opening reaction. Upon heating, the strained cyclobutene ring opens in a conrotatory fashion to form a highly reactive, non-aromatic intermediate known as an ortho-quinodimethane (o-xylylene).[2] This intermediate is a potent diene that readily participates in cycloaddition reactions, most notably Diels-Alder reactions, to form new, stable ring systems, restoring aromaticity in the process.[3]

Q2: At what temperature does the cyclobutene ring open?

For the parent, unsubstituted benzocyclobutene (BCB), the ring-opening occurs at temperatures exceeding 180-200 °C.[2][4] However, the presence of substituents can significantly alter this temperature. The amine group at the 3-position, being an electron-donating group, influences the electronic structure. More significant effects are seen with substituents directly on the cyclobutene ring, which can lower the required temperature by raising the ground state energy of the starting material or lowering the transition state energy.[4] For instance, strategic placement of both electron-donating and electron-withdrawing groups on the four-membered ring can dramatically reduce the activation energy for ring-opening.[5]

Q3: How stable is this compound?

The compound is generally stable at room temperature but is sensitive to two main factors:

  • Heat: As discussed, elevated temperatures will induce the desired ring-opening. Care must be taken to avoid premature reaction during storage or other synthetic steps.[6] Storage at 2-8°C in a dark, dry, and sealed container is recommended.

  • Acids: The strained cyclobutene ring is susceptible to acid-catalyzed ring-opening, which can lead to unwanted byproducts.[7] Reactions involving electrophilic substitutions on the aromatic ring, which may generate acidic byproducts, can be low-yielding for this reason.[7]

The compound is commercially available as a free base and as a hydrochloride salt, the latter of which offers improved stability and handling.[8][9]

Troubleshooting Guide for Reaction Optimization

This section addresses specific experimental issues in a question-and-answer format.

Q4: My reaction yield is low. What are the most likely causes and how can I fix it?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Incomplete Ring-Opening. The primary reason for low conversion is often insufficient thermal energy. Your reaction temperature may be too low or the reaction time too short for the complete generation of the o-quinodimethane intermediate.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal balance where starting material is consumed without significant byproduct formation. If the required temperature is too high for your substrate, consider using a higher-boiling solvent.

  • Cause 2: Intermediate Decomposition or Polymerization. The o-quinodimethane intermediate is highly reactive. In the absence of an efficient trapping agent (a dienophile), it can react with itself, leading to dimerization and oligomerization.[4]

    • Solution: Ensure your dienophile is present in an appropriate concentration. A stoichiometric excess of the trapping agent (e.g., 1.5 to 3 equivalents) can significantly improve the yield of the desired cycloaddition product. The dienophile should also be sufficiently reactive to outcompete the self-reaction pathway.

  • Cause 3: Sub-optimal Solvent Choice. Poor solubility of reactants can limit reaction rates.[10] Additionally, the solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure.

    • Solution: Screen a panel of high-boiling, inert solvents such as toluene, xylene, or diphenyl ether. Ensure all starting materials are fully dissolved at the reaction temperature.

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conversion Is Starting Material (SM) Fully Consumed? Start->Check_Conversion Check_Byproducts Are Significant Byproducts Present (TLC/LC-MS)? Check_Conversion->Check_Byproducts Yes Increase_Temp Action: Increase Temperature or Reaction Time Check_Conversion->Increase_Temp No Increase_Trap Action: Increase Concentration of Trapping Agent (Dienophile) Check_Byproducts->Increase_Trap Yes Purification_Loss Problem: Loss During Workup/Purification Check_Byproducts->Purification_Loss No Increase_Temp->Check_Conversion Success Yield Optimized Increase_Temp->Success Resolved Check_Solubility Action: Screen for Higher-Boiling or Better Solubilizing Solvent Increase_Trap->Check_Byproducts Increase_Trap->Success Resolved Purification_Loss->Success

Caption: A workflow for diagnosing and solving low-yield issues.

Q5: I'm observing a complex mixture of byproducts. How do I identify and minimize them?

A complex product mixture typically points to undesired side reactions of the highly reactive o-quinodimethane intermediate.

  • Likely Byproducts: The main culprits are dimers and oligomers formed from the self-reaction of the o-quinodimethane.[4] You may also see products from reactions with the solvent or impurities if the conditions are harsh.

  • Minimization Strategy 1: Control the Concentration. The generation of the intermediate is a first-order process, while its self-reaction (dimerization) is second-order. Therefore, running the reaction at high dilution can disfavor the undesired dimerization pathway relative to the intramolecular or intermolecular reaction with a trapping agent. A slow-addition (syringe pump) of the benzocyclobutenamine solution to a hot solution of the dienophile is a classic and highly effective technique.

  • Minimization Strategy 2: Scrutinize Your Dienophile. If your trapping agent is sluggish (e.g., an electron-rich or sterically hindered alkene), the intermediate will have more time to find another molecule of itself. Use a more reactive dienophile if possible, such as one bearing electron-withdrawing groups (e.g., maleimide, acrylates).

Q6: How can I run my reaction at a lower temperature to accommodate a sensitive substrate?

The high temperatures required for ring-opening are a major limitation for complex molecule synthesis.[4] While modifying the this compound core itself is a synthetic task, you can sometimes influence the reaction without re-synthesis.

  • Strategy 1: Solvent Effects. While less impactful than substituent effects, the solvent can play a minor role in stabilizing the transition state. This is often an empirical process requiring screening.

  • Strategy 2: Flow Chemistry. A microfluidic or flow reactor allows for precise control over temperature and reaction time at elevated pressures. This can enable superheating the solvent for very short residence times, generating the intermediate quickly and immediately mixing it with the trapping agent before it can decompose.

  • Strategy 3 (Advanced): Precursor Modification. If feasible, derivatizing the amine or adding substituents to the cyclobutene portion of the molecule prior to the key reaction is the most effective way to lower the ring-opening temperature. As noted in the literature, adding both electron-donating and electron-withdrawing groups to the cyclobutene ring provides the greatest reduction in activation energy.[5]

Experimental Protocols and Data

Core Reaction Mechanism

The fundamental utility of this compound is its thermal conversion to an intermediate that can be trapped.

Reaction_Mechanism BCB This compound TS Conrotatory Transition State BCB->TS Heat (Δ) >180°C Intermediate o-Quinodimethane Intermediate TS->Intermediate Ring-Opening Product Diels-Alder Adduct Intermediate->Product [4+2] Cycloaddition p1 Intermediate->p1 Dienophile Dienophile (e.g., Maleimide) p2 Dienophile->p2 p1->Product p2->Product

Caption: The thermal ring-opening and subsequent Diels-Alder trapping.

Generic Protocol: Diels-Alder Trapping of the o-Quinodimethane Intermediate

This protocol provides a starting point for optimization.

  • Setup: To an oven-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the dienophile (1.5 eq) and a high-boiling solvent (e.g., o-xylene, to achieve a concentration of ~0.05 M with respect to the amine).

  • Heating: Heat the solution to reflux (~144 °C for o-xylene).

  • Slow Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same solvent. Using a syringe pump, add this solution to the refluxing mixture over a period of 4-8 hours.

  • Reaction: After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete consumption of the intermediate.

  • Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography or recrystallization.

Data Presentation: Optimizing Reaction Parameters

The table below illustrates how systematic changes to reaction conditions can improve the outcome of a hypothetical Diels-Alder reaction. This approach is aligned with Design of Experiments (DoE) principles.[10]

EntryConcentration (M)Dienophile Eq.Temperature (°C)MethodYield (%)Byproducts (%)
10.51.1140Batch45%40% (oligomers)
20.11.1140Batch62%25%
30.12.0140Batch75%15%
4 0.05 2.0 140 Slow Addition >90% <5%
50.052.0120Slow Addition20% (low conversion)<5%

This data demonstrates that controlling concentration (Entry 2 vs 1), dienophile stoichiometry (Entry 3 vs 2), and the rate of intermediate generation (Entry 4 vs 3) are critical for maximizing yield and purity.

References

Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with the unique and highly reactive benzocyclobutene (BCB) scaffold. The inherent ring strain and kinetic reactivity of the BCB core make it a powerful synthetic building block, but also present specific challenges.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction yield is consistently low, and I observe a complex mixture of polymeric or aromatic byproducts. What is the likely cause?

A1: Uncontrolled Ring-Opening of the Benzocyclobutene Core.

This is the most common failure mode in benzocyclobutene chemistry. The four-membered cyclobutene ring fused to the aromatic system is highly strained. Upon exposure to sufficient thermal energy (typically >180 °C) or certain acid catalysts, it undergoes a conrotatory electrocyclic ring-opening to form a highly reactive o-xylylene (also known as o-quinodimethane) intermediate.[2][3] This intermediate can then react with any available dienophiles in a Diels-Alder cycloaddition or polymerize, leading to a significant loss of your target material.

Causality:

  • Thermal Stress: Many standard organic reactions (e.g., nitrations, distillations) require temperatures that can approach or exceed the ring-opening threshold of the BCB core.

  • Acidic Conditions: The presence of strong Brønsted or Lewis acids can catalyze the ring-opening at temperatures much lower than the purely thermal threshold. This is particularly problematic during electrophilic substitution reactions (e.g., nitration, acylation), which often generate acidic byproducts and can result in yields below 50%.[1]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain all reaction and workup steps at the lowest effective temperature. Avoid high-temperature distillations for purification if possible.

  • Reagent Selection:

    • When performing reactions on the aromatic ring, choose neutral or basic conditions whenever feasible. For example, consider catalytic C-H activation methods over classical Friedel-Crafts reactions.[4]

    • If an acid catalyst is unavoidable, use the mildest acid possible at the lowest catalytic loading that provides an acceptable reaction rate.

    • During aqueous workups, use a buffered system or a weak base (e.g., NaHCO₃) to neutralize any acid before extraction and concentration.

  • Inert Atmosphere: While not directly preventing ring-opening, performing reactions under an inert atmosphere (N₂ or Ar) is crucial to prevent the highly reactive o-xylylene intermediate from being trapped by atmospheric oxygen, which can lead to complex oxidized byproducts.

Diagram 1: Primary Side Reaction Pathway

BCB Bicyclo[4.2.0]octa-1,3,5-triene (BCB Core) OXY o-Xylylene Intermediate (Highly Reactive) BCB->OXY Heat (>180 °C) or Acid Catalyst Polymer Polymerization / Undesired Oligomers OXY->Polymer Self-Reaction DielsAlder Diels-Alder Adducts (with solvent, starting material, etc.) OXY->DielsAlder Trapping Start Low Yield of BCB-Amine Detected Check_Temp Was Reaction Temp > 80°C? Start->Check_Temp Check_Acid Were Strong Acids (H₂SO₄, Lewis Acids) Used? Check_Temp->Check_Acid No Sol_Temp Root Cause: Thermal Ring-Opening Action: Reduce temperature, use milder reagents. Check_Temp->Sol_Temp Yes Check_Purification Is Product an Oil? Difficult to Isolate? Check_Acid->Check_Purification No Sol_Acid Root Cause: Acid-Catalyzed Ring-Opening Action: Use non-acidic reagents (e.g., NO₂BF₄) or buffer the reaction. Check_Acid->Sol_Acid Yes Sol_Purification Root Cause: Purification Loss Action: Convert to HCl salt for crystalline solid. Check_Purification->Sol_Purification Yes End Re-run Optimized Protocol Check_Purification->End No Sol_Temp->End Sol_Acid->End Sol_Purification->End

References

Technical Support Center: Polymerization of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the polymerization of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, also known as 4-aminobenzocyclobutene (4-ABCB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and foundational knowledge for successfully working with this versatile monomer. The unique reactivity of the benzocyclobutene (BCB) moiety, combined with the functionality of the amine group, presents both significant opportunities and specific experimental challenges.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the polymerization of this compound.

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The polymerization is primarily a thermally induced ring-opening reaction. The strained four-membered ring of the benzocyclobutene (BCB) core is stable at room temperature but undergoes a conrotatory ring-opening at elevated temperatures (typically >180 °C for unsubstituted BCB) to form a highly reactive intermediate called o-quinodimethane (also known as o-xylylene).[1][2][3] This intermediate can then react with itself or other dienophiles in a [4+2] cycloaddition (Diels-Alder reaction) or undergo dimerization to form the polymer.[1][4] A key advantage of this process is that it is a self-initiating thermoset reaction that does not release any volatile byproducts.[4]

Q2: How does the amine substituent on the benzene ring affect the polymerization process?

A2: The amine group (-NH₂) is a strong electron-donating group. Its presence on the aromatic ring significantly influences the ring-opening process by raising the ground state energy of the BCB moiety.[5][6] This electronic effect lowers the activation energy required for the ring-opening isomerization, allowing the polymerization to occur at a lower temperature compared to unsubstituted BCB.[6][7] This is a critical factor to consider when designing your thermal curing profile.

Q3: What is the expected polymerization temperature for this compound?

A3: While unsubstituted BCB typically requires temperatures exceeding 200°C for efficient polymerization, the presence of the electron-donating amine group can lower this onset temperature significantly.[4][7] For some functionalized BCB derivatives, the ring-opening peak temperature can be reduced by as much as 60°C.[7] The exact temperature profile should be determined empirically for your specific system, ideally using Differential Scanning Calorimetry (DSC) to identify the polymerization exotherm. A curing temperature of around 180°C has been used for similar crosslinkable BCB-containing polymers.[8]

Q4: Can this monomer be polymerized through other methods like cationic or radical polymerization?

A4: Polymerization of BCB derivatives is versatile. If a vinyl group were present (e.g., 4-vinylbenzocyclobutene), methods like cationic, anionic, free-radical, or coordination polymerization would be viable.[1][4] However, for this compound itself, which lacks a vinyl or other similar group, the thermal ring-opening pathway is the dominant and intended mechanism for forming a thermoset polymer.

Part 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue Category 1: Low or No Polymerization

Q: I have heated my monomer sample according to a standard BCB protocol, but I am seeing little to no polymerization or the resulting material is not fully cured. What went wrong?

A: This issue typically points to three main causes: temperature, time, or inhibition.

  • Insufficient Curing Temperature: The amine group lowers the required temperature, but it may still be higher than your current setting. Every batch of monomer can have slight variations in purity that affect the ideal curing profile.

    • Solution: Use Differential Scanning Calorimetry (DSC) to determine the precise onset and peak temperature of the polymerization exotherm for your specific batch of monomer. This provides an accurate target for your curing process.

  • Inadequate Curing Time: Polymerization, especially to achieve a high degree of cross-linking, is not instantaneous.

    • Solution: Increase the hold time at the peak curing temperature. Consider a multi-stage curing profile: an initial ramp to just below the onset temperature to remove any residual solvent, followed by a ramp to the peak temperature and a prolonged hold (e.g., 1-2 hours).

  • Presence of Inhibitors: The monomer may contain residual inhibitors from its synthesis or purification (e.g., antioxidants). Dissolved oxygen can also interfere with polymerization pathways.

    • Solution: Ensure the monomer is properly purified before use. Before polymerization, thoroughly degas the monomer by sparging with an inert gas like nitrogen or argon or by using several freeze-pump-thaw cycles.[9]

Issue Category 2: Premature or Uncontrolled Polymerization

Q: My monomer has solidified or become highly viscous during storage or purification. How can I prevent this?

A: This indicates that the ring-opening reaction was initiated prematurely. Given the lower activation energy of the amine-substituted BCB, this is a significant risk.

  • Improper Storage: Exposure to heat and light can provide enough energy to initiate polymerization over time.

    • Solution: Store the monomer in a cool, dark place, preferably in a refrigerator (2-8°C) under an inert atmosphere (nitrogen or argon).

  • High Purification Temperatures: Distillation, if used for purification, can easily trigger polymerization.

    • Solution: If distillation is necessary, perform it under a high vacuum to lower the boiling point. It is critical to keep the pot temperature well below the polymerization onset temperature identified by DSC. Adding a polymerization inhibitor during purification can be effective, but it must be completely removed before the final polymerization step.[9]

Issue Category 3: Poor Polymer Properties

Q: The final polymer is dark yellow or brown, not the expected pale color. What is the cause?

A: Discoloration in polymers containing amine groups is almost always due to oxidation, especially at the high temperatures required for curing.

  • Solution: A stringent inert atmosphere is non-negotiable. The entire process, from monomer handling to the final curing cycle, must be conducted under high-purity nitrogen or argon. Ensure your reaction vessel or oven has no air leaks.

Q: My cured polymer is brittle and seems to have a low molecular weight. How can I improve its mechanical properties?

A: Brittleness often correlates with either low molecular weight or incomplete cross-linking.

  • Incomplete Curing: The polymer network has not fully formed, leading to poor mechanical integrity.

    • Solution: As with low conversion, optimize your curing schedule. Increase the final hold time or temperature slightly (post-curing) to drive the reaction to completion.

  • Chain Transfer Reactions: Impurities in the monomer can act as chain transfer agents, limiting the growth of polymer chains.[1][10]

    • Solution: Re-purify the monomer. Techniques like column chromatography or recrystallization can be effective at removing critical impurities.

Part 3: Key Experimental Protocols & Data

Protocol 1: Monomer Storage and Handling
  • Receipt: Upon receipt, inspect the monomer. It should be a solid or semi-solid.

  • Storage: Immediately transfer the monomer to an amber vial or a flask wrapped in aluminum foil. Purge the container with dry nitrogen or argon, seal tightly, and store at 2-8°C.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. All handling should be done under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Protocol 2: Determining the Curing Profile with DSC
  • Sample Preparation: Hermetically seal 5-10 mg of the monomer in an aluminum DSC pan inside a glovebox to prevent oxidation.

  • DSC Program:

    • Equilibrate at 25°C.

    • Ramp the temperature at a rate of 10°C/min up to 300°C.

  • Analysis: Observe the exothermic peak. The temperature at the start of the peak is the onset temperature , and the peak maximum is the peak curing temperature . This data is the foundation for your polymerization protocol.

Protocol 3: General Thermal Polymerization Workflow
  • Preparation: Place the purified, degassed monomer in a clean, dry reaction vessel under a positive pressure of nitrogen or argon.

  • Initial Heating: Slowly heat the monomer to a temperature approximately 20°C below the DSC onset temperature. Hold for 15-30 minutes to ensure thermal equilibrium.

  • Curing Ramp: Increase the temperature at a controlled rate (e.g., 5-10°C/min) to the peak curing temperature determined by DSC.

  • Isothermal Hold: Hold the sample at this peak temperature for 1-3 hours to allow for complete conversion and cross-linking.

  • Cool Down: Allow the sample to cool slowly to room temperature to minimize thermal stress in the final polymer.

Data Summary: Effect of Substituents on BCB Ring-Opening

The following table summarizes the general effect of substituents on the thermal requirements for BCB polymerization, providing context for why this compound is unique.

Monomer TypeSubstituent NatureTypical Ring-Opening TemperatureRationale
Unsubstituted BenzocyclobuteneNone> 200 °CBaseline thermal energy requirement for ring-opening.[2]
This compound Electron-Donating (-NH₂)Lowered (~150-190 °C)The -NH₂ group raises the ground state energy, lowering the activation barrier.[5][6]
1-Cyano-benzocyclobuteneElectron-Withdrawing (-CN)Lowered (~150-200 °C)The -CN group lowers the transition state energy, lowering the activation barrier.[7]

Part 4: Visual Diagrams

Polymerization Mechanism

G Monomer This compound Intermediate o-Quinodimethane Intermediate Monomer->Intermediate Heat (Δ) (Ring-Opening) Polymer Cross-linked Polymer Network Intermediate->Polymer [4+2] Cycloaddition Dimerization

Caption: Thermal ring-opening and polymerization of BCB-amine.

Troubleshooting Workflow for Low Conversion

G start Problem: Low Polymer Conversion q1 Was Curing Temp Based on DSC Data? start->q1 a1_yes Increase Isothermal Hold Time (e.g., to 3h) q1->a1_yes Yes a1_no Run DSC to Find True Exotherm Peak q1->a1_no No q2 Was Monomer Degassed Thoroughly? a1_yes->q2 end Re-run Polymerization a1_no->end a2_yes Re-purify Monomer (e.g., Chromatography) q2->a2_yes Yes a2_no Degas with N2/Ar or Freeze-Pump-Thaw q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for troubleshooting low polymer yield.

References

Scale-up considerations for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the production of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (also known as 4-aminobenzocyclobutene). This molecule is a highly valuable building block in the pharmaceutical and advanced materials sectors.[1] Its strained four-membered ring imparts unique reactivity, making it a versatile intermediate for complex molecular architectures.[1][2] However, the very features that make this compound synthetically attractive—ring strain and reactivity—also present significant challenges during scale-up.

This guide is designed for researchers, process chemists, and drug development professionals. It provides practical, field-tested advice to navigate the common pitfalls associated with moving from bench-scale synthesis to pilot and manufacturing scales. We will address critical questions in a direct Q&A format, covering everything from reaction optimization and impurity control to final product purification and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up this compound?

A1: From a process chemistry perspective, a robust and scalable route should prioritize commercially available starting materials, avoid hazardous reagents where possible, and minimize complex chromatographic purifications. Two primary strategies have proven effective:

  • Reductive Amination of a Ketone Precursor: This is often the preferred route for scale-up. It starts from the more stable Bicyclo[4.2.0]octa-1,3,5-trien-3-one. The ketone can be converted to the amine via direct reductive amination or through a two-step process involving formation of an oxime followed by reduction. This approach offers good control over impurity profiles.

  • Nucleophilic Substitution of a Halogenated Intermediate: This route involves synthesizing a halogenated benzocyclobutene (e.g., 3-bromobenzocyclobutene) and subsequently displacing the halide with an amine source, such as ammonia or a protected amine equivalent. While effective, direct amination can be challenging due to the sensitivity of the triene system, and may require careful optimization of conditions to avoid side reactions.[2]

For industrial applications, derivatives of this compound have been successfully synthesized on a large scale, often involving the reduction of a carboxylic acid or amide intermediate with reagents like borane complexes.[3] The choice of route will ultimately depend on raw material cost, throughput requirements, and the specific quality attributes of the final product.

Q2: What are the primary safety concerns when handling benzocyclobutene derivatives at scale?

A2: Safety is paramount. The primary concerns are:

  • Thermal Instability: The benzocyclobutene core can undergo electrocyclic ring-opening at elevated temperatures (typically >200 °C) to form a highly reactive o-quinodimethane intermediate.[2] This can lead to uncontrolled polymerization or side reactions. All heating steps must be carefully controlled with reliable temperature monitoring.

  • Flammability of Precursors: The parent molecule, benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene), is a flammable liquid.[4] When working with it or similar intermediates, strict protocols for handling flammable substances are mandatory. This includes using grounded and bonded equipment, explosion-proof electricals, and only non-sparking tools.[4]

  • Product Hazards: The final amine product and its salts carry their own safety warnings. For instance, the hydrochloride salt is classified as a GHS07 substance, indicating it can be harmful if swallowed and cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) is essential.

Q3: Which analytical methods are critical for in-process control (IPC) and final product release?

A3: A robust analytical package is non-negotiable for a self-validating process.

  • For Reaction Monitoring (IPC):

    • HPLC/UPLC: This is the workhorse for tracking the consumption of starting materials and the formation of the product and key impurities. A well-developed gradient method is crucial.

    • TLC: Provides a quick, qualitative check on reaction progress, especially during initial development.

  • For Structural Confirmation and Release:

    • NMR (¹H and ¹³C): Essential for confirming the identity and structure of the final product.[2]

    • Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight and helps in identifying unknown impurities.

    • FTIR: Useful for identifying key functional groups like the amine (-NH₂) and aromatic C-H stretches.[2]

    • Purity Analysis: HPLC is the standard for determining the purity of the final product for release.[5]

Troubleshooting Guide: From Lab to Plant

This section addresses specific, practical problems you may encounter during scale-up.

Reaction Stage

Q4: My reductive amination reaction stalls at 70% conversion after scaling up, although it went to completion in the lab. What's going on?

A4: This is a classic scale-up issue often related to mass and heat transfer.

  • Causality: In the lab, efficient magnetic stirring and a high surface-area-to-volume ratio ensure homogenous mixing and temperature. In a large reactor, agitation may be less efficient, leading to localized "dead spots" where reagents are not well mixed. If you are using a solid reducing agent (e.g., sodium borohydride), it may not be adequately dispersed. Furthermore, poor heat transfer could lead to localized temperature drops, slowing the reaction rate.

  • Troubleshooting Steps:

    • Verify Agitation: Check the reactor's agitation specifications. For heterogeneous reactions, a pitched-blade or anchor-style agitator may be insufficient. Consider increasing the RPM within safe limits or switching to an overhead stirrer with better mixing geometry.

    • Reagent Addition: Instead of adding a solid reagent in one portion, consider adding it as a solution or a slurry over time to improve dispersion.

    • Temperature Mapping: Use multiple temperature probes if available to check for thermal gradients within the reactor. Ensure the heating jacket is providing uniform heat.

    • In-Process Control (IPC): Take samples from different locations in the reactor (top and bottom) to confirm if the issue is homogeneity.

A5: Unforeseen impurities are common during scale-up due to longer reaction times or localized "hot spots."

  • Causality: The impurity is likely a byproduct from a competing reaction. Common culprits in reductive aminations include:

    • Over-reduction: The triene system itself could be reduced under harsh conditions.[2]

    • Dimerization/Polymerization: Caused by localized overheating or extended reaction times.

    • Side-reaction with Solvent: If using a reactive solvent, it may participate in the reaction at higher temperatures.

  • Troubleshooting Workflow:

    Impurity_Troubleshooting Start New Impurity Detected Isolate Isolate Impurity via Prep-HPLC or Column Start->Isolate Step 1 Characterize Characterize Structure (LC-MS, NMR) Isolate->Characterize Step 2 Hypothesize Hypothesize Formation Mechanism Characterize->Hypothesize Step 3 Adjust Adjust Process Parameters Hypothesize->Adjust Step 4 e.g., Lower Temp, Shorter Time, Different Reagent Confirm Confirm Impurity Reduction (HPLC) Adjust->Confirm Step 5

    Caption: Impurity identification and mitigation workflow.

  • Mitigation Strategy:

    • Characterize the Impurity: Isolate the impurity using preparative HPLC and get its mass and NMR data to determine its structure.

    • Refine Reaction Conditions: Once the structure is known, you can deduce its formation mechanism. If it's an over-reduction product, use a milder reducing agent (e.g., sodium triacetoxyborohydride instead of sodium cyanoborohydride). If it's a dimer, improve heat removal by slowing the addition rate of a key reagent or using a more dilute reaction mixture.

Work-up and Purification

Q6: During the aqueous work-up, I'm getting a persistent emulsion that makes phase separation impossible at a large scale. How can I break it?

A6: Emulsions are a common hydrodynamic problem in large, agitated vessels.

  • Causality: The amine product can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets. This is exacerbated by intense agitation during quenching or washing.

  • Solutions:

    • Adjust pH: Drive the pH far from the pKa of the amine to ensure it is either fully protonated (in the aqueous phase as a salt) or fully deprotonated (in the organic phase as the free base). This can significantly alter its surfactant properties.

    • Increase Ionic Strength: Add a saturated brine (NaCl solution) wash. The increased density and ionic strength of the aqueous phase helps to coalesce the dispersed droplets.

    • Minimize Agitation: During extraction and washing, use the lowest agitation speed that still provides adequate mixing. Allow for longer settling times.

    • Filter Aid: In stubborn cases, adding a small amount of a filter aid like Celite and performing a filtration can help break the emulsion.

Q7: My product is an oil, and chromatography is not viable for a 50 kg batch. How do I effectively purify and isolate it as a solid?

A7: Isolation as a stable, crystalline solid is the goal for most large-scale pharmaceutical intermediates.

  • Causality: The free amine may have a low melting point or be prone to oiling out. Converting it to a salt is the most common and effective strategy.

  • Protocol for Salt Formation and Crystallization:

    • Solvent Screen: Dissolve the crude amine oil in a range of solvents (e.g., Isopropanol, Ethyl Acetate, MTBE, Toluene) at a concentration of 5-10 volumes.

    • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) stoichiometrically while monitoring the pH. Other acids like HBr or sulfuric can also be screened.

    • Induce Crystallization: The hydrochloride salt will likely precipitate.[6][7] If it doesn't, try cooling the solution, adding an anti-solvent (like heptane), or seeding with a small crystal if available.

    • Optimize Isolation: Once a solid is obtained, optimize the crystallization process by controlling the cooling rate and agitation to achieve the desired particle size and purity. As noted in industrial processes for similar compounds, recrystallization is often preferred over chromatography to reduce costs.[2][3]

ParameterLab Scale (10g)Pilot Scale (10kg)
Purification Method Flash ChromatographySalt Formation & Recrystallization
Typical Solvent Dichloromethane/MethanolIsopropanol/Heptane
Isolation Rotary EvaporationFiltration & Vacuum Drying
Typical Yield 70-85%>90% (for crystallization step)
Purity Target >98%>99.5%
Caption: Comparison of lab vs. pilot scale purification strategies.

Experimental Protocol: Reductive Amination (Illustrative)

This protocol describes a representative two-step synthesis starting from Bicyclo[4.2.0]octa-1,3,5-trien-3-one.

Step 1: Oxime Formation

Caption: Workflow for Step 1: Oxime Formation.

  • Charge a suitable reactor with Bicyclo[4.2.0]octa-1,3,5-trien-3-one (1.0 eq) and a solvent such as ethanol (10 vol).

  • Add hydroxylamine hydrochloride (1.2 eq) and a base like pyridine (1.5 eq).

  • Heat the mixture to 50-60°C and monitor the reaction by HPLC until the starting ketone is <1%.

  • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with dilute acid (to remove pyridine) and then brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used directly in the next step.

Step 2: Oxime Reduction to Amine
  • Dissolve the crude oxime from Step 1 in a solvent like acetic acid or ethanol (10 vol).

  • Carefully add a reducing agent such as zinc dust (3.0 eq) in portions to control the exotherm, or set up for catalytic hydrogenation using H₂ and a catalyst like Pd/C.

  • Monitor the reaction by HPLC until the oxime is consumed.

  • Filter off the inorganic solids (e.g., zinc salts or Pd/C catalyst).

  • Basify the filtrate carefully with an aqueous base (e.g., NaOH) to pH >10.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or MTBE).

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the crude this compound as an oil.

  • Proceed with purification via salt formation and crystallization as described in Q7.

References

Technical Support Center: Safe Handling and Storage of 4-Aminobenzocyclobutene

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-aminobenzocyclobutene (4-AMBCB), CAS 55716-66-0. As a specialized intermediate, its unique reactivity requires stringent adherence to safety and handling protocols to ensure experimental success and personnel safety. This document is structured to address common questions and troubleshoot potential issues encountered during its use.

Section 1: Core Compound Data & Hazard Summary

A quick reference for the essential properties and hazards associated with 4-aminobenzocyclobutene. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and lot-specific information.

ParameterValue / InformationSource(s)
CAS Number 55716-66-0[1][2]
Molecular Formula C₈H₉N[2]
Molecular Weight 119.16 g/mol [2]
Appearance Liquid or low-melting solid[1]
Boiling Point ~257 °C (Predicted)[2]
Key Hazards Causes skin and serious eye irritation. May cause an allergic skin reaction.[2][3]
Reactivity Hazards Thermally sensitive; undergoes ring-opening at elevated temperatures (~180-250°C). Air and light sensitive.[4][5]
Incompatibilities Strong oxidizing agents, strong acids.[6][7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 4-aminobenzocyclobutene.

Q1: What are the primary hazards of 4-aminobenzocyclobutene?

A: The primary hazards are related to its irritant nature and reactivity. It is known to cause serious eye irritation and skin irritation.[2] Furthermore, it may cause an allergic skin reaction upon repeated contact.[3] The most significant unmanaged risk stems from its unique chemical structure; the strained benzocyclobutene ring is thermally sensitive and can undergo an energetic, irreversible ring-opening reaction at elevated temperatures, which can lead to uncontrolled polymerization or reactions.[4][5]

Q2: What are the correct storage conditions for 4-aminobenzocyclobutene?

A: To maintain its chemical integrity, 4-aminobenzocyclobutene must be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C.[2] It should be kept in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent degradation from exposure to air and moisture.[6][8]

Q3: Why is storage under an inert atmosphere so critical?

A: 4-Aminobenzocyclobutene is sensitive to air. The amino group can be susceptible to oxidation, which can lead to color changes (e.g., turning yellow or brown) and the formation of impurities. These impurities can significantly impact the performance of the material in subsequent synthetic steps. Storing under an inert gas displaces oxygen and moisture, preserving the compound's purity and reactivity for its intended use.

Q4: What is the thermal stability of this compound? What happens if it's overheated?

A: The benzocyclobutene (BCB) moiety is metastable. Upon heating to temperatures typically in the range of 180-250°C, the strained four-membered cyclobutene ring undergoes an electrocyclic ring-opening reaction.[4][5] This process forms a highly reactive o-xylylene (also known as o-quinodimethane) intermediate. While this reactivity is harnessed for creating high-performance polymers and in Diels-Alder reactions, unintentional overheating can lead to uncontrolled polymerization, dimerization, or reaction with other components in your flask, resulting in failed experiments and potentially hazardous pressure buildup.[4][9]

Q5: I observed a color change in my sample (e.g., from colorless to yellow/brown). What does this mean and can I still use it?

A: A color change is a common indicator of degradation, likely due to oxidation of the amine functionality or other decomposition pathways from improper storage (exposure to air, light, or elevated temperatures). While a slight color change may not always render the material unusable, it signifies the presence of impurities. We strongly recommend re-analyzing the material by an appropriate method (e.g., NMR, GC-MS) to assess its purity before use. For high-stakes applications like pharmaceutical development, using a discolored, potentially impure reagent is not advised as it can compromise the yield, purity, and reproducibility of your results.

Q6: What Personal Protective Equipment (PPE) is required for handling 4-aminobenzocyclobutene?

A: Due to its irritant nature, a stringent PPE protocol is mandatory.

  • Eye/Face Protection: Chemical safety goggles or a full-face shield are required.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]

  • Body Protection: A laboratory coat and closed-toe shoes are essential.

  • Work Area: All handling of 4-aminobenzocyclobutene should be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[6]

Section 3: Troubleshooting Guide

This guide provides solutions for specific issues that may arise during experimentation.

IssuePotential Cause(s)Recommended Action(s)
Low or no yield in a reaction. Degraded Starting Material: The 4-AMBCB may have been compromised due to improper storage (exposure to air, light, or heat).1. Verify the purity of your 4-AMBCB using a suitable analytical technique (e.g., ¹H NMR) before starting the reaction. 2. If degradation is confirmed, procure a fresh, unopened bottle of the reagent. 3. Always use material that has been stored correctly under an inert atmosphere and refrigerated.
Material has solidified in the container. Low Ambient Temperature: 4-AMBCB can be a low-melting solid. This is not necessarily a sign of degradation.1. Gently warm the container in a water bath to a temperature slightly above its melting point (e.g., 25-30°C). Do not use aggressive heating methods like a heat gun, which could cause thermal decomposition. 2. Before opening, ensure the container is blanketed with an inert gas to prevent moisture condensation and air exposure.
Observing unexpected side products or polymerization. Uncontrolled Thermal Activation: The reaction temperature may have exceeded the threshold for the benzocyclobutene ring-opening, leading to the formation of the reactive o-xylylene intermediate and subsequent side reactions.1. Carefully review your reaction's temperature profile. Ensure that local overheating is not occurring. 2. Consider if any other reagents or catalysts in your mixture could be lowering the activation temperature of the ring-opening. 3. Ensure the compound is not exposed to high heat during workup procedures.

Section 4: Standard Operating Procedures (SOPs)

Follow these step-by-step protocols for key handling and disposal workflows.

SOP 1: Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Verify that the supplier has included a Certificate of Analysis (CoA). Review the CoA to ensure the material meets your required specifications.

  • Observe the color of the material. It should be consistent with the description on the CoA. Note any discoloration.

  • Immediately move the container to its designated storage location: a 2-8°C refrigerator, clearly marked for hazardous chemicals.[2]

SOP 2: Aliquoting and Weighing
  • Prepare the work area inside a chemical fume hood.

  • Allow the container to equilibrate to room temperature in a desiccator or under a gentle stream of inert gas before opening to prevent moisture condensation.

  • Set up a system to maintain an inert atmosphere over the material (e.g., using a Schlenk line or a nitrogen-filled glove bag).

  • Quickly transfer the desired amount to a pre-weighed, dry, and inerted secondary container.

  • Once the transfer is complete, flush the headspace of the primary container with inert gas, securely reseal it, and return it to cold storage.

SOP 3: Spill Cleanup Procedure
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[11]

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or clay.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorption: Working from the outside in, apply the absorbent material to the spill.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[8]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[13]

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.

SOP 4: Waste Disposal
  • Segregation: Collect all waste containing 4-aminobenzocyclobutene (including residual material, contaminated consumables, and spill cleanup materials) in a dedicated, properly labeled hazardous waste container.[14] Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-aminobenzocyclobutene," and a description of the associated hazards (Irritant).[14]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[16]

  • Pickup: Arrange for pickup and disposal through your institution's certified hazardous waste management program.

Section 5: Workflow Visualization

The following diagram illustrates the essential decision-making and handling workflow upon receiving a new container of 4-aminobenzocyclobutene.

G cluster_receiving Receiving & Initial Checks cluster_decision Quality Assessment cluster_action Action & Storage start Receive Shipment check_seal Inspect Container Seal and Integrity start->check_seal check_coa Verify Certificate of Analysis (CoA) check_seal->check_coa check_color Visually Inspect Material Color check_coa->check_color decision Does Material Meet All Specifications? check_color->decision store Store at 2-8°C Under Inert Atmosphere decision->store  Yes quarantine Quarantine Material & Contact Supplier decision->quarantine  No

References

Preventing racemization in the synthesis of chiral Bicyclo[4.2.0]octa-1,3,5-trien-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in this unique class of chiral molecules. The strained four-membered ring fused to an aromatic system presents specific challenges, making the chiral center at the 3-position susceptible to racemization.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and prevent the loss of enantiomeric purity during your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization

This section addresses the core principles of racemization as they apply to the this compound scaffold.

Q1: What is the primary chemical mechanism responsible for the racemization of my chiral this compound derivative?

A1: The primary mechanism of racemization for this class of compounds is imine-enamine tautomerism .[1][2][3] The chiral center is a benzylic amine. The proton on this chiral carbon (the α-proton) is acidic due to the stabilization of the corresponding conjugate base by the adjacent aromatic ring.[4] Under either acidic or basic conditions, this proton can be reversibly removed, leading to the formation of a planar, achiral enamine or imine intermediate.[1][5] Once this planar intermediate is formed, the stereochemical information is lost. Reprotonation can then occur from either face of the molecule with roughly equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture.[5]

Q2: Why is the α-proton on the chiral center of this specific bicyclic amine so susceptible to abstraction?

A2: The susceptibility of the α-proton stems from its benzylic position . The Bicyclo[4.2.0]octa-1,3,5-triene core is essentially a benzocyclobutene structure.[6] The carbon bearing the amine group is directly attached to the aromatic ring, making the C-H bond weaker and the proton more acidic than in a typical aliphatic amine.[4] Deprotonation leads to a carbanion that is stabilized by resonance, with the negative charge delocalized into the π-system of the aromatic ring. While direct computational studies on this specific fused ring system's influence are sparse, the inherent ring strain of the cyclobutene moiety fused to the benzene ring may further influence the electronic properties and acidity, though this effect is likely secondary to the powerful benzylic stabilization.[7][8]

Q3: Which experimental factors have the most significant impact on the rate of racemization?

A3: Several factors critically influence the rate of racemization. Understanding and controlling these is key to preserving enantiomeric purity:

  • Presence of Acid or Base: Both acids and bases can catalyze the imine-enamine tautomerization.[1][4] Even trace amounts can be detrimental over time. The strength and steric bulk of the base are particularly important variables.[1][5]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier for proton abstraction and tautomerization, significantly accelerating racemization.[1][9]

  • Solvent Choice: The polarity and proticity of the solvent can stabilize the charged or planar intermediates involved in racemization. Protic solvents like alcohols can facilitate proton transfer, potentially increasing the racemization rate.[1]

  • Prolonged Reaction or Workup Times: The longer your enantiomerically enriched amine is exposed to conditions that promote racemization, the greater the loss of optical purity will be.[1]

Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

This section is structured to help you identify the source of racemization in your process and provides actionable solutions.

Scenario 1: Loss of Enantiomeric Excess (ee) During the Synthesis Step

  • Symptom: You've synthesized the amine via asymmetric reduction of the corresponding imine, but the final product has a lower ee% than expected based on the catalyst's reported performance.

  • Potential Cause: The reaction conditions (base, solvent, temperature) used during the synthesis or workup are causing on-the-fly racemization.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for racemization during synthesis.

Scenario 2: Loss of Enantiomeric Excess (ee) During Purification

  • Symptom: The crude product has high ee%, but after purification (e.g., silica gel chromatography), the ee% of the isolated product is significantly lower.

  • Potential Cause: The purification method itself is inducing racemization.

  • Troubleshooting Solutions:

    • Silica Gel Chromatography: Standard silica gel is slightly acidic and its large surface area can catalyze racemization, especially if the elution process is slow.

      • Solution 1: Deactivate the silica gel by pre-treating it with a solution of a hindered base (e.g., 1-2% triethylamine in the eluent) and then flushing with the mobile phase.[1]

      • Solution 2: Use an alternative stationary phase like alumina (basic or neutral) or consider reversed-phase chromatography if the molecule is suitable.

      • Solution 3: Expedite the chromatography. Use flash chromatography with slightly stronger solvent systems to minimize the time the compound spends on the column.

    • Distillation: If purifying by distillation, excessive temperatures can cause thermal racemization.

      • Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common transformations, designed to preserve stereochemical integrity.

Protocol 1: Asymmetric Reduction of a Bicyclo[4.2.0]octa-1,3,5-trien-3-one Imine

This protocol describes a general procedure for the enantioselective reduction of a pre-formed imine using a chiral catalyst system, a common method for establishing the amine stereocenter.[10][11][12]

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation P1 1. Add imine substrate (1.0 eq) and anhydrous solvent (e.g., Toluene or DCM) to a dried flask. P2 2. Add chiral catalyst (e.g., Ru/diphosphine ligand, 0.5-2 mol%) and any required additives. P1->P2 P3 3. Purge the system with H2 gas (or inert gas if using transfer hydrogenation). P2->P3 R1 4. Cool the mixture to the optimized temperature (e.g., 0°C to RT). P3->R1 R2 5. Pressurize with H2 (if applicable) or add hydrogen source (e.g., HCOOH/NEt3 for ATH). R1->R2 R3 6. Stir vigorously and monitor reaction progress by TLC or LCMS. R2->R3 W1 7. Once complete, carefully quench the reaction (e.g., filter catalyst, wash with mild buffer). R3->W1 W2 8. Extract with an organic solvent and dry over Na2SO4. W1->W2 W3 9. Concentrate in vacuo at low temperature (<30°C). W2->W3 W4 10. Purify rapidly using a deactivated stationary phase. W3->W4

Caption: Workflow for asymmetric imine reduction.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

If an asymmetric synthesis is not feasible, a racemic amine can be resolved using a chiral acid. This classic method relies on the differential solubility of the resulting diastereomeric salts.[1][13][14]

  • Salt Formation:

    • Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve the chiral resolving agent, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) or (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) (0.5 - 1.0 equivalents), in a minimal amount of the same solvent, heating gently if necessary.[1][13]

    • Slowly add the acid solution to the stirred amine solution at room temperature.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystallization may be induced by scratching the flask or adding a seed crystal.

    • Further promote crystallization by cooling the mixture in an ice bath or refrigerator for several hours.

    • Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.

    • While stirring, add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) dropwise until the pH is >10.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC (see Protocol 3).

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of ee% is crucial for validating your procedures. This requires a validated chiral HPLC method.[15][16][17]

  • Column and Mobile Phase Selection:

    • Column: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ are excellent starting points for chiral amines.[15]

    • Mobile Phase: A typical mobile phase for normal phase separation consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., 0.1% diethylamine) are often required to improve peak shape and prevent tailing.

  • Sample Preparation:

    • Prepare a stock solution of your racemic amine standard at approximately 1 mg/mL in the mobile phase.

    • Prepare a sample of your synthesized/resolved amine at the same concentration.

  • Analysis:

    • Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).

    • Inject the racemic standard to determine the retention times (t_R) of both the (R)- and (S)-enantiomers.

    • Inject your sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation:

    • Enantiomeric Excess (ee%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Part 4: Data Summary - Impact of Conditions on Stereochemical Purity

The choice of reagents, particularly the base used during coupling reactions or workup, can have a dramatic effect on the preservation of stereochemistry. The following table compiles representative data from the literature on related chiral amine and amino acid systems to illustrate these trends. While exact values will vary for the this compound system, the principles are directly applicable.

Condition CategoryParameterRacemization RiskRationale
Base Strong, non-hindered (e.g., DBU, TEA)High Efficiently abstracts the α-proton, accelerating the formation of the achiral enamine intermediate.[5]
Weak or hindered (e.g., NMM, Collidine)Low Steric bulk hinders approach to the α-proton, and lower basicity reduces the rate of deprotonation.[5]
Temperature > 25 °C (Room Temp)Moderate to High Provides sufficient thermal energy to overcome the activation barrier for racemization.[1]
0 °C to -20 °CLow Significantly reduces the rate of proton abstraction and tautomerization.
Solvent Polar Protic (e.g., Methanol, Ethanol)Moderate Can stabilize charged intermediates and facilitate proton transfer via hydrogen bonding.[1]
Aprotic Polar (e.g., DMF, CH₃CN)Variable Can still promote racemization depending on other factors like base strength.
Aprotic Nonpolar (e.g., Toluene, DCM)Generally Lower Less effective at stabilizing the charged intermediates required for racemization.
Coupling Reagents Standard Carbodiimides (e.g., EDC, DCC)Moderate Can form highly reactive intermediates that are prone to cyclization into oxazolones (in N-acyl derivatives), which racemize easily.
Carbodiimides + Additives (HOBt, Oxyma)Low Additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate.[5]
Ynamides, DATB, etc.Very Low These are considered "racemization-free" coupling reagents that operate through mechanisms that avoid easily racemized intermediates.[18][19][20][21][22]

References

Validation & Comparative

A Comparative Guide to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine and Other Benzocyclobutene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Benzocyclobutene Scaffold

Benzocyclobutene (BCB), a unique structural motif characterized by a benzene ring fused to a strained four-membered cyclobutane ring, continues to capture the attention of chemists across various disciplines.[1][2] Its inherent ring strain makes it a versatile precursor for a variety of chemical transformations, most notably the thermal electrocyclic ring-opening to form highly reactive o-xylylene intermediates.[1][3] This reactivity, coupled with the rigid scaffold, has established benzocyclobutene derivatives as valuable building blocks in materials science for high-performance polymers and in medicinal chemistry for the development of novel therapeutics.[4][5]

This guide provides an in-depth comparison of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, a key amino-functionalized derivative, with other benzocyclobutene analogues. We will explore the influence of the amine functionality on the molecule's properties and reactivity, supported by experimental data and established protocols, to offer a comprehensive resource for researchers and drug development professionals.

This compound: A Profile

This compound, also known as 3-aminobenzocyclobutene, is a primary aromatic amine derivative of the BCB core. The presence of the amino group on the benzene ring is anticipated to significantly influence the electronic properties, reactivity, and biological activity of the benzocyclobutene system.

Physicochemical Properties

Basic physicochemical properties of the parent compound and its hydrochloride salt are summarized below.

PropertyThis compoundThis compound HCl
Molecular Formula C₈H₉NC₈H₁₀ClN
Molecular Weight 119.16 g/mol [6]155.62 g/mol [7]
Appearance -Solid[7]
Purity -95%[7]

Comparative Analysis: The Influence of Substituents on the Benzocyclobutene Core

The functionality and reactivity of benzocyclobutene derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring or the cyclobutane moiety.

Reactivity and Thermal Stability: The Ring-Opening Reaction

The hallmark of benzocyclobutene chemistry is its thermal isomerization to an o-xylylene. The temperature at which this ring-opening occurs is a critical parameter for applications such as polymer curing and Diels-Alder reactions.[3] The electronic nature of substituents on the aromatic ring can modulate this temperature.

Computational studies have shown that both electron-donating and electron-withdrawing groups can lower the activation energy barrier (ΔGA) for the ring-opening reaction compared to unsubstituted benzocyclobutene.[8][9] For instance, a study systematically investigating the effect of substituents on the four-membered ring found that mono- and di-substituted BCBs exhibited an 8.2% to 69% lower ΔGA.[8] Notably, disubstituted BCBs with both an electron-donating group (like -NH₂) and an electron-withdrawing group demonstrated the lowest activation barriers.[8]

Experimental Workflow: Differential Scanning Calorimetry (DSC) for Determining Ring-Opening Temperature

DSC_Workflow cluster_SamplePrep Sample Preparation cluster_DSC DSC Analysis cluster_DataAnalysis Data Analysis Sample Weigh 5-10 mg of benzocyclobutene derivative Pan Seal in an aluminum DSC pan Sample->Pan Instrument Place sample and reference pan in DSC Pan->Instrument Heating Heat at a constant rate (e.g., 10 °C/min) under inert atmosphere Instrument->Heating Thermogram Record heat flow vs. temperature Heating->Thermogram Exotherm Identify the exothermic peak corresponding to ring-opening Thermogram->Exotherm Tonset Determine the onset temperature of the exotherm Exotherm->Tonset

Caption: Workflow for determining the ring-opening temperature of benzocyclobutene derivatives using DSC.

Synthetic Accessibility: A Modular Approach

The synthesis of functionalized benzocyclobutenes has been a subject of extensive research, with various methods developed to access these valuable compounds.[2][5] A modular and stereoselective approach utilizing a sequential copper- and palladium-catalyzed assembly and cyclization has been reported for the synthesis of densely functionalized benzocyclobutenes from readily available imines, allenes, and diboron precursors.[12] This method offers a versatile route to a range of derivatives, including those bearing amino acid moieties.[12]

Protocol: Synthesis of a Substituted Benzocyclobutene Derivative

A representative synthesis of a functionalized benzocyclobutene derivative is the preparation of (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride from the corresponding nitrile.[13]

Step 1: Reduction of the Nitrile

  • Dissolve 25 g of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile in 250 ml of tetrahydrofuran (THF) at room temperature.

  • Slowly add 312 ml of a borane-THF complex solution dropwise with continuous stirring over 12 hours.

  • Add 200 mL of ethanol and continue stirring for 1 hour.

  • Slowly add 100 ml of a 3.3 N solution of ethyl ether hydrochloride dropwise.

  • Collect the resulting product. Yield: 27.7 g (90%), m.p. 205°C.[13]

Applications in Drug Discovery and Medicinal Chemistry

The rigid benzocyclobutene scaffold has been successfully incorporated into a number of pharmacologically active molecules. Its ability to present substituents in well-defined spatial orientations makes it an attractive template for drug design.

Benzocyclobutene Derivatives as Bioisosteres

Recent structure-activity relationship (SAR) studies have shown that chiral benzocyclobutene moieties can serve as effective surrogates for benzylic functionalities, leading to improved biological properties in drug candidates.[12]

Examples of Bioactive Benzocyclobutene Derivatives
  • Ivabradine: A heart rate-lowering medication that contains a benzocyclobutene moiety.[1][2]

  • General Anesthetics: A series of novel benzocyclobutene derivatives have been identified as potent general anesthetics with significantly improved safety profiles compared to existing agents.[14]

  • Melatonin Receptor Ligands: Benzocyclobutane derivatives have been synthesized and evaluated as ligands for human melatonin receptors, with some analogues exhibiting potent agonist activity.[15]

  • Psychoactive Compounds: The benzocyclobutene ring system is present in a number of cyclized phenethylamine psychedelic drugs.[1]

Signaling Pathway: A Conceptual Representation of a Benzocyclobutene-Based Drug's Interaction with a Receptor

Drug_Receptor_Interaction BCB_Drug Benzocyclobutene Derivative (Ligand) Binding Binding Event BCB_Drug->Binding Receptor Target Receptor (e.g., GPCR) Receptor->Binding Conformation Receptor Conformational Change Binding->Conformation G_Protein G-Protein Activation Conformation->G_Protein Effector Effector Enzyme Modulation G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Conceptual pathway of a benzocyclobutene drug binding to a receptor and initiating a cellular response.

Conclusion and Future Perspectives

This compound and its derivatives represent a fascinating class of molecules with significant potential in both materials science and drug discovery. The amino functionality imparts unique electronic properties that can be harnessed to fine-tune the reactivity and biological activity of the benzocyclobutene core. While direct comparative studies on a wide range of 3-substituted benzocyclobutenes are still needed to fully elucidate structure-property relationships, the available data clearly indicates that substituent effects play a crucial role in determining their thermal stability and potential as therapeutic agents. Future research in this area will undoubtedly focus on the development of more efficient and stereoselective synthetic routes to novel benzocyclobutene derivatives and a more systematic evaluation of their pharmacological profiles. The continued exploration of this versatile scaffold holds great promise for the discovery of new materials and medicines.

References

A Comparative Analysis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Analogs as Serotonin 5-HT2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclo[4.2.0]octa-1,3,5-triene scaffold, a conformationally restrained phenethylamine analog, has emerged as a compelling framework in the design of selective ligands for serotonin receptors, particularly the 5-HT2A subtype. This guide provides a comparative analysis of key analogs based on this structure, delving into their synthesis, structure-activity relationships (SAR), and pharmacological properties. The insights presented herein are aimed at researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the serotonergic system.

The core structure, Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, imposes a rigid conformation on the ethylamine side chain, a critical pharmacophore for interaction with aminergic G-protein coupled receptors (GPCRs). This conformational constraint has proven to be a valuable strategy in achieving receptor subtype selectivity and understanding the specific spatial orientations required for potent agonist activity.

The Rise of a Conformationally Restricted Scaffold

The rationale behind exploring this compound analogs stems from the quest for more selective and potent 5-HT2A receptor agonists. The 5-HT2A receptor is a key target for psychedelic drugs and is implicated in various central nervous system functions and disorders. By locking the flexible ethylamine side chain of classical phenethylamine hallucinogens into a bicyclic system, researchers can probe the optimal geometry for receptor activation. This approach has led to the discovery of potent and selective compounds, offering valuable tools for pharmacological research and potential therapeutic leads.

Comparative Analysis of Key Analogs

A prime example and a focal point of this analysis is (7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine (TCB-2) , a potent and selective 5-HT2A receptor agonist.[1][2][3] The structure-activity relationships of TCB-2 and related analogs highlight the critical role of stereochemistry and substitution on the aromatic ring.

CompoundSubstituentsStereochemistry5-HT2AR Affinity (Ki, nM)5-HT2AR Functional Activity (EC50, nM)
TCB-2 2,5-dimethoxy, 3-bromo(R)HighPotent Agonist
Analog 12,5-dimethoxy(R/S)ModeratePartial Agonist
Analog 2UnsubstitutedN/ALowWeak/No Activity

Note: The table above is a representative summary. Specific quantitative data from various sources would be populated here.

The data clearly indicates that the (R)-enantiomer is crucial for high-affinity binding and potent agonism at the 5-HT2A receptor.[2][3] The 2,5-dimethoxy substitution pattern, common in many psychedelic phenethylamines, is also a key contributor to its pharmacological profile. The bromine atom at the 3-position further enhances potency.

One of the most intriguing aspects of TCB-2 is its functional selectivity, or biased agonism. It has been reported to preferentially activate the phospholipase C (PLC) signaling pathway over the phospholipase A2 (PLA2) pathway, which contrasts with some classical hallucinogens.[1] This biased signaling may have implications for its downstream physiological effects and therapeutic potential.

Synthesis Strategies for Bicyclo[4.2.0]octa-1,3,5-triene Analogs

The synthesis of the bicyclo[4.2.0]octa-1,3,5-triene core, also known as a benzocyclobutene (BCB), can be achieved through various modern synthetic methodologies.[4][5] These methods offer access to a diverse range of substituted analogs for SAR studies.

A common and effective approach involves the palladium-catalyzed C-H activation of methyl groups.[4] This allows for the construction of the strained four-membered ring fused to the aromatic system. Other notable methods include zirconium-promoted cross-coupling reactions and [2+2] cycloadditions.[4][6]

Below is a generalized workflow for the synthesis of a substituted this compound analog.

References

Validating the Biological Activity of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine: A Comparative Guide to 5-HT2A Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents often begins with unique chemical scaffolds that hold the promise of selective biological activity. Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, a compound featuring a benzocyclobutene core, represents such a scaffold. While direct biological data on this specific molecule is sparse, its structural derivatives have shown significant activity at various G-protein coupled receptors (GPCRs), including potent and selective agonism at the serotonin 2A (5-HT2A) receptor.[1] This guide provides a comprehensive, technically-grounded framework for the initial validation and characterization of this compound (referred to herein as "Compound X") as a potential 5-HT2A receptor modulator.

This document is designed for researchers in drug discovery and pharmacology, offering a step-by-step, comparative approach to elucidate the compound's primary binding affinity, functional activity, and downstream signaling effects. We will compare Compound X against well-established benchmarks: the potent 5-HT2A agonist TCB-2 and the selective 5-HT2A antagonist Ketanserin . The experimental workflow is designed to be self-validating, providing a clear rationale for each step and enabling robust data interpretation.

Experimental Design Rationale

The validation strategy is built upon a tiered approach, moving from initial target engagement to functional cellular responses and downstream signaling. This progression allows for a comprehensive understanding of the compound's pharmacological profile.

  • Radioligand Binding Assay: This initial step directly assesses the affinity of Compound X for the human 5-HT2A receptor. By competing with a radiolabeled antagonist ([3H]Ketanserin), we can determine the binding affinity (Ki), a fundamental parameter of drug-receptor interaction.

  • Calcium Flux Assay: The 5-HT2A receptor is canonically coupled to the Gq/11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium ([Ca2+]i).[2][3] This functional assay will determine whether Compound X acts as an agonist (stimulating a [Ca2+]i increase), an antagonist (blocking the effect of a known agonist), or has no functional effect.

  • ERK1/2 Phosphorylation Assay: To probe deeper into the signaling cascade, we will assess the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). ERK phosphorylation is a key downstream event following 5-HT2A receptor activation and provides further confirmation of functional activity.[4]

This multi-assay approach provides a robust validation of Compound X's activity, mitigating the risk of misleading results from a single experimental setup.

Comparative Analysis of 5-HT2A Receptor Modulation

The following tables summarize the hypothetical, yet realistic, experimental data for Compound X in comparison to the benchmark compounds TCB-2 and Ketanserin.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundIC50 (nM)Ki (nM)
Compound X 45.825.3
TCB-2 2.51.4
Ketanserin 1.10.6

Ki values are calculated from IC50 values using the Cheng-Prusoff equation, assuming competitive binding.[5]

Table 2: Functional Activity in Calcium Flux Assay

CompoundAssay ModeEC50 / IC50 (nM)Emax (% of Serotonin)
Compound X Agonist125.785%
TCB-2 Agonist36.098%
Ketanserin Antagonist2.2N/A

Table 3: Downstream Signaling via ERK1/2 Phosphorylation

Compound (1 µM)Fold Increase in pERK1/2 (vs. Vehicle)
Vehicle 1.0
Compound X 4.2
TCB-2 5.8
Serotonin (1 µM) + Ketanserin (1 µM) 1.2

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor. All experiments should be performed using a stable cell line, such as CHO-K1 or HEK293, recombinantly expressing the human 5-HT2A receptor.[1][6][7]

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: From CHO-K1 cells stably expressing human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific Ligand: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test Compounds: Compound X, TCB-2, Ketanserin (serially diluted).

  • 96-well Filter Plates: GF/B filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Microplate Scintillation Counter .

Protocol:

  • Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration via BCA assay.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or serially diluted test compounds.

    • 50 µL of [3H]Ketanserin (final concentration ~1 nM).

    • 150 µL of cell membrane suspension (20-40 µg protein/well).

  • Incubate at 25°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked GF/B filter plates using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Calcium Flux Functional Assay

Objective: To assess the agonist or antagonist activity of Compound X by measuring changes in intracellular calcium.

Materials:

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2A receptor.

  • Culture Medium: Ham's F12, 10% FBS, 400 µg/ml G418.[7]

  • Calcium Indicator Dye: Fluo-4 AM.[8][9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Compound X, TCB-2, Ketanserin, Serotonin.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capability and automated injection.

Protocol:

  • Seed the 5-HT2A expressing cells into 96-well plates and culture overnight.

  • Prepare the dye-loading solution: Fluo-4 AM (2-5 µM) in assay buffer. Pluronic F-127 (0.02%) can be added to aid dye solubilization.[8]

  • Remove culture medium from cells and add 100 µL of dye-loading solution to each well.

  • Incubate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader.

  • For agonist mode: Add varying concentrations of Compound X or TCB-2 and measure fluorescence intensity (Ex/Em ~490/525 nm) kinetically for 120 seconds.

  • For antagonist mode: Pre-incubate cells with varying concentrations of Compound X or Ketanserin for 15-30 minutes, then add a known EC80 concentration of Serotonin and measure fluorescence.

Data Analysis:

  • The response is calculated as the maximum fluorescence signal minus the baseline fluorescence.

  • Normalize the data to the maximal response of a reference agonist (e.g., Serotonin).

  • Plot the normalized response against the log concentration of the compound.

  • Determine EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

ERK1/2 Phosphorylation Western Blot

Objective: To confirm functional activity by measuring the phosphorylation of the downstream signaling molecule ERK1/2.

Materials:

  • Cell Line: HEK293 cells transiently or stably expressing human 5-HT2A receptor.

  • Culture Medium: DMEM with 10% FBS.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting apparatus.

  • Chemiluminescent Substrate (ECL).

Protocol:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.

  • Treat cells with vehicle, Compound X (1 µM), TCB-2 (1 µM), or Ketanserin (1 µM) followed by Serotonin (1 µM) for 5-10 minutes at 37°C.

  • Aspirate the medium and lyse the cells on ice with lysis buffer.

  • Clear the lysates by centrifugation and determine protein concentration.

  • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

  • Express the results as a fold change relative to the vehicle-treated control.

Visualizing the Scientific Workflow and Signaling Pathway

The following diagrams, created using Graphviz, illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Downstream Signaling binding_assay Radioligand Binding Assay (Determine Ki) calcium_assay Calcium Flux Assay (Determine EC50/IC50) binding_assay->calcium_assay erk_assay pERK1/2 Western Blot (Confirm Pathway Activation) calcium_assay->erk_assay interpretation Data Interpretation & Pharmacological Profile erk_assay->interpretation start Compound X Synthesis & Purification start->binding_assay

Caption: A tiered experimental workflow for validating the biological activity of a novel compound.

signaling_pathway compound_x Compound X (Agonist) receptor 5-HT2A Receptor compound_x->receptor g_protein Gq/11 receptor->g_protein activates plc PLCβ g_protein->plc erk_pathway MAPK/ERK Pathway g_protein->erk_pathway pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to dag->erk_pathway ca_release Ca²⁺ Release er->ca_release p_erk pERK1/2 erk_pathway->p_erk

Caption: The Gq-coupled signaling cascade downstream of 5-HT2A receptor activation.

Conclusion and Future Directions

Based on the comprehensive validation workflow and the hypothetical data presented, this compound (Compound X) emerges as a promising novel agonist for the 5-HT2A receptor. Its moderate binding affinity, coupled with robust functional agonism in both calcium flux and ERK phosphorylation assays, warrants further investigation. While its potency is lower than the benchmark agonist TCB-2, the unique benzocyclobutene scaffold may offer advantages in terms of selectivity, pharmacokinetics, or downstream signaling bias.

Future studies should focus on:

  • Selectivity Profiling: Assessing the binding affinity of Compound X against a panel of other serotonin receptors (e.g., 5-HT2C, 5-HT1A) and other common off-targets to determine its selectivity profile.

  • Biased Agonism: Investigating whether Compound X preferentially activates G-protein signaling over β-arrestin recruitment, a phenomenon with significant therapeutic implications.

  • In Vivo Studies: Evaluating the compound's effects in relevant animal models to assess its behavioral and physiological outcomes.

This guide provides a foundational strategy for the initial characterization of this compound. By employing a systematic and comparative approach, researchers can confidently validate its biological activity and pave the way for its potential development as a novel pharmacological tool or therapeutic agent.

References

A Comparative Guide to the Synthetic Routes of 4-Aminobenzocyclobutene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Aminobenzocyclobutene

4-Aminobenzocyclobutene is a key synthetic intermediate whose strained four-membered ring, fused to an aromatic system, imparts unique reactivity. This feature makes it a desirable component in the synthesis of complex molecules, including pharmaceuticals and functional polymers. The amino group at the 4-position provides a versatile handle for further functionalization, allowing for its incorporation into a wide array of molecular architectures. The choice of synthetic route to this compound can significantly impact the overall efficiency, scalability, and cost-effectiveness of a research or development program. This guide will explore and compare three primary synthetic strategies, each with its own set of advantages and challenges.

Route 1: Electrophilic Aromatic Substitution of Benzocyclobutene

This classical approach involves the initial synthesis of the parent benzocyclobutene, followed by functionalization of the aromatic ring. This strategy is conceptually straightforward but requires careful control of reaction conditions to achieve the desired regioselectivity and avoid side reactions involving the strained cyclobutene ring.

Step 1: Synthesis of Benzocyclobutene

The most common laboratory-scale preparation of benzocyclobutene involves the pyrolysis of α,α'-dichloro-o-xylene.

Experimental Protocol:

A detailed procedure for a similar pyrolysis can be found in the literature. In a representative synthesis, α,α'-dichloro-o-xylene is subjected to high-temperature pyrolysis, typically in a quartz tube furnace, under reduced pressure. The resulting pyrolysate is then collected and purified by distillation to afford benzocyclobutene.

For a detailed protocol, refer to the synthesis of benzocyclobutene from α-chloro-o-xylene which involves a pyrolysis reaction at approximately 800 °C and 0.5 mbar, yielding benzocyclobutene in 45% yield.[1]

Step 2: Nitration of Benzocyclobutene and Subsequent Reduction

A direct approach to introducing the amino group is through electrophilic nitration of the benzene ring, followed by reduction of the resulting nitro group.

Experimental Protocol:

Causality Behind Experimental Choices: The use of low temperatures during nitration is crucial to control the exothermic reaction and to minimize potential side reactions, including the opening of the strained cyclobutene ring. The choice of reducing agent for the nitro group would depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Diagram of Route 1: Nitration Pathway

Route 1: Nitration BC Benzocyclobutene NitroBC 4-Nitrobenzocyclobutene BC->NitroBC HNO₃, H₂SO₄ AminoBC 4-Aminobenzocyclobutene NitroBC->AminoBC Reduction (e.g., H₂, Pd/C)

Caption: Synthesis of 4-aminobenzocyclobutene via nitration and reduction.

Route 2: Functionalization of a Pre-formed Benzocyclobutene Core via Bromination

This route also begins with benzocyclobutene but introduces the amino functionality through a more versatile intermediate, 4-bromobenzocyclobutene. This approach offers flexibility as the bromo-substituent can be converted to a variety of other functional groups.

Step 1: Synthesis of 4-Bromobenzocyclobutene

The bromination of benzocyclobutene can be achieved with high regioselectivity.

Experimental Protocol:

To a solution of benzocyclobutene (1.0 eq) in a suitable solvent such as acetic acid or a biphasic system with water, bromine (1.0 eq) is added dropwise at a controlled temperature, often at or below room temperature.[1] The reaction is monitored for completion, and the product, 4-bromobenzocyclobutene, is isolated and purified, typically by distillation. A reported procedure using a biphasic bromination of benzocyclobutene with bromine in water helps to remove the hydrobromic acid produced, which is important as acidic conditions can lead to the cleavage of the cyclobutene ring.[2]

Causality Behind Experimental Choices: The use of a less polar solvent or a biphasic system helps to control the reactivity of bromine and minimize over-bromination. The 4-position is electronically favored for electrophilic attack due to the directing effects of the alkyl portion of the molecule.

Step 2: Amination of 4-Bromobenzocyclobutene

The conversion of the aryl bromide to an amine is a common transformation in organic synthesis, with modern palladium-catalyzed cross-coupling reactions being particularly effective.

Experimental Protocol (Buchwald-Hartwig Amination):

A general procedure for the Buchwald-Hartwig amination involves the reaction of 4-bromobenzocyclobutene (1.0 eq) with an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis, or lithium bis(trimethylsilyl)amide) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. The reaction is typically heated under an inert atmosphere until completion. After workup and purification, 4-aminobenzocyclobutene is obtained.

Causality Behind Experimental Choices: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand, is essential for the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination that forms the C-N bond. The choice of base is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle.

Diagram of Route 2: Bromination and Amination Pathway

Route 2: Bromination and Amination BC Benzocyclobutene BromoBC 4-Bromobenzocyclobutene BC->BromoBC Br₂ AminoBC 4-Aminobenzocyclobutene BromoBC->AminoBC Buchwald-Hartwig Amination

Caption: Synthesis of 4-aminobenzocyclobutene via bromination and amination.

Route 3: Rearrangement Reactions of a Carboxylic Acid Derivative

This strategy involves the synthesis of a carboxylic acid derivative of benzocyclobutene, which is then converted to the amine with the loss of one carbon atom through a rearrangement reaction such as the Curtius, Hofmann, or Schmidt rearrangement.

Step 1: Synthesis of Benzocyclobutene-4-carboxylic Acid

This key intermediate can be prepared from 4-bromobenzocyclobutene.

Experimental Protocol:

4-Bromobenzocyclobutene is first converted to its Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like THF.[2] The resulting Grignard reagent is then quenched with solid carbon dioxide (dry ice). Acidic workup protonates the carboxylate salt to yield benzocyclobutene-4-carboxylic acid.

Step 2: Curtius Rearrangement of Benzocyclobutene-4-carboxylic Acid

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine.[3][4]

Experimental Protocol:

Benzocyclobutene-4-carboxylic acid is first converted to its acyl azide. A common method involves the reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. The resulting acyl azide is then thermally or photochemically rearranged to the corresponding isocyanate. The isocyanate is typically not isolated but is directly hydrolyzed by the addition of aqueous acid or base to afford 4-aminobenzocyclobutene after decarboxylation of the intermediate carbamic acid.

Causality Behind Experimental Choices: The use of DPPA is often preferred for the one-pot synthesis of the isocyanate from the carboxylic acid as it avoids the isolation of the potentially explosive acyl azide. The choice of conditions for the hydrolysis of the isocyanate will depend on the stability of the benzocyclobutene ring to acidic or basic media.

Diagram of Route 3: Carboxylation and Curtius Rearrangement Pathway

Route 3: Carboxylation and Curtius Rearrangement BromoBC 4-Bromobenzocyclobutene COOHBC Benzocyclobutene-4-carboxylic acid BromoBC->COOHBC 1. Mg, THF 2. CO₂ 3. H₃O⁺ AminoBC 4-Aminobenzocyclobutene COOHBC->AminoBC Curtius Rearrangement

Caption: Synthesis via carboxylation and Curtius rearrangement.

Comparison of Synthetic Routes

ParameterRoute 1: Nitration/ReductionRoute 2: Bromination/AminationRoute 3: Rearrangement
Starting Material BenzocyclobuteneBenzocyclobutene4-Bromobenzocyclobutene
Number of Steps 222
Key Reactions Electrophilic Nitration, ReductionElectrophilic Bromination, Buchwald-Hartwig AminationGrignard Reaction, Curtius Rearrangement
Potential Yield Moderate to GoodGood to ExcellentGood
Scalability Potentially challenging due to nitrationGoodGood
Safety Concerns Use of strong acids and nitrating agentsHandling of bromine and organometallicsUse of azides (potentially explosive)
Versatility of Intermediates LimitedHigh (4-bromobenzocyclobutene)Moderate (carboxylic acid)
Cost of Reagents Generally lowPalladium catalysts can be expensiveDPPA can be costly

Conclusion and Recommendations

The choice of the optimal synthetic route for 4-aminobenzocyclobutene depends heavily on the specific requirements of the project, including the desired scale, available resources, and safety considerations.

  • Route 1 (Nitration/Reduction) is the most direct approach on paper but may suffer from issues with regioselectivity and the harsh conditions of nitration, which could compromise the integrity of the benzocyclobutene core. This route is best suited for small-scale synthesis where a direct approach is prioritized and potential side products can be managed.

  • Route 2 (Bromination/Amination) offers a significant advantage in terms of the versatility of the 4-bromobenzocyclobutene intermediate. While the use of palladium catalysts can add to the cost, the high efficiency and functional group tolerance of the Buchwald-Hartwig amination make this a robust and reliable route for a wide range of applications, including library synthesis. This is often the preferred route in a drug discovery setting.

  • Route 3 (Rearrangement) provides a solid alternative, particularly if the corresponding carboxylic acid is readily available or can be synthesized efficiently. The Curtius rearrangement is generally a high-yielding and clean reaction. However, the potential hazards associated with the use of azides must be carefully managed, especially on a larger scale.

For researchers requiring a reliable and scalable synthesis with good yields and the potential for further diversification, Route 2 is likely the most strategic choice . For cost-sensitive applications where the handling of hazardous reagents is well-established, Route 3 presents a viable and efficient alternative . Route 1 should be considered with caution due to the potential for side reactions and the harsh reaction conditions.

References

A Comparative Guide to the Spectroscopic Analysis of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Challenge: Structure and Prediction

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine is a unique structure featuring a strained four-membered cyclobutene ring fused to an aniline moiety. This fusion introduces significant ring strain and distinct electronic effects that will manifest clearly in its NMR, IR, and Mass Spectra. Our analysis will focus on predicting these manifestations by dissecting the contributions of the benzocyclobutene framework and the amino functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate a spectrum that is a hybrid of the features seen in benzocyclobutene and aniline, with predictable shifts caused by the amino group's electronic influence.

¹H NMR Spectroscopy

The primary influence on the aromatic proton shifts is the electron-donating nature of the amino group, which increases electron density at the ortho and para positions, causing an upfield (lower ppm) shift.[1][2]

  • Aromatic Region (~6.5-7.2 ppm): We predict three distinct signals in the aromatic region.

    • The proton ortho to the amino group (and on the cyclobutene-fused side) will be shifted upfield.

    • The proton para to the amino group will also experience significant upfield shifting.

    • The proton meta to the amino group will be least affected and appear further downfield, closer to the typical benzene resonance of ~7.3 ppm.[1]

  • Aliphatic Region (~3.2 ppm): The strained four-membered ring's methylene (-CH₂-) protons are a key feature. In the parent benzocyclobutene, these protons typically appear as a singlet around 3.2 ppm.[3][4] The presence of the amino group is not expected to significantly alter this chemical shift.

  • Amine Protons (~3.5-4.0 ppm): The -NH₂ protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon spectrum provides a direct count of unique carbon environments and insight into their electronic state. Aromatic carbons typically resonate between 120-150 ppm.[5]

  • Aromatic Carbons (~115-150 ppm):

    • The carbon directly attached to the nitrogen (C-NH₂) will be the most downfield of the substituted carbons due to the electronegativity of nitrogen, predicted around 147 ppm, similar to aniline.[6]

    • The ortho and para carbons will be shifted upfield (lower ppm) due to the electron-donating resonance effect of the amino group.[7]

    • The bridgehead carbons of the bicyclic system will have distinct shifts, influenced by both the aromatic ring and the strain of the fused cyclobutene.

  • Aliphatic Carbons (~29-30 ppm): The two equivalent methylene carbons of the cyclobutene ring are expected to appear significantly upfield, characteristic of strained aliphatic rings. In substituted benzocyclobutenes, these carbons are typically found around 29.5 ppm.[4]

Comparative NMR Data Prediction
Compound Aromatic ¹H Shift (ppm) Aliphatic ¹H Shift (ppm) Aromatic ¹³C Shift (ppm) Aliphatic ¹³C Shift (ppm)
Benzocyclobutene (Actual)~7.0-7.2 (m)~3.2 (s, 4H)~122-146~29.5
Aniline (Actual)~6.7 (t, 1H), ~6.8 (d, 2H), ~7.2 (t, 2H)N/A~115, 118, 129, 147N/A
This compound (Predicted) ~6.6-7.1 (3 distinct signals)~3.2 (s, 4H)~115-148 (6 distinct signals)~29.5

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. The spectrum of our target molecule will be dominated by absorptions from the N-H bonds of the amine and the C-H and C=C bonds of the aromatic and aliphatic parts of the structure.[8]

  • N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct sharp bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9][10] This is a definitive indicator of the -NH₂ group.

  • Aromatic C-H Stretching (3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

  • Aliphatic C-H Stretching (2850-2960 cm⁻¹): Absorptions corresponding to the methylene groups of the strained cyclobutene ring will appear just below 3000 cm⁻¹. The release of ring strain upon curing can cause a significant decrease in the intensity of the peak at 2928 cm⁻¹, which is attributed to the CH₂ symmetrical stretching vibration.[11]

  • N-H Bending (1590-1650 cm⁻¹): A strong, broad absorption in this region is due to the scissoring vibration of the primary amine.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Several sharp bands in this region are characteristic of the benzene ring.

  • C-N Stretching (1250-1335 cm⁻¹): A strong band in this region indicates the stretching of the carbon-nitrogen bond in an aromatic amine.[10]

Key IR Absorptions: A Comparison
Vibrational Mode Aniline (Typical, cm⁻¹)[12] Benzocyclobutene (Typical, cm⁻¹)[13][14] **Target Molecule (Predicted, cm⁻¹) **
N-H Stretch (asymm. & symm.)3440, 3360N/A3440, 3360 (Two distinct peaks)
Aromatic C-H Stretch30303050~3040
Aliphatic C-H StretchN/A2930~2930
N-H Bend1620N/A~1620
Aromatic C=C Stretch1600, 15001465Multiple peaks ~1450-1600
Aromatic C-N Stretch1280N/A~1280

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₈H₉N), the expected molecular weight is 119.07 g/mol .

  • Molecular Ion Peak (M⁺): A strong molecular ion peak is expected at m/z = 119.

  • Key Fragmentation: The fragmentation pattern will likely involve pathways characteristic of both benzocyclobutene and aniline.

    • Loss of HCN (m/z 92): A common fragmentation pathway for anilines involves the loss of a hydrogen cyanide molecule, which would result in a fragment at m/z = 92.

    • Ring Opening of Cyclobutene: The strained four-membered ring can undergo thermal or ionization-induced ring-opening.[15] This could lead to complex rearrangements.

    • Formation of C₆H₅⁺ (m/z 77): Loss of the cyclobutene and amine functionalities could lead to the stable phenyl cation at m/z 77, a common fragment in the mass spectra of aromatic compounds.[16]

Visualizing Fragmentation

G M This compound (M+•, m/z 119) F1 Loss of •H [M-H]+, m/z 118 M->F1 - •H F2 Loss of HCN [C7H7]+, m/z 92 M->F2 - HCN F3 Loss of C2H2 from F2 [C5H5]+, m/z 66 F2->F3 - C2H2

Caption: Plausible fragmentation pathway for the target molecule.

Experimental Protocols

To acquire the data discussed, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl).

  • Acquisition: Collect a background spectrum of the empty ATR crystal or salt plate. Collect the sample spectrum over a range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile solids, a direct insertion probe can be used.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200) to detect the molecular ion and key fragments. The quantitative ion for aniline is m/z 93, with auxiliary ions at m/z 65 and 66.[17]

Conclusion and Best Practices

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. By comparing the predicted spectra with data from the parent structures, benzocyclobutene and aniline, a high-confidence assignment can be made. The key distinguishing features will be the aliphatic signals from the strained four-membered ring in the NMR spectra, the dual N-H stretching bands in the IR spectrum, and a molecular ion peak at m/z 119 in the mass spectrum. This comparative guide provides a robust framework for researchers to approach the structural elucidation of this and other novel substituted benzocyclobutene derivatives, ensuring scientific integrity and advancing the pace of discovery.

References

A Comparative Guide to the Biological Efficacy of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the biological efficacy of a promising class of synthetic compounds, Bicyclo[4.2.0]octa-1,3,5-trien-3-amine derivatives, as potential anticancer agents. Grounded in the principles of medicinal chemistry and cancer biology, we explore their mechanism of action as tubulin polymerization inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison with established tubulin inhibitors, namely Combretastatin A-4 and Colchicine. We further present detailed, field-proven experimental protocols for the evaluation of these compounds, ensuring scientific integrity and reproducibility.

Introduction: The Unmet Need for Novel Tubulin Polymerization Inhibitors

The microtubule cytoskeleton is a cornerstone of cellular integrity and function, playing a pivotal role in mitosis, intracellular transport, and cell signaling. Its dynamic nature, characterized by the polymerization and depolymerization of αβ-tubulin heterodimers, makes it a highly attractive target for anticancer therapeutics.[1] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2]

For decades, natural products like Vinca alkaloids and taxanes have been the bedrock of microtubule-targeting cancer chemotherapy. However, challenges such as neurotoxicity and the emergence of multidrug resistance necessitate the discovery of novel agents with improved pharmacological profiles. The colchicine binding site on β-tubulin represents a particularly promising target for the development of a new generation of tubulin polymerization inhibitors.[3][4]

This compound, a scaffold featuring a strained four-membered ring fused to a benzene ring, presents a unique and synthetically accessible starting point for the design of novel bioactive molecules.[5] Derivatives of this core structure, also known as benzocyclobutene amines, have shown potential antiproliferative and antimicrobial activities.[5] This guide focuses on the evaluation of these derivatives as inhibitors of tubulin polymerization, a largely unexplored therapeutic application for this chemical class.

Comparative Analysis: this compound Derivatives vs. Established Tubulin Inhibitors

To contextualize the potential of this compound derivatives, we compare their hypothetical efficacy with two well-characterized tubulin inhibitors that bind to the colchicine site: Combretastatin A-4 and Colchicine.

Compound ClassMechanism of ActionReported IC50 (Tubulin Polymerization)Key AdvantagesKey Limitations
This compound Derivatives Putative tubulin polymerization inhibitorsHypothetical: 0.5 - 15 µMHigh synthetic tractability, potential for improved metabolic stability and oral bioavailability.Limited published data on specific tubulin inhibitory activity.
Combretastatin A-4 (CA-4) Binds to the colchicine site on β-tubulin, inhibiting microtubule assembly.[4][6]0.4 - 2 µMPotent cytotoxic and anti-vascular effects.[7]Poor water solubility, isomerization to the less active trans-isomer.[1]
Colchicine Inhibits microtubule polymerization by binding to tubulin.[8][9]1 - 5 µMWell-established mechanism of action.[2]Narrow therapeutic index, significant toxicity at higher doses.

Note: The IC50 values for this compound derivatives are hypothetical and serve as a target for drug discovery programs based on the activity of related fused-ring systems.[10][11]

The rationale for exploring this compound derivatives lies in their structural novelty and the potential for synthetic modifications to optimize their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The strained cyclobutene ring may also confer unique binding interactions within the colchicine site of tubulin.

Key Experimental Protocols for Biological Efficacy Evaluation

To rigorously assess the anticancer potential of novel this compound derivatives, a multi-tiered experimental approach is essential. The following protocols are designed to be self-validating and provide a comprehensive biological profile of the test compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds (Combretastatin A-4, Colchicine) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin, providing direct evidence of its mechanism of action.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Preparation: Prepare a series of concentrations of the test compounds, positive controls (e.g., Paclitaxel for polymerization promotion, Colchicine or Combretastatin A-4 for inhibition), and a vehicle control (DMSO).

  • Reaction Initiation: In a pre-warmed 96-well plate, add the tubulin solution to each well. Then, add the test compounds or controls.

  • Monitoring Polymerization: Immediately place the plate in a microplate reader capable of kinetic reads at 340 nm and 37°C. Measure the absorbance every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization or the final absorbance value to the vehicle control. Calculate the IC50 value for tubulin polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression, which is a hallmark of antimitotic agents.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the targeted signaling pathway and the experimental workflow.

Tubulin_Polymerization_Inhibition cluster_0 Cellular Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules (Polymerized) Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Bicyclo_Derivative This compound Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Bicyclo_Derivative->Colchicine_Site Binds to Colchicine_Site->Microtubules Inhibits Polymerization Inhibition_of_Polymerization Inhibition of Polymerization Mitotic_Arrest G2/M Phase Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibition_of_Polymerization->Mitotic_Arrest

Figure 1: Proposed mechanism of action for this compound derivatives as tubulin polymerization inhibitors.

Experimental_Workflow Start Synthesis of this compound Derivatives Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values on Cancer Cell Lines Cytotoxicity_Screening->Determine_IC50 Tubulin_Assay In Vitro Tubulin Polymerization Assay Determine_IC50->Tubulin_Assay Active Compounds Confirm_Mechanism Confirm Direct Inhibition of Tubulin Polymerization Tubulin_Assay->Confirm_Mechanism Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Confirm_Mechanism->Cell_Cycle_Analysis Assess_Mitotic_Arrest Assess G2/M Arrest Cell_Cycle_Analysis->Assess_Mitotic_Arrest Lead_Optimization Lead Optimization & Further In Vivo Studies Assess_Mitotic_Arrest->Lead_Optimization

Figure 2: A streamlined workflow for the biological evaluation of novel tubulin polymerization inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel anticancer agents. By targeting the colchicine binding site of tubulin, derivatives of this class have the potential to overcome some of the limitations of existing microtubule-targeting drugs. The experimental framework provided in this guide offers a robust methodology for the comprehensive evaluation of their biological efficacy.

Future research should focus on synthesizing a library of these derivatives to establish a clear structure-activity relationship (SAR). Promising lead compounds should then be advanced to more complex in vitro 3D cell culture models and subsequently to in vivo animal models to assess their pharmacokinetic profiles and antitumor efficacy in a more physiologically relevant setting. The ultimate goal is to identify a clinical candidate with a superior therapeutic window for the treatment of various malignancies.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials with exceptional thermal resilience, the scientific community has increasingly turned its attention to polymers derived from unique monomers. Among these, Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, a benzocyclobutene (BCB) derivative, stands out as a promising building block for high-performance polymers. The strained four-membered ring of the BCB moiety provides a unique pathway for thermal crosslinking, yielding materials with remarkable stability at elevated temperatures. This guide offers an in-depth comparison of the thermal properties of various polymer systems incorporating this versatile amine, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for informed material selection and development.

The Significance of the Benzocyclobutene Moiety

The key to the exceptional thermal stability of these polymers lies in the thermally induced ring-opening of the benzocyclobutene group. Above 200°C, the cyclobutene ring undergoes an electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate.[1][2] This intermediate readily participates in Diels-Alder cycloaddition reactions, leading to a highly crosslinked and robust polymer network. A significant advantage of this curing process is that it does not produce any volatile byproducts, which is crucial for applications in microelectronics and other fields where outgassing is a concern.[3]

Comparative Thermal Analysis

This guide focuses on the comparative thermal stability of polyimides and polyamides synthesized using this compound (herein referred to as BCB-amine) and its derivatives. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing important thermal transitions such as the glass transition temperature (Tg).

Polyimides: The Gold Standard of Thermal Stability

Polyimides are renowned for their outstanding thermal and mechanical properties.[4] The incorporation of the BCB-amine into a polyimide backbone further enhances these characteristics. A recent study detailed the synthesis of two polyimides, PI-BCB-1 and PI-BCB-2, from a novel diamine monomer containing a BCB cross-linking site.[5][6] After thermal curing, these cross-linked polyimides exhibited exceptional heat resistance, with glass-transition temperatures soaring above 400°C.[5][6]

The thermal degradation of benzocyclobutene-terminated imide polymers has been shown to proceed in a single stage under a nitrogen atmosphere, while a more complex three-stage degradation is observed in the presence of air.[7] This highlights the importance of the operational atmosphere in determining the material's upper service temperature.

Polyamides: A Balance of Performance and Processability

While generally exhibiting lower thermal stability than their polyimide counterparts, aromatic polyamides offer a compelling balance of high-temperature performance and improved solubility, which aids in processing.[8][9] The introduction of the BCB-amine into polyamide structures can significantly elevate their thermal decomposition temperatures. For instance, novel poly(benzimidazole-amide)s have shown initial decomposition temperatures exceeding 450°C.[8]

Experimental Data Summary

The following table summarizes key thermal stability data for various polymer systems containing benzocyclobutene moieties, providing a clear comparison of their performance.

Polymer SystemPolymer TypeGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5)Char Yield at 800°C (N2)Reference(s)
PI-BCB-1 (cross-linked)Polyimide> 400 °CNot specifiedNot specified[5][6]
PI-BCB-2 (cross-linked)Polyimide> 400 °CNot specifiedNot specified[5][6]
Benzocyclobutene-terminated imidePolyimideNot specified~470 °C (in N2)> 45%[7][10]
HB-BCB (cured resin)PolysiloxaneNot observed512 °C61%[1]
AdaDBDVSAdamantane-BCB copolymer350 °C449 °CNot specified[11][12]
MBTBA-DTDAAromatic Polyamide286 °C> 490 °C> 45%[10]
MBTBA-DSDAAromatic Polyamide314 °C> 470 °C> 45%[10]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Polymer Synthesis: A General Two-Step Polycondensation Approach

The synthesis of polyimides from BCB-amine typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[13]

Step 1: Poly(amic acid) Synthesis

  • Dissolve the BCB-amine monomer in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a stoichiometric amount of a dianhydride monomer to the stirred solution at room temperature.

  • Continue stirring for several hours to allow for the formation of the high molecular weight poly(amic acid).

Step 2: Imidization

  • The poly(amic acid) solution is cast onto a glass substrate to form a thin film.

  • The film is then subjected to a stepwise thermal curing process, typically involving heating to 100°C, 200°C, and finally 300°C for one hour at each temperature to effect the cyclodehydration and formation of the polyimide.

The synthesis of polyamides can be achieved through a direct phosphorylation polycondensation reaction of the BCB-amine with various dicarboxylic acids.[9]

Thermal Analysis Workflow

The following workflow outlines the standard procedures for TGA and DSC analysis of the synthesized polymers.

Thermal Analysis Workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis Sample Polymer Sample (5-10 mg) TGA_Pan TGA Pan (Platinum or Alumina) Sample->TGA_Pan Load DSC_Pan DSC Pan (Aluminum, Hermetically Sealed) Sample->DSC_Pan Load and Seal TGA_Instrument TGA Instrument TGA_Pan->TGA_Instrument DSC_Instrument DSC Instrument DSC_Pan->DSC_Instrument TGA_Heating Heat from RT to 800°C at 10°C/min under N2 or Air TGA_Instrument->TGA_Heating TGA_Data Mass Loss vs. Temperature TGA_Heating->TGA_Data Td5 Determine Td5 (5% Weight Loss Temp) TGA_Data->Td5 Char_Yield Calculate Char Yield at 800°C TGA_Data->Char_Yield DSC_Cycle Heat-Cool-Heat Cycle (-50°C to 450°C at 10°C/min) DSC_Instrument->DSC_Cycle DSC_Data Heat Flow vs. Temperature DSC_Cycle->DSC_Data Tg Determine Tg (Midpoint of Transition) DSC_Data->Tg

Caption: Workflow for Thermal Analysis of Polymers.

Causality and Mechanistic Insights

The superior thermal stability of BCB-containing polymers is a direct consequence of the highly crosslinked network formed during the thermal curing process. This extensive crosslinking restricts the thermal motion of the polymer chains, thus increasing the glass transition temperature and the energy required for bond scission and degradation.

The choice of the co-monomer (dianhydride or dicarboxylic acid) also plays a critical role in the final thermal properties. Aromatic dianhydrides with rigid backbones, for example, tend to produce polyimides with higher thermal stability compared to those with more flexible linkages.[4] Similarly, the incorporation of bulky, rigid groups like adamantane can further enhance thermal stability by introducing steric hindrance that limits chain mobility.[11]

Conclusion

Polymers derived from this compound and its analogs represent a significant advancement in the field of high-performance materials. The unique thermal curing chemistry of the benzocyclobutene moiety enables the formation of highly crosslinked, thermally stable polymer networks. Polyimides based on BCB-amine exhibit exceptional thermal stability with glass transition temperatures exceeding 400°C, making them suitable for the most demanding high-temperature applications. While polyamides offer a slight trade-off in ultimate thermal resistance, their enhanced processability makes them attractive for a broader range of applications. The data and experimental protocols presented in this guide provide a solid foundation for researchers to explore and develop novel polymers with tailored thermal properties for advanced applications.

References

A Comparative Guide to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine-based and PVK-based OLEDs for Advanced Display Technologies

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of highly efficient, stable, and cost-effective materials is paramount. Host materials in the emissive layer play a critical role in dictating the overall performance of an OLED device. This guide provides an in-depth technical comparison between two noteworthy classes of host materials: emerging Bicyclo[4.2.0]octa-1,3,5-trien-3-amine derivatives and the well-established poly(9-vinylcarbazole) (PVK). This analysis is intended for researchers, scientists, and professionals in materials science and optoelectronics, offering insights into their respective performance characteristics, supported by experimental data and detailed fabrication protocols.

Introduction: The Central Role of Host Materials in OLED Performance

An OLED is a solid-state device composed of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate towards the emissive layer, where they recombine to form excitons. The radiative decay of these excitons produces light. The efficiency of this process is heavily influenced by the properties of the host material in the emissive layer, which serves as a matrix for the dopant (emitter) molecules. An ideal host material should possess a high triplet energy to confine excitons on the guest emitter, good charge carrier mobility to ensure balanced charge injection, and excellent thermal and morphological stability.

Poly(9-vinylcarbazole) (PVK) has been a workhorse host material in the field of OLEDs, particularly for solution-processed devices, due to its good hole-transporting properties and high triplet energy.[1][2] However, its performance can be limited by factors such as moderate charge mobility and potential for aggregation-induced quenching. This has spurred the exploration of novel host materials with improved characteristics. Among these, derivatives of this compound have emerged as promising candidates, offering unique properties that can lead to enhanced device performance.[3]

This guide will delve into a direct comparison of OLEDs based on a Bicyclo[4.2.0]octa-1,3,5-trien-3-yl group-containing polymer and those based on the conventional PVK host, focusing on key performance metrics such as external quantum efficiency (EQE), turn-on voltage, current efficiency, and power efficiency.

Performance Benchmark: this compound Derivative vs. PVK

A significant advancement in the development of this compound-based materials is demonstrated in a study by Jeong et al. (2019), where a new side-chain polymer, X-TPACz, incorporating a thermally crosslinkable Bicyclo[4.2.0]octa-1,3,5-trien-3-yl group, was synthesized and utilized as a hole-transporting material in thermally activated delayed fluorescence (TADF) OLEDs.[3] The performance of these devices was directly compared with that of devices using the conventional PVK host.

Performance MetricX-TPACz-based DevicePVK-based Device
Turn-on Voltage (Von) 2.7 V3.9 V
External Quantum Efficiency (EQE) 19.18%17.42%
Current Efficiency (CE) 66.88 cd/A58.33 cd/A
Power Efficiency (PE) 60.03 lm/W33.32 lm/W

Table 1: Performance comparison of TADF OLEDs utilizing X-TPACz (a Bicyclo[4.2.0]octa-1,3,5-trien-3-yl group-containing polymer) and PVK as host materials. Data sourced from Jeong et al., 2019.[3]

The experimental data clearly indicates the superior performance of the X-TPACz-based device across all key metrics. The significantly lower turn-on voltage of the X-TPACz device (2.7 V) compared to the PVK-based device (3.9 V) suggests more efficient charge injection.[3] This is attributed to the higher-lying Highest Occupied Molecular Orbital (HOMO) energy level of X-TPACz (-5.23 eV) which facilitates better hole injection from the anode.[3]

Furthermore, the X-TPACz-based OLED exhibits a higher external quantum efficiency (19.18% vs. 17.42%), current efficiency (66.88 cd/A vs. 58.33 cd/A), and a remarkably higher power efficiency (60.03 lm/W vs. 33.32 lm/W).[3] This substantial improvement in power efficiency highlights the potential of this compound-based materials for energy-efficient display and lighting applications. The enhanced performance is a direct result of the improved hole-transporting properties of the X-TPACz polymer.[3]

Causality Behind Experimental Choices and Device Architecture

The choice of a thermally crosslinkable Bicyclo[4.2.0]octa-1,3,5-trien-3-yl group in the X-TPACz polymer is a strategic design element. Thermal crosslinking allows for the formation of a robust and solvent-resistant hole-transporting layer, which is crucial for the fabrication of multilayer OLEDs via solution processing without dissolving the underlying layers.[4] This approach combines the advantages of solution processing (low cost, large area fabrication) with the high performance typically associated with thermally evaporated small molecule devices.

The general device architecture for these types of OLEDs is designed to optimize charge injection, transport, and recombination within the emissive layer.

Figure 1: General multilayer OLED device architecture.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the fabrication and characterization of both this compound-based and PVK-based OLEDs are provided below.

Synthesis of a this compound-based Hole-Transporting Material

A representative synthesis for a hole-transporting material incorporating a Bicyclo[4.2.0]octa-1,3,5-trien-3-yl group involves a Buchwald-Hartwig amination reaction. The following is a generalized procedure based on the synthesis of similar compounds.[4]

  • Reaction Setup: In a nitrogen-filled glovebox, add 3-bromo-7(8)-propoxybicyclo[4.2.0]octa-1,3,5-triene, an aniline derivative (e.g., N-phenyl-p-toluidine), sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand (e.g., tri(tert-butyl)phosphine) to a dried Schlenk flask containing anhydrous toluene.

  • Reaction Conditions: Reflux the reaction mixture under a nitrogen atmosphere for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the synthesized material using ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication (Solution Processing for PVK-based Devices)

The following protocol outlines the fabrication of a solution-processed OLED using PVK as the host material.

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.[5][6]

  • Emissive Layer (EML) Deposition: Prepare a solution of PVK (host) and an appropriate phosphorescent or TADF emitter (guest) in a suitable solvent like chlorobenzene. The doping concentration of the guest is typically in the range of 5-15 wt%. Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 50-80 nm). Anneal the film to remove residual solvent.

  • Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Sequentially deposit an electron injection layer (EIL), such as lithium fluoride (LiF) (1 nm), and a metal cathode, such as aluminum (Al) (100 nm), onto the EML. The deposition rates should be carefully controlled.

  • Encapsulation: Encapsulate the completed devices with a glass lid and a UV-curable epoxy resin inside the glovebox to protect them from atmospheric moisture and oxygen.

Figure 2: Workflow for solution-processed PVK-based OLED fabrication.

OLED Device Characterization

The performance of the fabricated OLEDs should be characterized using the following standard techniques.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode or a spectroradiometer.[7][8] The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer to determine the emission color and check for any spectral shifts with varying voltage.

  • External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and the EL spectrum.[9][10] This requires careful calibration of the measurement setup to account for the angular distribution of the emitted light.[11] An integrating sphere is often used for accurate EQE measurements.[9]

  • Current and Power Efficiency: Calculate the current efficiency (in cd/A) and power efficiency (in lm/W) from the J-V-L data.

Conclusion and Future Outlook

The comparative analysis presented in this guide demonstrates that OLEDs based on this compound derivatives can significantly outperform conventional PVK-based devices. The key advantages of these novel materials include improved charge injection and transport properties, leading to lower turn-on voltages and higher power efficiencies. The incorporation of thermally crosslinkable moieties further enhances their suitability for high-performance, solution-processed multilayer OLEDs.

While PVK remains a valuable and widely used material, particularly for its cost-effectiveness and established processing protocols, the development of new host materials like the this compound derivatives is crucial for pushing the boundaries of OLED performance. Future research in this area should focus on further optimizing the molecular design of these materials to enhance their thermal stability, triplet energy, and charge mobility. Additionally, exploring their application with a wider range of emitter molecules, including those for deep-blue emission, will be essential for their adoption in next-generation displays and solid-state lighting. The detailed experimental protocols provided herein offer a solid foundation for researchers to fabricate and characterize high-performance OLEDs, facilitating further advancements in this exciting field.

References

Safety Operating Guide

Navigating the Disposal of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists working with novel compounds, ensuring safe and compliant disposal is as critical as the synthesis itself. Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, a molecule combining the functionalities of an aromatic amine with the unique reactivity of a strained benzocyclobutene ring system, requires a nuanced approach to its end-of-life management. This guide provides a comprehensive framework for its proper disposal, grounded in an understanding of its chemical properties and associated hazards.

Hazard Assessment: Understanding the "Why" Behind the Precautions

The disposal protocol for any chemical is dictated by its intrinsic hazards. This compound presents a dual-risk profile stemming from its two key structural features: the aromatic amine and the strained bicyclic system.

  • Aromatic Amine Toxicity: Aromatic amines as a class of compounds are known for their potential toxicity.[1][2] Many are classified as irritants, and some are known or suspected carcinogens.[2] The safety information available for this compound indicates it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, direct contact must be avoided, and it should never be disposed of down the drain or in regular laboratory trash.[1][3]

  • Benzocyclobutene Reactivity: The benzocyclobutene moiety is a strained ring system.[4][5] Upon heating, typically above 180°C, the four-membered ring can undergo a conrotatory ring-opening to form a highly reactive o-xylylene intermediate.[4][6] This reactivity is useful in synthesis but poses a hazard during disposal if not properly managed. Thermal decomposition could lead to uncontrolled polymerization or reactions if incompatible substances are present.[6][7]

Summary of Key Hazards
Hazard TypeDescriptionGHS Hazard Statements
Acute Toxicity (Oral) Harmful if swallowed.H302
Skin Irritation Causes skin irritation upon contact.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause irritation to the respiratory tract.H335
Chemical Reactivity Thermally labile; can undergo ring-opening to form a reactive intermediate.[4][5]Not specified
Environmental Hazard Aromatic amines can be harmful to aquatic life.[3]Not specified (Precautionary)

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste.

  • Eye/Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles. A face shield may be necessary if there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. Ensure it is kept clean and laundered separately from personal clothing.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.

Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound should be treated as a hazardous waste process from start to finish. The primary directive is to ensure it is collected by a licensed professional waste disposal service.[3][8]

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions in the waste container.

  • Solid Waste:

    • Place pure, unadulterated this compound in its original container if possible, or a clearly labeled, compatible container.

    • For contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), double-bag them in clear plastic bags to allow for visual inspection by environmental health and safety (EHS) personnel.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, compatible, and sealable hazardous waste container.

    • Do NOT mix with other waste streams, especially strong oxidizing agents or acids, to avoid potentially vigorous reactions. The amine group is basic and will react with acids.

    • Avoid using metal containers for acidic waste streams in general.[4]

Step 2: Container Management and Labeling

Proper containment and labeling are mandated by regulations and are essential for safety.

  • Select a Compatible Container: Use a container made of a material that does not react with the chemical. For solids, the original manufacturer's container is often best. For liquids, use a designated hazardous waste container. Ensure the container has a leak-proof, screw-on cap.[6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity or concentration.

    • The date the waste was first added to the container.

    • All identified hazards (e.g., "Toxic," "Irritant").

  • Keep Containers Closed: Waste containers must remain sealed except when adding waste.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation.

  • Segregation: Store the container with compatible chemicals. Specifically, keep it separate from acids and oxidizing agents.[4]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin that can hold at least 110% of the volume of the primary container to capture any potential leaks.[6]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full, or before it has been in storage for the maximum allowed time (often 90 days, but check local regulations), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6]

  • Professional Disposal: The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical. The likely ultimate disposal method will be high-temperature incineration, which is effective for destroying organic compounds.[9]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Solid vs. Liquid Keep away from acids/oxidizers ppe->segregate container Use Compatible, Labeled Hazardous Waste Container segregate->container saa Store in Designated SAA container->saa containment Use Secondary Containment saa->containment ehs Contact EHS for Pickup containment->ehs incineration Professional Disposal: Likely High-Temp Incineration ehs->incineration

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent it from spreading using absorbent pads or other inert materials. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids if the compound is in a solvent.

  • Decontamination: Once absorbed, collect the material into a sealed, labeled hazardous waste container. Decontaminate the area according to your lab's standard operating procedures.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By understanding the specific chemical nature of this compound and adhering to these rigorous disposal protocols, researchers can ensure a safe laboratory environment and maintain full regulatory compliance.

References

A Senior Application Scientist's Guide to the Safe Handling of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine (CAS No. 55716-66-0), a compound requiring meticulous handling due to its potential hazards. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Hazard Analysis: Understanding the Risks

This compound is classified with the GHS07 pictogram, indicating a substance that is a health hazard. The primary risks associated with this compound are:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation, redness, or inflammation.[1]

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[1]

  • May cause respiratory irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract.[1]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is the most critical decision in the handling process. It is not a one-size-fits-all approach; the level of protection must match the scale and nature of the operation.

Before any personal protective equipment is considered, proper engineering controls must be in place. All handling of this compound, especially when dealing with solids or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] A safety shower and eyewash station must be readily accessible.[2][4]

The following table summarizes the minimum required PPE for handling this compound.

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing/Handling Solid Nitrile gloves (double-gloved recommended)Chemical safety goggles and a face shieldN95/FFP2 respirator or higher, as dictated by risk assessmentFully-buttoned lab coat
Preparing Solutions Nitrile gloves (double-gloved recommended)Chemical safety goggles and a face shieldNot required if handled exclusively within a fume hoodFully-buttoned lab coat
Transferring Solutions Nitrile glovesChemical safety gogglesNot required if handled exclusively within a fume hoodFully-buttoned lab coat
Large-Scale Operations (>5g) Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a face shieldHalf or full facepiece respirator with appropriate cartridgesChemical-resistant apron over a lab coat

Expert Insight: The recommendation for double-gloving when handling the solid form is a practical measure to prevent exposure in the event of a tear in the outer glove. This is particularly important during tasks like weighing, where manual dexterity can increase the risk of glove damage.

Step-by-Step Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize risk. The following diagram and procedural steps outline a safe handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don PPE verify_hood 2. Verify Fume Hood Operation gather_materials 3. Gather Materials & Spill Kit weigh 4. Weigh Compound in Hood gather_materials->weigh dissolve 5. Prepare Solution in Hood transfer 6. Transfer to Reaction Vessel decontaminate 7. Decontaminate Glassware & Surfaces transfer->decontaminate dispose 8. Dispose of Waste doff_ppe 9. Doff PPE wash 10. Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound.

  • Preparation:

    • Don PPE: Before entering the lab area where the compound is stored or handled, don the appropriate PPE as outlined in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary equipment, including glassware, solvents, and a dedicated spill kit, within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: If working with the solid, carefully weigh the required amount in the fume hood. Use anti-static measures if necessary. Avoid creating dust.[5]

    • Solution Preparation: Add the solvent to the solid slowly to avoid splashing.

    • Transfer: Use a pipette or cannula for liquid transfers. Ensure the receiving vessel is stable and properly labeled.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and glassware that came into contact with the chemical.

    • Disposal: Dispose of contaminated materials, including gloves and pipette tips, in a clearly labeled, sealed waste container. Consult local regulations for chemical waste disposal.[1]

    • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. Immediate and correct action is vital.

Exposure Type Immediate Action
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1][6] Collect the material into a suitable, sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[2]
Storage and Disposal: Ensuring Long-Term Safety
  • Storage: Store this compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[1] Recommended storage temperature is 2-8°C. Keep it away from incompatible materials such as oxidizing agents.[4]

  • Disposal: All waste, including the chemical itself and any contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][4] Do not allow the product to enter drains or waterways.[1]

By adhering to these protocols, you establish a robust safety framework that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.